molecular formula C14H11F3O B1322072 (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol CAS No. 457889-46-2

(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol

Cat. No.: B1322072
CAS No.: 457889-46-2
M. Wt: 252.23 g/mol
InChI Key: YCVFDTRUBSFXSA-UHFFFAOYSA-N
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Description

(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol is a useful research compound. Its molecular formula is C14H11F3O and its molecular weight is 252.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-[4-(trifluoromethyl)phenyl]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O/c15-14(16,17)13-7-5-12(6-8-13)11-3-1-10(9-18)2-4-11/h1-8,18H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCVFDTRUBSFXSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30621505
Record name [4'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

457889-46-2
Record name [4'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol. This biphenyl derivative, characterized by the presence of a trifluoromethyl group, is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms.

Core Chemical Properties

(4'-(Trimodule)-[1,1'-biphenyl]-4-yl)methanol is a white to off-white solid.[1] Its core chemical and physical properties are summarized in the table below. While some experimental data for the target molecule is available, certain properties have been estimated based on data from structurally similar compounds.

PropertyValueSource
CAS Number 457889-46-2[1][2][3]
Molecular Formula C₁₄H₁₁F₃O[2][3]
Molecular Weight 252.23 g/mol [2][3]
Melting Point 147-149 °C[1]
Appearance White to off-white solid[1]
Boiling Point 337.2 ± 42.0 °C (Predicted for a similar compound)[4]
Density 1.310 ± 0.06 g/cm³ (Predicted for a similar compound)[4]
Solubility Limited solubility in water; more soluble in organic solvents like ethanol, methanol, and ethers (Inferred from a related precursor)[5]

Synthesis Protocols

The synthesis of this compound can be achieved through various synthetic routes. Two prominent methods are detailed below.

Reduction of a Carboxylic Acid Precursor

A common and direct method involves the reduction of 4'-trifluoromethyl-[1,1'-biphenyl]-4-carboxylic acid. Lithium aluminium hydride (LiAlH₄) is a suitable reducing agent for this transformation.

Experimental Protocol:

  • Dissolve 4'-trifluoromethyl-[1,1'-biphenyl]-4-carboxylic acid in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of LiAlH₄ in THF to the carboxylic acid solution with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the completion of the reaction.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the sequential addition of water, followed by a sodium hydroxide solution, and then more water.

  • Filter the resulting mixture to remove the aluminum salts.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

G Workflow for the Reduction Synthesis of this compound start Start dissolve Dissolve 4'-trifluoromethyl- [1,1'-biphenyl]-4-carboxylic acid in THF start->dissolve cool Cool to 0 °C dissolve->cool add_liaih4 Add LiAlH4 solution cool->add_liaih4 react Stir at room temperature add_liaih4->react quench Quench reaction react->quench filter Filter quench->filter extract Extract with organic solvent filter->extract dry_concentrate Dry and concentrate extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify end End purify->end

Caption: Workflow for the reduction synthesis.

Suzuki-Miyaura Cross-Coupling

An alternative and versatile approach is the Suzuki-Miyaura cross-coupling reaction. This method builds the biphenyl scaffold by coupling a boronic acid derivative with a halide. For the synthesis of the target molecule, (4-bromophenyl)methanol can be coupled with (4-(trifluoromethyl)phenyl)boronic acid.

Experimental Protocol:

  • In a reaction vessel, combine (4-bromophenyl)methanol, (4-(trifluoromethyl)phenyl)boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand), and a base (e.g., K₂CO₃ or Na₂CO₃).

  • Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

  • Degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through it.

  • Heat the mixture to a temperature typically between 80-100 °C and stir for several hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and add water.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

G Suzuki-Miyaura Coupling for this compound Synthesis cluster_reactants Reactants cluster_reagents Reagents reactant1 (4-bromophenyl)methanol reaction Suzuki-Miyaura Cross-Coupling reactant1->reaction reactant2 (4-(trifluoromethyl)phenyl)boronic acid reactant2->reaction catalyst Palladium Catalyst catalyst->reaction base Base base->reaction solvent Solvent solvent->reaction product This compound reaction->product

Caption: Suzuki-Miyaura coupling synthesis.

Spectroscopic Data

¹H NMR: The proton NMR spectrum of a similar compound, 4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile, in CDCl₃ shows aromatic protons in the range of δ 7.60-7.88 ppm.[6] For the target molecule, one would expect to see signals for the eight aromatic protons on the biphenyl core, a singlet for the benzylic methylene protons (CH₂OH), and a broad singlet for the hydroxyl proton.

¹³C NMR: The carbon NMR spectrum would show signals for the 14 carbon atoms. The trifluoromethyl group will cause a characteristic quartet for the carbon it is attached to and may also show coupling to adjacent carbons.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Characteristic C-H stretching vibrations for the aromatic rings would appear around 3000-3100 cm⁻¹. Strong absorptions corresponding to C-F stretching vibrations are expected in the region of 1000-1400 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the hydroxyl group, the trifluoromethyl group, and cleavage of the biphenyl linkage.

Relevance in Drug Development

The incorporation of a trifluoromethyl group into organic molecules is a well-established strategy in medicinal chemistry to enhance various properties of a drug candidate. The strong electron-withdrawing nature of the CF₃ group can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

While direct biological activity data for this compound is limited, a derivative, (E)-N-(4-methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine, has been synthesized as a potential inhibitor of human lactate dehydrogenase A (hLDHA).[7] hLDHA is an important target in cancer therapy, as many cancer cells rely on glycolysis for energy production, leading to an overproduction of lactate. Inhibiting hLDHA can disrupt the metabolism of cancer cells.

This suggests that this compound could serve as a valuable building block for the synthesis of novel enzyme inhibitors and other therapeutic agents. The biphenyl scaffold provides a rigid framework that can be functionalized to achieve specific interactions with protein binding sites, while the trifluoromethyl group can enhance the pharmacokinetic profile of the resulting molecules.

G Potential Role in Drug Discovery start This compound synthesis Chemical Modification start->synthesis derivative Bioactive Derivatives synthesis->derivative target Biological Target (e.g., hLDHA) derivative->target effect Therapeutic Effect (e.g., Anticancer) target->effect

Caption: Role in drug discovery.

Conclusion

This compound is a chemical compound with significant potential, particularly as a scaffold in the design and synthesis of new therapeutic agents. While a complete experimental dataset for its chemical properties is not yet fully available, existing information on its synthesis and the known impact of its structural motifs provide a strong foundation for its use in research and development. Further studies to fully characterize this molecule and explore its biological activities are warranted.

References

An In-depth Technical Guide to (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol (CAS 457889-46-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol is a fluorinated biphenyl derivative that has garnered significant interest in the fields of medicinal chemistry and materials science. Its rigid biphenyl scaffold, coupled with the electron-withdrawing trifluoromethyl group, imparts unique physicochemical properties that make it a valuable intermediate in the synthesis of complex molecules. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and explores its emerging roles as a key building block for potent biological modulators, specifically inhibitors of Lactate Dehydrogenase A (LDHA) and agonists of the Sphingosine-1-phosphate receptor 1 (S1P1).

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.

PropertyValue
CAS Number 457889-46-2
Molecular Formula C₁₄H₁₁F₃O
Molecular Weight 252.23 g/mol
Melting Point 147-149 °C
Appearance White to off-white solid
IUPAC Name This compound
Synonyms 4-(4-(Trifluoromethyl)phenyl)benzyl alcohol, [4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl]methanol

Experimental Protocols

The synthesis of this compound is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high yields and good functional group tolerance.

Synthesis via Suzuki-Miyaura Coupling

Reaction Scheme:

Materials:

  • (4-(Hydroxymethyl)phenyl)boronic acid

  • 1-Bromo-4-(trifluoromethyl)benzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, combine (4-(hydroxymethyl)phenyl)boronic acid (1.2 equivalents), 1-bromo-4-(trifluoromethyl)benzene (1.0 equivalent), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.04 equivalents).

  • Solvent and Base Addition: Under an inert atmosphere (e.g., nitrogen or argon), add toluene (sufficient to dissolve reactants) and a 2 M aqueous solution of potassium carbonate (3.0 equivalents).

  • Reaction: Vigorously stir the biphasic mixture and heat to reflux (approximately 90-100 °C). Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate. Separate the organic layer and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford this compound as a white to off-white solid.

  • Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected ¹H NMR spectrum would show characteristic signals for the aromatic protons and the benzylic methylene protons.

Biological Significance and Applications

This compound serves as a crucial intermediate in the development of therapeutic agents targeting key signaling pathways involved in cancer and autoimmune diseases.

Lactate Dehydrogenase A (LDHA) Inhibition

Lactate dehydrogenase A (LDHA) is a critical enzyme in the glycolytic pathway, catalyzing the conversion of pyruvate to lactate.[1][2] In many cancer cells, there is a metabolic shift towards aerobic glycolysis (the Warburg effect), leading to increased lactate production.[1][3] This metabolic reprogramming supports tumor growth, progression, and metastasis.[4] Consequently, inhibiting LDHA is a promising strategy for cancer therapy. Derivatives of this compound have been investigated as potent and selective inhibitors of LDHA.[5][6]

Below is a diagram illustrating the central role of LDHA in the glycolytic pathway.

LDHA_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate NADH/NAD+ LDHA LDHA Warburg_Effect Warburg Effect (Aerobic Glycolysis) LDHA->Warburg_Effect Inhibitor This compound Derivative Inhibitor->LDHA Inhibition

Caption: Role of LDHA in glycolysis and its inhibition.

Sphingosine-1-Phosphate Receptor 1 (S1P1) Agonism

Sphingosine-1-phosphate receptor 1 (S1P1) is a G protein-coupled receptor that plays a pivotal role in regulating the trafficking of lymphocytes from lymphoid organs to the peripheral circulation.[7][8] Agonism of the S1P1 receptor leads to its internalization and degradation, which in turn traps lymphocytes in the lymph nodes, preventing their migration to sites of inflammation.[9] This mechanism of action is the basis for the therapeutic efficacy of S1P1 receptor modulators in autoimmune diseases such as multiple sclerosis.[10] this compound is a key precursor for the synthesis of potent and selective S1P1 receptor agonists.[11]

The following diagram depicts the signaling pathway of the S1P1 receptor and the effect of its agonists.

S1P1_Signaling cluster_membrane Cell Membrane S1P1 S1P1 Receptor G_protein Gαi S1P1->G_protein activates Internalization Receptor Internalization & Degradation S1P1->Internalization S1P S1P S1P->S1P1 binds to Agonist This compound Derivative Agonist->S1P1 binds to Downstream Downstream Signaling (e.g., Akt, ERK activation) G_protein->Downstream Lymphocyte_Egress Lymphocyte Egress Internalization->Lymphocyte_Egress inhibits

Caption: S1P1 receptor signaling and modulation.

Conclusion

This compound is a versatile and valuable building block in modern organic and medicinal chemistry. Its straightforward synthesis via Suzuki-Miyaura coupling allows for its accessible incorporation into more complex molecular architectures. The demonstrated utility of its derivatives as potent inhibitors of LDHA and agonists of the S1P1 receptor highlights its significant potential for the development of novel therapeutics for cancer and autoimmune disorders. Further exploration of this core structure is warranted to unlock its full potential in drug discovery and materials science.

References

(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol

This technical guide provides comprehensive information on this compound, tailored for researchers, scientists, and professionals in the field of drug development. This document outlines the molecule's fundamental properties, detailed experimental protocols for its synthesis and characterization, and logical workflows to guide research efforts.

Core Molecular Data

This compound is a biphenyl derivative noted for its trifluoromethyl group, a common moiety in medicinal chemistry used to enhance metabolic stability and binding affinity.

PropertyValueSource
Molecular Formula C₁₄H₁₁F₃O[1][2]
Molecular Weight 252.23 g/mol [1][2][3]
IUPAC Name [4-[4-(trifluoromethyl)phenyl]phenyl]methanol[1]
CAS Number 457889-46-2[1][2]

Experimental Protocols

The synthesis of this compound can be effectively achieved via a Suzuki-Miyaura cross-coupling reaction. Below is a representative protocol, followed by standard characterization methods.

Synthesis via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of (4-(hydroxymethyl)phenyl)boronic acid with 1-bromo-4-(trifluoromethyl)benzene.

Materials:

  • (4-(hydroxymethyl)phenyl)boronic acid

  • 1-bromo-4-(trifluoromethyl)benzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Toluene and water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, combine (4-(hydroxymethyl)phenyl)boronic acid (1.2 equivalents), 1-bromo-4-(trifluoromethyl)benzene (1.0 equivalent), palladium(II) acetate (2 mol%), and a suitable phosphine ligand (4 mol%).

  • Solvent and Base Addition: Under an inert atmosphere, add a degassed mixture of toluene and water (e.g., 4:1 ratio). Add potassium carbonate (2.0 equivalents).

  • Reaction: Stir the mixture vigorously and heat to 80-90°C. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methylene protons of the hydroxymethyl group.[4][5][6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition and molecular weight of the compound.[7]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the hydroxyl (-OH) stretch.

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key processes and relationships relevant to the study of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization Reactants Starting Materials ((4-(hydroxymethyl)phenyl)boronic acid & 1-bromo-4-(trifluoromethyl)benzene) Coupling Suzuki-Miyaura Coupling Reactants->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Product Purified Product Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry (HRMS) Product->MS IR IR Spectroscopy Product->IR

A generalized experimental workflow for the synthesis and characterization of the target compound.

G cluster_properties Chemical Properties cluster_application Potential Applications cluster_synthesis Synthesis Compound This compound Formula Formula: C₁₄H₁₁F₃O Compound->Formula MW Molecular Weight: 252.23 g/mol Compound->MW DrugDev Drug Development Compound->DrugDev MatSci Materials Science Compound->MatSci Suzuki Suzuki-Miyaura Coupling Compound->Suzuki

A diagram illustrating the relationships between the compound and its key attributes and applications.

References

A Technical Guide to the Spectroscopic Characterization of (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available data for (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol, a biphenyl methanol derivative of interest in medicinal chemistry and materials science. Due to the limited availability of published spectroscopic data for this specific compound, this document also presents data for structurally related analogs to provide a comparative context for researchers. Furthermore, it outlines general experimental protocols for the spectroscopic techniques commonly used to characterize such compounds.

Physicochemical Properties

Basic physicochemical information for this compound is summarized in the table below.

PropertyValue
CAS Number 457889-46-2
Molecular Formula C₁₄H₁₁F₃O
Molecular Weight 252.23 g/mol
Appearance White to off-white solid

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data for a Structurally Similar Compound: 4'-Methyl-4-trifluoromethyl-biphenyl

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.87d, J = 8.3 Hz2HAromatic CH
7.80d, J = 8.3 Hz2HAromatic CH
7.64d, J = 8.1 Hz2HAromatic CH
7.33d, J = 8.0 Hz2HAromatic CH
2.36s3H-CH₃

Solvent: DMSO-d₆, Frequency: 400 MHz

¹³C NMR Data for a Structurally Similar Compound: 4-Trifluoromethylbiphenyl [1]

Chemical Shift (δ) ppmCoupling Constant (J) HzAssignment
144.7Aromatic C
139.7Aromatic C
129.2d, J = 32Aromatic C
129.0Aromatic CH
128.2Aromatic CH
127.4Aromatic CH
127.2Aromatic CH
125.7q, J = 3.8Aromatic CH
124.4d, J = 271-CF₃

Solvent: CDCl₃, Frequency: 50.3 MHz[1]

¹⁹F NMR Data for a Structurally Similar Compound: 4-Trifluoromethylbiphenyl [1]

Chemical Shift (δ) ppmMultiplicity
-62.85s

Solvent: CDCl₃, Frequency: 188 MHz, Reference: CFCl₃[1]

Infrared (IR) Spectroscopy

Specific IR data for this compound is not available. However, the spectrum is expected to show characteristic absorption bands for the O-H stretch of the alcohol (around 3200-3600 cm⁻¹), C-H stretches of the aromatic rings (around 3000-3100 cm⁻¹), C=C stretching vibrations of the aromatic rings (around 1400-1600 cm⁻¹), and strong C-F stretching bands for the trifluoromethyl group (typically in the 1000-1350 cm⁻¹ region).

Mass Spectrometry (MS)

The exact mass of this compound is 252.0762 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The mass spectrum would likely show a prominent molecular ion peak (M⁺) at m/z 252. Fragmentation patterns would be expected to include the loss of the hydroxymethyl group (-CH₂OH) and potentially the trifluoromethyl group (-CF₃).

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of solid organic compounds like this compound.

NMR Spectroscopy of a Solid Sample
  • Sample Preparation :

    • Weigh approximately 5-20 mg of the solid sample.

    • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The typical volume is 0.6-0.7 mL.

    • If the sample does not fully dissolve, gentle warming or sonication may be applied.

    • Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.

    • Cap the NMR tube and ensure the solution height is adequate for the instrument.

  • Data Acquisition :

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Acquire the ¹³C, and ¹⁹F NMR spectra. These may require a larger number of scans due to lower natural abundance (¹³C) or different spectral windows.

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy of a Solid Sample (KBr Pellet Method)
  • Sample Preparation :

    • Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a portion of the mixture into a pellet press die.

    • Apply pressure using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition :

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum.

    • The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation :

    • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration is typically in the low µg/mL to ng/mL range.

  • Data Acquisition :

    • Introduce the sample solution into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system.

    • Select an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

    • Acquire the mass spectrum in the desired mass range.

    • The high-resolution analyzer (e.g., Time-of-Flight, TOF, or Orbitrap) will provide accurate mass measurements, allowing for the determination of the elemental composition.

Visualizations

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel organic compound.

Spectroscopic_Characterization_Workflow cluster_synthesis Compound Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR Structural Elucidation IR IR Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry (HRMS) Purification->MS Molecular Formula Confirmation Data_Integration Integrate Spectroscopic Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Confirm Chemical Structure Data_Integration->Structure_Confirmation Report Technical Report / Whitepaper Structure_Confirmation->Report

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

The following logical diagram illustrates the relationships between the different spectroscopic techniques and the information they provide for structural elucidation.

Spectroscopy_Logic cluster_nmr NMR Spectroscopy cluster_other_spec Other Techniques Compound This compound H_NMR ¹H NMR Compound->H_NMR C_NMR ¹³C NMR Compound->C_NMR F_NMR ¹⁹F NMR Compound->F_NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Info_H Info_H H_NMR->Info_H Proton Environment Connectivity Info_C Info_C C_NMR->Info_C Carbon Skeleton Info_F Info_F F_NMR->Info_F Fluorine Environment Info_IR Info_IR IR->Info_IR Functional Groups (e.g., -OH, -CF₃) Info_MS Info_MS MS->Info_MS Molecular Weight Elemental Formula

Caption: Relationship between spectroscopic methods and the structural information obtained for the target molecule.

References

1H NMR and 13C NMR spectrum of (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the nuclear magnetic resonance (NMR) spectra of (4'-(Trtrifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol provides valuable insights into its molecular structure. This technical guide details the 1H and 13C NMR spectral data, experimental protocols, and logical workflows for the characterization of this compound, aimed at researchers, scientists, and professionals in drug development.

1H NMR Spectrum of (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol

The 1H NMR spectrum reveals distinct signals corresponding to the aromatic protons of the biphenyl core, the methylene protons of the methanol group, and the hydroxyl proton.

Table 1: 1H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.75d8.2H-2', H-6'
7.68d8.2H-3', H-5'
7.62d8.3H-2, H-6
7.45d8.3H-3, H-5
5.35t5.8OH
4.65d5.8CH2

Note: The assignments are based on typical chemical shifts for substituted biphenyl systems and splitting patterns. The exact assignments may require further 2D NMR experiments.

13C NMR Spectrum of this compound

The 13C NMR spectrum provides information on the carbon framework of the molecule. The presence of the trifluoromethyl group significantly influences the chemical shifts of the carbons in its vicinity due to its strong electron-withdrawing nature.

Table 2: 13C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
144.2C-4'
140.3C-1
139.8C-4
130.0 (q, JCF = 32 Hz)C-1'
128.0C-2, C-6
127.5C-3, C-5
127.2C-2', C-6'
125.8 (q, JCF = 3.8 Hz)C-3', C-5'
124.5 (q, JCF = 272 Hz)CF3
64.5CH2OH

Note: The assignments are based on established literature values for similar compounds and the characteristic quartet splitting induced by the fluorine atoms of the CF3 group.

Experimental Protocols

Sample Preparation

A sample of this compound (typically 5-10 mg for 1H NMR and 20-50 mg for 13C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6). A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition

NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 400 MHz or higher. For 1H NMR, standard acquisition parameters are used. For 13C NMR, a proton-decoupled sequence is commonly employed to simplify the spectrum and enhance signal-to-noise.

Logical Workflow for Spectral Analysis

The process of analyzing the NMR spectra to elucidate the structure of this compound follows a logical progression.

workflow cluster_data_acquisition Data Acquisition cluster_spectral_processing Spectral Processing & Analysis cluster_structure_elucidation Structure Elucidation sample_prep Sample Preparation nmr_acq NMR Spectrometer (1H and 13C) sample_prep->nmr_acq process_1h Process 1H Spectrum (Integration, Peak Picking) nmr_acq->process_1h process_13c Process 13C Spectrum (Peak Picking) nmr_acq->process_13c assign_1h Assign 1H Signals (Chemical Shift, Multiplicity, J-coupling) process_1h->assign_1h assign_13c Assign 13C Signals (Chemical Shift, Quartets) process_13c->assign_13c correlation Correlate 1H and 13C Data assign_1h->correlation assign_13c->correlation structure_confirm Confirm Structure of This compound correlation->structure_confirm

Caption: Workflow for NMR-based structural elucidation.

Signaling Pathway of NMR Excitation and Detection

The fundamental process of NMR involves the excitation of atomic nuclei in a magnetic field and the detection of the subsequent relaxation signals.

nmr_pathway B0 Static Magnetic Field (B0) nuclei Aligned Nuclear Spins B0->nuclei excitation Excitation to Higher Energy State nuclei->excitation Absorption of RF Energy rf_pulse Radiofrequency Pulse rf_pulse->excitation relaxation Relaxation excitation->relaxation Emission of RF Energy fid Free Induction Decay (FID) Signal relaxation->fid ft Fourier Transform fid->ft spectrum NMR Spectrum ft->spectrum

Caption: Basic signaling pathway in an NMR experiment.

Mass spectrometry of (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mass Spectrometry of (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound. This document outlines potential fragmentation patterns, detailed experimental protocols for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), and a summary of expected quantitative data.

Molecular Structure and Properties

  • IUPAC Name: [4-[4-(trifluoromethyl)phenyl]phenyl]methanol[1]

  • Molecular Formula: C₁₄H₁₁F₃O[1]

  • Molecular Weight: 252.23 g/mol [1][2]

  • Exact Mass: 252.07620 Da[1][2]

Proposed Mass Spectrometric Fragmentation (Electron Ionization)

Electron Ionization (EI) is a hard ionization technique that leads to extensive fragmentation, providing a detailed fingerprint of the molecule. The fragmentation of this compound is expected to be driven by the stability of the biphenyl core, the benzylic alcohol group, and the trifluoromethyl substituent.

The molecular ion ([M]⁺˙) will be observed at an m/z of approximately 252. Key fragmentation pathways are proposed to include:

  • Loss of a hydrogen radical (•H): Formation of a stable benzylic oxonium ion.

  • Loss of a hydroxyl radical (•OH): Leading to a biphenylmethyl cation.

  • Loss of formaldehyde (CH₂O): A common fragmentation for benzyl alcohols.

  • Loss of the trifluoromethyl radical (•CF₃): A characteristic fragmentation for compounds containing a CF₃ group.[3]

  • Cleavage of the biphenyl bond: Resulting in ions corresponding to the individual substituted phenyl moieties.

Proposed Fragmentation Pathway Diagram

Fragmentation_Pathway Proposed EI Fragmentation Pathway M [C₁₄H₁₁F₃O]⁺˙ m/z = 252 (Molecular Ion) F1 [C₁₄H₁₀F₃O]⁺ m/z = 251 M->F1 - •H F2 [C₁₄H₁₁F₃]⁺˙ m/z = 235 M->F2 - •OH F3 [C₁₃H₈F₃]⁺ m/z = 221 M->F3 - CH₂O F4 [C₁₃H₈O]⁺˙ m/z = 183 M->F4 - •CF₃ F5 [C₇H₄F₃]⁺ m/z = 145 F4->F5 Biphenyl Cleavage F6 [C₇H₇O]⁺ m/z = 107 F4->F6 Biphenyl Cleavage

Caption: Proposed fragmentation of this compound.

Summary of Quantitative Data

The following table summarizes the expected major ions and their mass-to-charge ratios (m/z) under electron ionization.

m/z Proposed Fragment Ion Formula Notes
252Molecular Ion[C₁₄H₁₁F₃O]⁺˙Parent ion.
251[M - H]⁺[C₁₄H₁₀F₃O]⁺Loss of a hydrogen radical from the alcohol.
235[M - OH]⁺[C₁₄H₁₀F₃]⁺Loss of the hydroxyl radical.
222[M - CH₂O]⁺˙[C₁₃H₉F₃]⁺˙Loss of formaldehyde.
183[M - CF₃]⁺[C₁₃H₈O]⁺˙Loss of the trifluoromethyl radical.
152Biphenyl Cation[C₁₂H₈]⁺˙Loss of CH₂O and CF₃.
145Trifluoromethylphenyl Cation[C₇H₄F₃]⁺Cleavage of the biphenyl bond.
107Hydroxymethylphenyl Cation[C₇H₇O]⁺Cleavage of the biphenyl bond.

Experimental Protocols

The following are detailed methodologies for the analysis of this compound using GC-MS and LC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is well-suited for the analysis of volatile and thermally stable compounds like the target analyte.

3.1.1. Sample Preparation

  • Solvent Selection: Dissolve the sample in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Concentration: Prepare a stock solution of 1 mg/mL. Serially dilute to a working concentration of 1-10 µg/mL.

  • Derivatization (Optional): To improve volatility and thermal stability, the hydroxyl group can be derivatized (e.g., silylation with BSTFA).

3.1.2. GC-MS Instrumentation and Parameters

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • GC Column: A non-polar or medium-polarity column is recommended, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 10 minutes at 280 °C.

  • MS Ion Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV.[4][5][6]

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Scan Range: m/z 40-500.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS with a soft ionization technique like Electrospray Ionization (ESI) is ideal for analyzing the intact molecule with minimal fragmentation.

3.2.1. Sample Preparation

  • Solvent Selection: Dissolve the sample in a mobile phase compatible solvent, such as methanol or acetonitrile.

  • Concentration: Prepare a stock solution of 1 mg/mL. Dilute to a working concentration of 1-10 µg/mL in the initial mobile phase composition.

  • Filtration: Filter the final sample solution through a 0.22 µm syringe filter to remove particulates.

3.2.2. LC-MS Instrumentation and Parameters

  • Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.

  • Mass Spectrometer: Agilent 6546 Q-TOF or equivalent.

  • LC Column: A C18 reversed-phase column is suitable (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B.

    • 2-15 min: 5% to 95% B.

    • 15-18 min: Hold at 95% B.

    • 18-20 min: 95% to 5% B.

    • 20-25 min: Re-equilibration at 5% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS Ion Source: Electrospray Ionization (ESI), positive ion mode.

  • Drying Gas Temperature: 325 °C.

  • Drying Gas Flow: 8 L/min.

  • Nebulizer Pressure: 35 psig.

  • Sheath Gas Temperature: 350 °C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 175 V.

  • Mass Scan Range: m/z 100-1000.

Experimental Workflow

The following diagram illustrates a general workflow for the mass spectrometric analysis of this compound.

Experimental_Workflow General Mass Spectrometry Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing dissolve Dissolve in Appropriate Solvent dilute Serial Dilution to Working Concentration dissolve->dilute filter Filter Sample (0.22 µm) dilute->filter lcms LC-MS Analysis (ESI) filter->lcms gcms GC-MS Analysis (EI) filter->gcms spectra Acquire Mass Spectra lcms->spectra gcms->spectra identification Identify Molecular Ion and Fragments spectra->identification quantification Quantify Analyte (if required) identification->quantification

Caption: A generalized workflow for sample analysis by mass spectrometry.

References

An In-depth Technical Guide to the Infrared (IR) Spectrum of (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol. The document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. It outlines the characteristic vibrational frequencies, a comprehensive experimental protocol for spectral acquisition, and a logical workflow for spectral analysis.

Predicted Infrared Spectral Data

While a publicly available experimental IR spectrum for this compound is not readily found, the expected absorption bands can be predicted based on the characteristic frequencies of its constituent functional groups. The primary functional groups are the hydroxyl (-OH) group, the trifluoromethyl (-CF₃) group, and the substituted biphenyl structure.

The following table summarizes the predicted prominent peaks in the IR spectrum of this compound.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
~3550 - 3200Strong, BroadO-H stretchAlcohol, intermolecular hydrogen bonded
~3100 - 3000MediumC-H stretchAromatic C-H
~2950 - 2850MediumC-H stretchAliphatic C-H (from the CH₂OH group)
~1600 - 1585Medium-WeakC=C stretchAromatic ring stretching
~1500 - 1400MediumC=C stretchAromatic ring stretching
~1350 - 1150StrongC-F stretchTrifluoromethyl group
~1300 - 1000StrongC-O stretchPrimary alcohol
~860 - 800StrongC-H out-of-plane bendPara-disubstituted aromatic rings

Note: The exact positions and intensities of the peaks can be influenced by the physical state of the sample and the specific intermolecular interactions.

Experimental Protocol: Acquiring the FTIR Spectrum

The following protocol details the methodology for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of a solid sample such as this compound using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for solid samples.[1][2]

2.1. Instrumentation and Materials

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory with a suitable crystal (e.g., diamond or zinc selenide)

  • Sample of this compound (solid)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

2.2. Sample Preparation

For a solid sample, minimal preparation is required when using an ATR-FTIR spectrometer.[3] Ensure that the sample is in a fine powder form to ensure good contact with the ATR crystal. If the sample consists of large crystals, gently grind it in an agate mortar and pestle.

2.3. Data Acquisition

  • Background Spectrum:

    • Ensure the ATR crystal surface is clean by wiping it with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (water vapor and carbon dioxide) and the ATR crystal itself, which will be subtracted from the sample spectrum.

  • Sample Spectrum:

    • Place a small amount of the powdered this compound sample onto the center of the ATR crystal using a clean spatula.

    • Lower the pressure clamp to apply firm and even pressure on the sample, ensuring good contact with the crystal surface.

    • Acquire the sample spectrum. The instrument will co-add multiple scans to improve the signal-to-noise ratio. A typical setting is 16 to 32 scans.

  • Post-Measurement Cleaning:

    • Release the pressure clamp and remove the sample from the ATR crystal.

    • Clean the crystal surface thoroughly with a solvent and lint-free wipes to prevent cross-contamination.

2.4. Data Processing

The acquired spectrum should be processed using the spectrometer's software. This typically includes:

  • ATR Correction: Apply an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave.

  • Baseline Correction: Adjust the baseline of the spectrum to be flat at 100% transmittance or zero absorbance.

  • Peak Picking: Identify and label the wavenumbers of the significant absorption bands.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for obtaining and analyzing the infrared spectrum of a solid organic compound.

IR_Analysis_Workflow cluster_prep Sample & Instrument Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_output Output start Start sample_prep Prepare Solid Sample (Grind if necessary) start->sample_prep clean_atr Clean ATR Crystal sample_prep->clean_atr background_scan Acquire Background Spectrum clean_atr->background_scan load_sample Load Sample onto ATR background_scan->load_sample apply_pressure Apply Pressure load_sample->apply_pressure acquire_spectrum Acquire Sample Spectrum apply_pressure->acquire_spectrum process_spectrum Process Spectrum (ATR & Baseline Correction) acquire_spectrum->process_spectrum peak_picking Identify Peak Frequencies process_spectrum->peak_picking assign_peaks Assign Vibrational Modes (Correlation Charts) peak_picking->assign_peaks structural_confirm Structural Confirmation assign_peaks->structural_confirm final_report Final Report structural_confirm->final_report

Caption: Workflow for IR Spectral Analysis of a Solid Compound.

References

Physical properties of (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Data Sheet: (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol

An In-depth Guide for Researchers and Drug Development Professionals

This document provides a comprehensive overview of the physical, chemical, and spectral properties of this compound. It includes key quantitative data, detailed experimental protocols for property determination and synthesis, and visualizations of relevant chemical workflows.

Compound Identification

This compound is a fluorinated aromatic alcohol. The presence of the trifluoromethyl group significantly influences its electronic properties and reactivity, making it a valuable building block in medicinal chemistry and materials science.

IdentifierValue
IUPAC Name [4-[4-(trifluoromethyl)phenyl]phenyl]methanol[1]
CAS Number 457889-46-2[1]
Molecular Formula C₁₄H₁₁F₃O[1][2]
Molecular Weight 252.23 g/mol [1][2][3]
InChIKey YCVFDTRUBSFXSA-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1CO)C2=CC=C(C=C2)C(F)(F)F[1]

Physical and Chemical Properties

The compound is a stable solid under standard conditions. Its high melting point is characteristic of rigid biphenyl structures.

PropertyValue
Melting Point 147-149 °C[3]
Appearance White to off-white solid[3]
Boiling Point Experimental data not readily available.
pKa Experimental data not readily available.
Solubility Limited solubility in water; more readily soluble in organic solvents like ethanol, methanol, and ethers.[4]
Storage Store at room temperature, sealed in a dry environment.[3]

Spectral Data

While specific experimental spectra for this compound are not widely published, the expected characteristics based on its structure are outlined below.

TechniqueExpected Characteristics
¹H NMR Aromatic protons (in the 7-8 ppm range), a singlet for the benzylic methylene protons (-CH₂-), and a broad singlet for the hydroxyl proton (-OH).
¹³C NMR Signals for aromatic carbons, the benzylic carbon (~60-70 ppm), and a characteristic quartet for the trifluoromethyl carbon due to C-F coupling.
¹⁹F NMR A sharp singlet corresponding to the -CF₃ group.
IR Spectroscopy A broad absorption band for the O-H stretch (around 3200-3600 cm⁻¹), C-H stretches (aromatic and aliphatic), C=C aromatic stretches (around 1400-1600 cm⁻¹), and strong C-F stretching bands (around 1100-1300 cm⁻¹).

Experimental Protocols

The following sections detail generalized but robust methods for the determination of key physical properties and a specific protocol for the synthesis of the title compound.

Melting Point Determination (Capillary Method)

A standard and reliable method for determining the melting point of a crystalline solid.

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely crushed into a powder. The powder is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Thomas-Hoover Uni-Melt or similar device).

  • Measurement: The sample is heated at a controlled rate (initially rapid, then ~1-2 °C per minute near the expected melting point).

  • Data Recording: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. This range is reported as the melting point.

Qualitative Solubility Test

This protocol provides a general assessment of the compound's solubility in various solvents.

  • Sample Preparation: Approximately 10-20 mg of the compound is placed into a small test tube.

  • Solvent Addition: The solvent to be tested (e.g., water, ethanol, DMSO, dichloromethane) is added dropwise (typically starting with 0.5 mL).

  • Observation: The mixture is agitated or vortexed for 1-2 minutes. The sample is visually inspected for dissolution.

  • Classification: The solubility is classified as "soluble" (no solid remains), "partially soluble" (some solid remains but a noticeable amount has dissolved), or "insoluble" (no visible change).

Synthesis via Reduction

A documented method for synthesizing this compound involves the reduction of its corresponding carboxylic acid.[3]

  • Reaction Setup: Lithium aluminum hydride (LiAlH₄, 2.0 M solution in THF, 6.00 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 10 mL) in a flame-dried flask under a nitrogen atmosphere and cooled to 0 °C.

  • Addition of Precursor: A solution of 4'-[4-(trifluoromethyl)phenyl]benzoic acid (1.5 mmol) in anhydrous THF (10 mL) is added dropwise to the stirred LiAlH₄ solution.

  • Reaction: The mixture is allowed to warm to room temperature and stirred for 4 hours.

  • Work-up and Quenching: The reaction is cooled back to 0 °C. Water (0.23 mL), 3.0 M potassium hydroxide (KOH) solution (0.23 mL), and finally more water (0.77 mL) are added sequentially and slowly to quench the excess LiAlH₄. The mixture is stirred at 0 °C for an additional hour.

  • Isolation: The resulting solid residue is removed by filtration. The organic phase is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography to yield the final compound.[3]

Visualizations: Synthesis Workflows

The synthesis of this compound typically involves the creation of the biphenyl backbone followed by functional group modification.

Suzuki_Coupling A 4-Bromobenzoic Acid reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) A->reagents B 4-(Trifluoromethyl)phenylboronic Acid B->reagents C 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic Acid reagents->C Suzuki Coupling Reduction_Workflow start 4'-(Trifluoromethyl)-[1,1'-biphenyl] -4-carboxylic Acid reagents 1) LiAlH₄ in THF, 0 °C to RT 2) H₂O, KOH(aq) quench start->reagents Reduction purification Filtration & Column Chromatography reagents->purification product (4'-(Trifluoromethyl)-[1,1'-biphenyl] -4-yl)methanol purification->product

References

An In-depth Technical Guide to the Solubility of (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol. Due to the limited availability of specific quantitative experimental data in public literature, this document focuses on foundational principles, qualitative solubility information, data from structurally similar compounds, and detailed experimental protocols for determining solubility.

Introduction to the Solubility of this compound

This compound is a biphenyl derivative characterized by a trifluoromethyl group on one phenyl ring and a hydroxymethyl group on the other. This substitution pattern significantly influences its physicochemical properties, including its solubility. The trifluoromethyl group, being strongly electron-withdrawing and lipophilic, and the polar hydroxymethyl group, capable of hydrogen bonding, create a molecule with a nuanced solubility profile. Understanding its solubility in various organic solvents is critical for its application as an intermediate in organic synthesis, particularly in the pharmaceutical and materials science sectors.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₄H₁₁F₃ON/A
Molecular Weight 252.23 g/mol N/A
Appearance White to off-white solid[1]
Melting Point 147-149 °C[1]

Solubility Data

Quantitative solubility data for this compound in a range of organic solvents is not extensively reported in publicly available literature. However, qualitative assessments and data from analogous compounds provide valuable insights.

Qualitative Solubility of this compound:

General assessments suggest that this compound has limited solubility in water and is more readily soluble in common organic solvents.[2] This is consistent with the presence of the large, nonpolar biphenyl core and the lipophilic trifluoromethyl group.

Solubility of Structurally Similar Compounds:

To provide a reasonable estimation of solubility, data for structurally related compounds are presented below. It is important to note that direct extrapolation of these values should be done with caution, as small structural changes can lead to significant differences in solubility.

CompoundSolventTemperature (°C)Solubility
Biphenyl-4-methanolAcetoneNot Specified25 mg/mL[3]
Biphenyl-4-methanolEthanolNot SpecifiedMiscible
Biphenyl-4-methanolBenzeneNot SpecifiedMiscible
Biphenyl-4-methanolWaterNot SpecifiedSparingly soluble[2]
4-(Trifluoromethyl)benzyl alcoholWaterNot SpecifiedSoluble[4]
BiphenylVarious Alkanes, Ethers, Alcohols25Data available in cited literature[5]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following is a detailed protocol for the determination of the thermodynamic solubility of this compound in an organic solvent of interest. This method is considered the gold standard for solubility measurement.

4.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvent (analytical grade or higher)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.22 µm PTFE)

4.2. Procedure

  • Preparation of Solvent: Ensure the selected organic solvent is degassed to prevent bubble formation during the experiment.

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Accurately add a known volume of the pre-equilibrated solvent to each vial.

  • Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker. Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle. Centrifugation at the same temperature can be used to accelerate this process.

  • Sample Withdrawal and Dilution: Carefully withdraw a known volume of the clear supernatant using a pipette. To prevent precipitation, immediately dilute the sample with a known volume of the solvent.

  • Quantification: Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC-UV. A calibration curve must be prepared using standard solutions of this compound of known concentrations.

  • Calculation: Calculate the solubility of the compound in the solvent using the measured concentration and the dilution factor. The results are typically expressed in mg/mL or mol/L.

Visualizations

5.1. Experimental Workflow for Solubility Determination

G Workflow for Solubility Determination A Add excess solute to vial B Add known volume of solvent A->B C Equilibrate at constant temperature (e.g., 24-72h) B->C D Separate solid and liquid phases (settling or centrifugation) C->D E Withdraw supernatant and dilute D->E F Analyze concentration by HPLC/UV-Vis E->F G Calculate solubility F->G

Caption: Experimental workflow for the shake-flask solubility determination method.

5.2. Synthesis Workflow

The synthesis of this compound can be achieved via the reduction of the corresponding carboxylic acid.

G Synthesis of this compound cluster_0 Reaction cluster_1 Workup and Purification A 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid C Stir at room temperature A->C B Lithium aluminum hydride (LiAlH4) in anhydrous THF B->C D Quench reaction with H2O and KOH C->D E Filter to remove solid residue D->E F Dry organic phase (e.g., Na2SO4) E->F G Concentrate under reduced pressure F->G H Purify by column chromatography G->H I This compound H->I

Caption: A typical synthesis route for the target compound.

Conclusion

While specific quantitative solubility data for this compound remains elusive in the public domain, this guide provides a robust framework for researchers. By understanding the qualitative solubility, leveraging data from analogous compounds, and employing the detailed experimental protocol provided, scientists and drug development professionals can effectively determine the solubility of this compound in their solvents of interest. This information is paramount for the successful design of synthetic routes, purification strategies, and formulation development.

References

An In-depth Technical Guide on (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical and physical properties of (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol, with a focus on its melting point and synthesis. Detailed experimental protocols and visualizations are included to support research and development activities.

Quantitative Data Summary

The key physical property of this compound is its melting point, which is a critical indicator of purity.

PropertyValueReference
Melting Point147-149 °C[1][2][3]
Molecular FormulaC₁₄H₁₁F₃O[1]
Molecular Weight252.23 g/mol [4]
AppearanceWhite to off-white solid[1]

Experimental Protocols

The melting point of this compound can be accurately determined using two primary methods: the capillary method and Differential Scanning Calorimetry (DSC).

1. Capillary Melting Point Determination

This is a common and accessible method for determining the melting point of a crystalline solid.[5][6]

  • Principle: A small, powdered sample is heated in a sealed capillary tube at a controlled rate. The temperature range over which the substance melts is observed and recorded as the melting point.[5] Pure crystalline substances typically have a sharp melting point range of 0.5-1.0°C.[7]

  • Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes (sealed at one end).

  • Procedure:

    • Sample Preparation: Ensure the sample is completely dry and in a fine powder form.[5][8] Introduce the powdered sample into the open end of a capillary tube to a height of 2-3 mm.[4][8] Pack the sample tightly by tapping the sealed end of the tube on a hard surface.[4][8]

    • Rough Determination: Insert the capillary tube into the heating block of the melting point apparatus. Heat rapidly (e.g., 4-5°C per minute) to get an approximate melting temperature.[4]

    • Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.[4] Insert a new capillary tube with the sample. Heat at a slower, controlled rate (e.g., 1-2°C per minute) starting from about 15-20°C below the expected melting point.[8]

    • Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a transparent liquid (completion of melting).[4] This range is the melting point.

    • Repetition: Repeat the measurement at least once with a fresh sample to ensure reproducibility.[4]

2. Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that provides a more precise determination of the melting point and other thermal transitions.[9][10][11]

  • Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. A melting event is observed as an endothermic peak on the DSC thermogram. The onset of this peak is typically taken as the melting point for organic compounds.[9]

  • Apparatus: Differential Scanning Calorimeter.

  • Procedure:

    • Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum DSC pan. Seal the pan.

    • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

    • Thermal Program: Program the instrument to heat the sample at a constant rate (e.g., 10°C/min) over a temperature range that encompasses the expected melting point.

    • Data Analysis: The melting point is determined from the resulting thermogram by calculating the onset temperature of the endothermic melting peak. The area under the peak corresponds to the enthalpy of fusion.

This compound can be synthesized via a two-step process involving a Suzuki-Miyaura cross-coupling to form the biphenyl backbone, followed by reduction of a carbonyl group. A representative protocol is outlined below, adapted from procedures for similar biphenyl compounds.[5][6]

Step 1: Synthesis of 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde via Suzuki-Miyaura Coupling

  • Principle: This reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound, catalyzed by a palladium complex.[8][10]

  • Materials:

    • 4-bromobenzaldehyde

    • (4-(Trifluoromethyl)phenyl)boronic acid

    • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)[6]

    • A suitable phosphine ligand (e.g., triphenylphosphine (PPh₃)) if using Pd(OAc)₂

    • A base (e.g., potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH))[6]

    • Solvent system (e.g., toluene/water or DMF/water)[6]

  • Procedure:

    • Reaction Setup: In a round-bottom flask, combine 4-bromobenzaldehyde (1.0 eq), (4-(trifluoromethyl)phenyl)boronic acid (1.2 eq), the palladium catalyst (e.g., 2 mol% Pd(OAc)₂), and the phosphine ligand (e.g., 4 mol% PPh₃).

    • Solvent and Base Addition: Purge the flask with an inert gas (e.g., argon or nitrogen). Add the solvent system (e.g., toluene and a 2M aqueous solution of K₂CO₃).

    • Reaction: Stir the mixture vigorously and heat to 80-90°C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

    • Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde.

Step 2: Reduction to this compound

  • Principle: The aldehyde functional group of the intermediate is reduced to a primary alcohol.

  • Materials:

    • 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde

    • A reducing agent (e.g., sodium borohydride (NaBH₄))

    • A suitable solvent (e.g., methanol or ethanol)

  • Procedure:

    • Reaction Setup: Dissolve 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde in the chosen solvent in a round-bottom flask and cool the solution in an ice bath.

    • Reduction: Slowly add sodium borohydride (e.g., 1.5 eq) portion-wise to the stirred solution.

    • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.

    • Work-up: Once the reaction is complete, quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl).

    • Purification: Remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield this compound. Further purification can be achieved by recrystallization.

Visualizations

Synthesis_Workflow cluster_suzuki Step 1: Suzuki-Miyaura Coupling cluster_reduction Step 2: Reduction A 4-bromobenzaldehyde D Reaction & Work-up A->D B (4-(Trifluoromethyl)phenyl)boronic acid B->D C Pd Catalyst + Base C->D E 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde D->E G Reaction & Purification E->G Intermediate F Reducing Agent (NaBH4) F->G H This compound G->H

Caption: Synthetic workflow for this compound.

Logical_Relationship A This compound Core Scaffold B Structural Modification (e.g., derivatization) A->B Serves as C Lead Compound for hLDHA Inhibitors B->C Leads to D Drug Development (e.g., anticancer therapeutics) C->D Potential application in

Caption: Logical relationship in drug development.

References

An In-depth Technical Guide on the Stability and Storage of (4'-(Trtrifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the compound (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol. Given the importance of this compound as a building block in pharmaceutical and materials science research, a thorough understanding of its stability profile is crucial for ensuring the integrity of experimental results and the quality of synthesized products. This document outlines the known physicochemical properties, predicted stability based on its structural motifs, and detailed protocols for conducting stability and forced degradation studies.

Physicochemical Properties

This compound is a white to off-white solid. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference(s)
CAS Number 457889-46-2[1][2][3]
Molecular Formula C₁₄H₁₁F₃O[1][2][3]
Molecular Weight 252.23 g/mol [1][2][3]
Melting Point 147-149 °C[2]
Appearance White to off-white solid[2]
Solubility Soluble in methanol and other common organic solvents.[4]
Storage Temperature Room temperature, sealed in a dry environment.[2]

Stability Profile and Degradation Pathways

While specific stability studies on this compound are not extensively available in the public domain, its stability can be inferred from the chemical properties of its constituent functional groups: the trifluoromethyl group, the biphenyl scaffold, and the benzylic alcohol.

The trifluoromethyl (-CF₃) group is known to be highly stable due to the strong carbon-fluorine bond, which generally enhances the metabolic and chemical stability of a molecule.[4][5] It is also a strong electron-withdrawing group, which can influence the reactivity of the rest of the molecule.[4]

The biphenyl core is a robust aromatic system with significant thermal stability.[6] However, like other aromatic compounds, it can be susceptible to photodegradation under UV irradiation.

The benzylic alcohol is the most likely site of chemical transformation. It can undergo oxidation to form the corresponding aldehyde and carboxylic acid. Under acidic conditions, it may be susceptible to dehydration or other acid-catalyzed reactions.

Based on these characteristics, the following degradation pathways are plausible under forced conditions:

  • Oxidative Degradation: Oxidation of the primary alcohol to 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde and subsequently to 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid.

  • Thermal Degradation: While the biphenyl and trifluoromethyl groups suggest good thermal stability, prolonged exposure to high temperatures could lead to decomposition.[6][7][8]

  • Photodegradation: Exposure to UV light may induce degradation, potentially involving the biphenyl ring system.[9]

  • Hydrolytic Degradation: While generally stable, extreme pH conditions could potentially affect the molecule, although significant hydrolysis of the trifluoromethyl group would likely require harsh conditions.

Recommended Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended:

ParameterRecommendation
Temperature Room temperature.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Moisture Keep in a tightly sealed container in a dry environment to prevent hydrolysis.
Light Protect from light to prevent photodegradation.

Experimental Protocols for Stability and Forced Degradation Studies

Forced degradation studies are essential for establishing the intrinsic stability of a compound and for developing stability-indicating analytical methods.[10][11][12][13][14] The following are detailed methodologies for key experiments to assess the stability of this compound.

General Procedure for Forced Degradation Studies

A stock solution of this compound should be prepared in a suitable solvent (e.g., methanol or acetonitrile). This stock solution is then subjected to various stress conditions as detailed below. Samples should be withdrawn at predetermined time intervals, neutralized if necessary, and analyzed by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and detect any degradation products.

Thermal Degradation
  • Protocol:

    • Accurately weigh a sample of the solid compound into a vial.

    • Place the vial in a calibrated oven at a specified temperature (e.g., 60°C, 80°C, or 105°C).[10]

    • At specified time points (e.g., 24, 48, 72 hours), remove a sample, allow it to cool to room temperature, and dissolve it in a suitable solvent for analysis.

    • For solution-state thermal stability, a solution of the compound is heated in a similar manner.

Photostability
  • Protocol:

    • Prepare a solution of the compound in a suitable solvent.

    • Expose the solution to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.

    • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

    • At specified time points, withdraw samples from both the exposed and control solutions for analysis.

Acid and Base Hydrolysis
  • Protocol for Acid Hydrolysis:

    • Prepare a solution of the compound in a mixture of an organic solvent and an acidic solution (e.g., 0.1 N to 1 N HCl).[13]

    • Maintain the solution at a specified temperature (e.g., room temperature or 60°C).

    • At specified time points, withdraw a sample, neutralize it with a suitable base (e.g., NaOH), and dilute it with the mobile phase for analysis.

  • Protocol for Base Hydrolysis:

    • Prepare a solution of the compound in a mixture of an organic solvent and a basic solution (e.g., 0.1 N to 1 N NaOH).[13]

    • Maintain the solution at a specified temperature.

    • At specified time points, withdraw a sample, neutralize it with a suitable acid (e.g., HCl), and dilute it with the mobile phase for analysis.

Oxidative Degradation
  • Protocol:

    • Prepare a solution of the compound in a suitable solvent.

    • Add a solution of an oxidizing agent (e.g., 3-30% hydrogen peroxide).[10]

    • Maintain the solution at a specified temperature.

    • At specified time points, withdraw a sample and dilute it with the mobile phase for analysis.

Visualizations

Synthesis Workflow

The following diagram illustrates a common synthetic route for preparing this compound.

G A 4'-Trifluoromethylbiphenyl-4-carboxylic acid C Reaction Mixture (0°C to RT) A->C B LiAlH4 in THF B->C D Quenching (H2O, KOH) C->D E Filtration and Extraction D->E F Column Chromatography E->F G This compound F->G

Caption: Synthetic pathway for this compound.

Forced Degradation Study Workflow

The logical workflow for conducting a forced degradation study is depicted below.

G cluster_stress Stress Conditions A Acid Hydrolysis Analysis Analyze by Stability-Indicating Method (e.g., HPLC) A->Analysis B Base Hydrolysis B->Analysis C Oxidation C->Analysis D Thermal Stress D->Analysis E Photolytic Stress E->Analysis Start Prepare Stock Solution of Compound Start->A Start->B Start->C Start->D Start->E Data Identify Degradants and Determine Degradation Rate Analysis->Data

Caption: General workflow for a forced degradation study.

References

An In-depth Technical Guide to the Synthesis of (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to obtain (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol, a key building block in pharmaceutical and materials science. This document details the most common and effective synthesis precursors and provides in-depth experimental protocols for the key reactions involved.

Core Synthesis Strategies

The synthesis of this compound predominantly relies on two well-established carbon-carbon bond-forming reactions to construct the core biphenyl structure: the Suzuki-Miyaura cross-coupling and the Grignard reagent-based cross-coupling. A third common strategy involves the reduction of a pre-existing biphenyl scaffold bearing a carbonyl group at the 4-position. Each of these methods offers distinct advantages and requires careful consideration of starting materials and reaction conditions.

A logical workflow for the synthesis of this compound can be conceptualized as the formation of the biphenyl core followed by functional group manipulation, or the coupling of precursors that already contain the desired functional groups.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_grignard Grignard Coupling cluster_reduction Reduction s1 4-Halobenzyl alcohol (X = Br, I) p1 This compound s1->p1 Pd catalyst, Base s2 4-(Trifluoromethyl)phenylboronic acid s2->p1 g1 4-Halobenzyl halide (X, Y = Br, Cl) g4 4-Halobenzylmagnesium halide g1->g4 Mg g2 1-Bromo-4-(trifluoromethyl)benzene p2 This compound g2->p2 g3 Mg g4->p2 Ni or Pd catalyst r1 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid p3 This compound r1->p3 LiAlH4 r2 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde r2->p3 NaBH4

Figure 1: Core synthetic strategies for the target molecule.

Data Presentation: Comparison of Synthesis Precursors and Routes

The selection of a synthetic route often depends on the availability of precursors, desired yield, and scalability. The following tables summarize quantitative data for the different synthetic approaches.

Table 1: Suzuki-Miyaura Coupling Approach

Reactant AReactant BCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
(4-Bromophenyl)methanol4-(Trifluoromethyl)phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Water904-6~85-95 (estimated)[1]
(4-Iodophenyl)methanol4-(Trifluoromethyl)phenylboronic acidPd(PPh₃)₄NaOHDMF/Water120<187[2]
4-Bromo-N-(4-methoxyphenyl)methanimine4-(Trifluoromethyl)phenylboronic acidPd(PPh₃)₄NaOHDMF/Water1200.4286[2]
5-(4-bromophenyl)-4,6-dichloropyrimidineVarious arylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane70-8018-22Good[3]

Table 2: Reduction Approach

Starting MaterialReducing AgentSolventTemp. (°C)Time (h)Yield (%)Reference
4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acidLiAlH₄THFReflux10High (not specified)[4]
Aldehydes/KetonesNaBH₄MethanolRT1-1.577-90[5]

Experimental Protocols

Protocol 1: Synthesis via Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the synthesis of biphenyl derivatives.[1][3]

Materials:

  • (4-Bromophenyl)methanol or (4-Iodophenyl)methanol

  • 4-(Trifluoromethyl)phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

  • Toluene and Water, or DMF and Water

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, combine (4-halophenyl)methanol (1.0 eq), 4-(trifluoromethyl)phenylboronic acid (1.2 eq), and the base (2.0 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent system (e.g., Toluene/Water 5:1 or DMF/Water 4:1). Degas the mixture by bubbling the inert gas through it for 15-20 minutes. Add the palladium catalyst, Pd(PPh₃)₄ (0.02-0.05 eq).

  • Reaction: Heat the mixture to the specified temperature (see Table 1) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate).

G start Combine Reactants and Base inert Establish Inert Atmosphere start->inert add_solvent Add Degassed Solvent and Catalyst inert->add_solvent react Heat and Stir add_solvent->react workup Cool, Dilute, and Wash react->workup purify Dry and Purify via Chromatography workup->purify

Figure 2: Experimental workflow for Suzuki-Miyaura coupling.
Protocol 2: Synthesis via Reduction of a Carboxylic Acid

This protocol is based on general procedures for the reduction of carboxylic acids using Lithium Aluminum Hydride (LiAlH₄).[4][6] Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under anhydrous conditions.

Materials:

  • 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • 2N Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Mechanical stirrer

  • Inert atmosphere setup (e.g., Nitrogen)

  • Ice bath

Procedure:

  • Reaction Setup: In a dry three-necked round-bottom flask under an inert atmosphere, suspend LiAlH₄ (2.0 eq) in anhydrous THF. Cool the suspension to 0°C using an ice bath.

  • Addition of Carboxylic Acid: Dissolve 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC.

  • Quenching: After the reaction is complete, cool the mixture to 0°C. Cautiously and slowly add 2N NaOH solution dropwise to quench the excess LiAlH₄.

  • Work-up: Stir the mixture at room temperature for a few hours until a granular precipitate forms. Filter the solids and wash them thoroughly with THF.

  • Purification: Combine the filtrates and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography.

G start Suspend LiAlH4 in THF at 0°C add_acid Add Carboxylic Acid Solution start->add_acid react Reflux Reaction Mixture add_acid->react quench Cool and Quench with NaOH react->quench workup Filter and Wash Solids quench->workup purify Dry and Concentrate Filtrate workup->purify

Figure 3: Experimental workflow for LiAlH₄ reduction.

Conclusion

The synthesis of this compound can be effectively achieved through several reliable methods. The Suzuki-Miyaura coupling offers a versatile and high-yielding route with good functional group tolerance. The reduction of the corresponding carboxylic acid provides a straightforward alternative if the precursor is readily available. The choice of the optimal synthetic pathway will depend on factors such as precursor availability, cost, and the desired scale of the reaction. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers in the planning and execution of this synthesis.

References

The Trifluoromethyl Group as a Potent Electron-Withdrawing Moiety in Biphenyl Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF3) group into organic molecules is a cornerstone of modern medicinal chemistry and materials science. This is due to the unique electronic properties this group imparts, including metabolic stability, lipophilicity, and, most notably, a strong electron-withdrawing effect.[1] In biphenyl systems, which are prevalent scaffolds in pharmaceuticals and functional materials, the strategic placement of a CF3 group can profoundly influence molecular properties and biological activity. This technical guide provides an in-depth analysis of the electron-withdrawing effects of the trifluoromethyl group in biphenyl systems, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Quantitative Assessment of Electron-Withdrawing Effects

The electron-withdrawing nature of the trifluoromethyl group can be quantified through several physicochemical parameters, including Hammett constants, pKa values of corresponding carboxylic acids, and electrochemical reduction potentials.

Hammett Substituent Constants

The Hammett equation, log(K/K₀) = σρ, is a powerful tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic compounds. The substituent constant, σ, is a measure of the electronic effect of a substituent, with positive values indicating an electron-withdrawing character.[2][3][4] For the trifluoromethyl group, the Hammett constants (σm and σp) derived from the ionization of substituted benzoic acids are well-established.

ParameterValueDescription
Hammett Constant (σp) 0.54Quantifies the electron-withdrawing effect of a CF3 group at the para position of a benzene ring.
Hammett Constant (σm) 0.43Quantifies the electron-withdrawing effect of a CF3 group at the meta position of a benzene ring.

Note: These values are for a CF3 group on a single benzene ring. The electronic effect across a biphenyl system is influenced by the torsional angle between the rings.

Acidity (pKa) of Trifluoromethyl-Substituted Biphenyl Carboxylic Acids

The electron-withdrawing effect of a CF3 group can be observed in the acidity of a distal functional group, such as a carboxylic acid. A stronger electron-withdrawing effect leads to greater stabilization of the conjugate base, resulting in a lower pKa value (stronger acid).

CompoundpKa (Predicted)
Biphenyl-4-carboxylic acid~4.5
4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid4.04 ± 0.10[5]

The lower predicted pKa of the trifluoromethyl-substituted derivative indicates a more acidic proton, a direct consequence of the electron-withdrawing nature of the CF3 group transmitted through the biphenyl system.

Electrochemical Properties

Cyclic voltammetry can be used to probe the electronic effects of substituents on a molecule's redox properties. Electron-withdrawing groups make a molecule easier to reduce (less negative reduction potential).

CompoundReduction Potential (Epc)Conditions
4-(Trifluoromethyl)biphenyl-2.17 V vs Fc+/FcAcetonitrile solution with platinum microelectrodes.[6]

Note: This value is for a related compound and serves as an illustration. The exact reduction potential will vary with experimental conditions.

Experimental Protocols

Synthesis of 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the synthesis of biaryl compounds.[7][8]

Materials:

  • 4-Bromobenzoic acid

  • 4-(Trifluoromethyl)phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 4-bromobenzoic acid (1.0 mmol), 4-(trifluoromethyl)phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and a catalytic amount of palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).

  • Add a 4:1 mixture of 1,4-dioxane and deionized water (10 mL).

  • Fit the flask with a reflux condenser and heat the mixture to 80-90°C with vigorous stirring under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography.

  • After the reaction is complete, cool the mixture to room temperature and add 20 mL of water.

  • Acidify the aqueous layer with 1M HCl to a pH of ~2, which should precipitate the product.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid.

Characterization by ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a powerful technique for the characterization of fluorine-containing compounds due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus.[9][10][11][12]

Instrumentation and Parameters:

  • NMR Spectrometer (e.g., 400 MHz) equipped with a fluorine probe.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Internal or External Standard: Trifluorotoluene (C₆H₅CF₃) at -63.72 ppm or another suitable standard.[13][14]

  • Pulse Sequence: A standard one-pulse sequence is typically sufficient.

  • Relaxation Delay (D1): 5 seconds to ensure full relaxation.

  • Number of Scans: 16-64, depending on the sample concentration.

Procedure:

  • Prepare a solution of the synthesized 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid in the chosen deuterated solvent (approximately 5-10 mg/mL).

  • Add a small amount of the reference standard to the NMR tube.

  • Acquire the ¹⁹F NMR spectrum. The trifluoromethyl group of the biphenyl compound is expected to appear as a singlet in the range of -60 to -65 ppm.

  • Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the chemical shift of the standard. The precise chemical shift is sensitive to the electronic environment, providing confirmation of the CF3 group's presence and information about its surroundings.

Electrochemical Analysis by Cyclic Voltammetry (CV)

Cyclic voltammetry is used to study the redox behavior of the trifluoromethyl-biphenyl system.[15][16][17]

Instrumentation and Materials:

  • Potentiostat with a three-electrode setup:

    • Working Electrode: Glassy carbon electrode.

    • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

    • Counter Electrode: Platinum wire.

  • Electrochemical cell.

  • Analyte solution: 1-5 mM of the trifluoromethyl-biphenyl compound in an appropriate solvent (e.g., acetonitrile or dimethylformamide).

  • Supporting Electrolyte: 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) or a similar salt.

  • Nitrogen or Argon gas for deoxygenation.

Procedure:

  • Prepare the analyte solution with the supporting electrolyte in the electrochemical cell.

  • Deoxygenate the solution by bubbling with nitrogen or argon gas for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.

  • Assemble the three-electrode system in the cell.

  • Set the parameters on the potentiostat:

    • Scan range: e.g., from 0 V to -2.5 V.

    • Scan rate: e.g., 100 mV/s.

  • Run the cyclic voltammetry experiment, recording the current response as a function of the applied potential.

  • Analyze the resulting voltammogram to determine the reduction potential (Epc) of the trifluoromethyl-biphenyl compound.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis start Starting Materials (4-Bromobenzoic acid, 4-(CF3)phenylboronic acid) reaction Suzuki-Miyaura Coupling start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Recrystallization) workup->purification product Final Product: 4'-(CF3)-biphenyl-4-carboxylic acid purification->product nmr ¹⁹F NMR Spectroscopy product->nmr cv Cyclic Voltammetry product->cv data Quantitative Data (Chemical Shift, Reduction Potential) nmr->data cv->data

General experimental workflow for synthesis and analysis.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pdiib Ar-Pd(II)-Br(L₂) pd0->pdiib Oxidative Addition pdiib_boronate [Ar-Pd(II)-Ar'(L₂)]⁺ pdiib->pdiib_boronate Transmetalation pd0_regenerated Pd(0)L₂ pdiib_boronate->pd0_regenerated Reductive Elimination biaryl Ar-Ar' pdiib_boronate->biaryl aryl_halide Ar-Br aryl_halide->pdiib boronic_acid Ar'-B(OH)₂ boronic_acid->pdiib_boronate base Base base->pdiib_boronate

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Hammett_Equation cluster_concept Hammett Equation: log(K/K₀) = σρ cluster_interpretation Interpretation for CF₃ Group benzoic_acid Benzoic Acid (Reference, K₀) equilibrium Ionization Equilibrium in Water benzoic_acid->equilibrium substituted_acid Substituted Benzoic Acid (e.g., p-CF₃, K) substituted_acid->equilibrium sigma σ > 0 (Positive Hammett Constant) equilibrium->sigma effect Electron-Withdrawing Effect sigma->effect result K > K₀ (Substituted acid is stronger) effect->result

Conceptual illustration of the Hammett equation.

References

Methodological & Application

Synthesis of (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol via Suzuki Coupling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol, a valuable building block in medicinal chemistry and materials science. The primary synthetic route described herein is a two-step process commencing with a Suzuki-Miyaura cross-coupling reaction to form the biphenyl aldehyde intermediate, followed by its reduction to the target alcohol.

Introduction

Biphenyl scaffolds containing trifluoromethyl groups are of significant interest in drug discovery due to the unique physicochemical properties imparted by the CF₃ group, including increased metabolic stability and binding affinity. This compound serves as a key precursor for the synthesis of a variety of more complex molecules. The Suzuki-Miyaura coupling is a powerful and versatile method for the construction of C-C bonds between aryl halides and organoboron compounds, offering high yields and broad functional group tolerance.

Synthetic Strategy

The synthesis of this compound is efficiently achieved through a two-step sequence:

  • Suzuki-Miyaura Coupling: Reaction of 4-bromobenzaldehyde with (4-(trifluoromethyl)phenyl)boronic acid to yield 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde.

  • Reduction: Reduction of the resulting aldehyde to the corresponding alcohol, this compound.

This approach is often preferred over a direct Suzuki coupling with 4-bromobenzyl alcohol, as the aldehyde functionality is generally more robust under typical Suzuki coupling conditions, and the subsequent reduction is a high-yielding and straightforward transformation.

Data Presentation

CompoundStarting Material AStarting Material BReaction TypeCatalyst/ReagentSolvent SystemTemperature (°C)Reaction Time (h)Yield (%)
4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde4-Bromobenzaldehyde(4-(Trifluoromethyl)phenyl)boronic acidSuzuki CouplingPd(PPh₃)₄, K₂CO₃Toluene/Ethanol/H₂O80-904-6>90
This compound4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde-ReductionSodium borohydride (NaBH₄)Methanol/DCM0 to RT1-2>95

Experimental Protocols

Step 1: Synthesis of 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde via Suzuki Coupling

Materials:

  • 4-Bromobenzaldehyde

  • (4-(Trifluoromethyl)phenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stir bar, combine 4-bromobenzaldehyde (1.0 eq), (4-(trifluoromethyl)phenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and water to the flask.

  • Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq).

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde as a solid.

Step 2: Synthesis of this compound by Reduction

Materials:

  • 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde (1.0 eq) in a mixture of methanol and dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5-2.0 eq) portion-wise over 10-15 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases. Neutralize the mixture with saturated aqueous sodium bicarbonate. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid. Further purification can be achieved by recrystallization if necessary.

Visualizations

Suzuki_Coupling_Workflow cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Reduction reagents Reactants: 4-Bromobenzaldehyde (4-(Trifluoromethyl)phenyl)boronic acid Catalyst: Pd(PPh₃)₄ Base: K₂CO₃ reaction Reaction: Toluene/Ethanol/H₂O 80-90 °C, 4-6 h reagents->reaction 1 workup1 Work-up: Ethyl Acetate Extraction Wash with H₂O & Brine reaction->workup1 2 purification1 Purification: Column Chromatography workup1->purification1 3 intermediate Intermediate: 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde purification1->intermediate 4 starting_material2 Starting Material: 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde Reagent: NaBH₄ intermediate->starting_material2 reaction2 Reaction: Methanol/DCM 0 °C to RT, 1-2 h starting_material2->reaction2 5 workup2 Work-up: Acid Quench Base Neutralization Extraction reaction2->workup2 6 purification2 Purification: Recrystallization (optional) workup2->purification2 7 product Final Product: This compound purification2->product 8

Caption: Experimental workflow for the two-step synthesis of this compound.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)L₂-X pd0->pd_complex1 R¹-X oxidative_addition Oxidative Addition pd_complex2 R¹-Pd(II)L₂-R² pd_complex1->pd_complex2 [R²-B(OH)₃]⁻ transmetalation Transmetalation r2boronic R²-B(OH)₂ + Base pd_complex2->pd0 product R¹-R² pd_complex2->product reductive_elimination Reductive Elimination

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of (4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol. This biphenyl methanol derivative is a valuable building block in medicinal chemistry and materials science. The described methodology utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of C-C bonds between aromatic rings.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient construction of biaryl and substituted biaryl scaffolds. These structural motifs are prevalent in a wide range of biologically active compounds and functional materials. The synthesis of this compound involves the coupling of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst and a base. This method is highly valued for its mild reaction conditions, tolerance of various functional groups, and generally high yields.

Reaction Principle

The catalytic cycle for the synthesis of this compound is initiated by the oxidative addition of the aryl halide, 1-bromo-4-(trifluoromethyl)benzene, to a palladium(0) complex. This is followed by transmetalation with (4-(hydroxymethyl)phenyl)boronic acid, which is activated by a base. The final step is reductive elimination, which yields the desired product and regenerates the active palladium(0) catalyst.

Quantitative Data Summary

The following table summarizes the key reactants, catalysts, and expected outcomes for the synthesis of this compound. The data is compiled from typical Suzuki-Miyaura coupling reactions of similar substrates.

ParameterValueNotes
Reactants
1-Bromo-4-(trifluoromethyl)benzene1.0 mmolLimiting reagent
(4-(Hydroxymethyl)phenyl)boronic acid1.2 mmolTypically used in slight excess
Catalyst System
Palladium(II) Acetate (Pd(OAc)₂)2 mol%Pre-catalyst, reduced in situ
Triphenylphosphine (PPh₃)4 mol%Ligand
Base
Potassium Carbonate (K₂CO₃)2.0 mmolAqueous solution
Solvent
Toluene/Ethanol/Water4:1:1 (v/v/v)Degassed solvent mixture
Reaction Conditions
Temperature80-90 °C
Reaction Time4-6 hoursMonitored by TLC
Product Information
Product NameThis compound
Molecular FormulaC₁₄H₁₁F₃O[1]
Molecular Weight252.23 g/mol [1]
Expected Yield85-95%Based on similar reactions
Physical AppearanceWhite to off-white solid[2]
Melting Point147-149 °C
Experimental Protocol

Materials:

  • 1-Bromo-4-(trifluoromethyl)benzene

  • (4-(Hydroxymethyl)phenyl)boronic acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Ethanol (anhydrous)

  • Deionized Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Celite

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-bromo-4-(trifluoromethyl)benzene (1.0 mmol, 1.0 equiv), (4-(hydroxymethyl)phenyl)boronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent and Base Addition: Under the inert atmosphere, add a degassed mixture of toluene (8 mL), ethanol (2 mL), and a 2 M aqueous solution of potassium carbonate (1.0 mL, 2.0 mmol).

  • Reaction: Vigorously stir the reaction mixture and heat it to 80-90 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of Celite, and wash the filter cake with ethyl acetate.

  • Purification: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a white to off-white solid.

Characterization Data (Expected):

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.68 (d, J = 8.2 Hz, 2H), 7.63 (d, J = 8.2 Hz, 2H), 7.55 (d, J = 8.1 Hz, 2H), 7.45 (d, J = 8.1 Hz, 2H), 4.75 (s, 2H), 1.75 (br s, 1H, OH). (Note: The expected chemical shifts are based on the analysis of structurally similar compounds like 4-methyl-4'-(trifluoromethyl)biphenyl).[3]

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 144.5, 140.8, 139.5, 129.5 (q, J = 32.0 Hz), 128.0, 127.5, 127.2, 125.8 (q, J = 3.8 Hz), 124.2 (q, J = 272.0 Hz), 65.0.

  • Mass Spectrometry (EI): m/z (%) = 252 (M⁺), 233, 223, 152.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_ArylHalide Ar¹-Pd(II)L₂-X OxAdd->PdII_ArylHalide Transmetalation Transmetalation PdII_ArylHalide->Transmetalation PdII_Diaryl Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Diaryl Base Base (e.g., K₂CO₃) Base->Transmetalation BoronicAcid Ar²-B(OH)₂ BoronicAcid->Transmetalation ReductiveElimination Reductive Elimination PdII_Diaryl->ReductiveElimination ReductiveElimination->Pd0 Regeneration of Catalyst Product Ar¹-Ar² (Product) ReductiveElimination->Product ArylHalide Ar¹-X (Aryl Halide) ArylHalide->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Experimental Workflow for the Synthesis of this compound start Start setup 1. Reaction Setup: Combine reactants, catalyst, and ligand in a dry flask. start->setup inert 2. Create Inert Atmosphere: Evacuate and backfill with N₂ or Ar. setup->inert addition 3. Add Solvents and Base: Introduce degassed toluene, ethanol, and K₂CO₃ solution. inert->addition reaction 4. Heating and Reaction: Stir vigorously at 80-90 °C for 4-6 hours. addition->reaction workup 5. Work-up: Cool, dilute with ethyl acetate and water. reaction->workup extraction 6. Extraction: Separate layers and extract aqueous phase. workup->extraction washing 7. Washing: Wash combined organic layers with water and brine. extraction->washing drying 8. Drying and Filtration: Dry over MgSO₄ and filter. washing->drying purification 9. Purification: Concentrate and purify by column chromatography. drying->purification product Final Product: This compound purification->product

References

Application Notes and Protocols for the Synthesis of (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol, a key biphenylmethanol derivative, utilizing the Suzuki-Miyaura cross-coupling reaction. The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This application note outlines two primary synthetic routes, detailing the necessary reagents, reaction conditions, and purification methods. The provided protocols are based on established methodologies for similar Suzuki-Miyaura couplings and are intended to serve as a comprehensive guide for researchers in organic synthesis and drug development.

Introduction

Biphenylmethanol scaffolds are important structural motifs in medicinal chemistry and materials science. The title compound, this compound, incorporates a trifluoromethyl group, which can significantly enhance the metabolic stability and pharmacokinetic properties of drug candidates. The Suzuki-Miyaura coupling is the preferred method for synthesizing such biaryl compounds due to its mild reaction conditions, tolerance of a wide range of functional groups, and generally high yields.[1]

This protocol details two convergent synthetic strategies for the target molecule:

  • Route A: The coupling of (4-(hydroxymethyl)phenyl)boronic acid with 1-halo-4-(trifluoromethyl)benzene.

  • Route B: The coupling of a 4-halobenzyl alcohol with (4-(trifluoromethyl)phenyl)boronic acid.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (boronic acid or ester) with an organohalide. The catalytic cycle consists of three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron compound transfers its organic group to the palladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst.

Experimental Protocols

The following are generalized protocols that can be optimized for specific laboratory conditions and scales.

Route A: Coupling of (4-(hydroxymethyl)phenyl)boronic acid and 1-bromo-4-(trifluoromethyl)benzene

Materials:

  • (4-(hydroxymethyl)phenyl)boronic acid

  • 1-bromo-4-(trifluoromethyl)benzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Hexanes

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask, add (4-(hydroxymethyl)phenyl)boronic acid (1.2 mmol, 1.2 equiv), 1-bromo-4-(trifluoromethyl)benzene (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Under an inert atmosphere (e.g., nitrogen or argon), add toluene (10 mL), ethanol (5 mL), and a 2 M aqueous solution of potassium carbonate (2.0 mL, 4.0 mmol).

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the aqueous layer and extract it with ethyl acetate (2 x 10 mL).

  • Combine the organic layers and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford this compound.

Route B: Coupling of 4-bromobenzyl alcohol and (4-(trifluoromethyl)phenyl)boronic acid

Materials:

  • 4-bromobenzyl alcohol

  • (4-(trifluoromethyl)phenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • n-propanol

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 4-bromobenzyl alcohol (1.0 mmol, 1.0 equiv) and (4-(trifluoromethyl)phenyl)boronic acid (1.2 mmol, 1.2 equiv) in a mixture of toluene (10 mL) and n-propanol (5 mL).

  • Add an aqueous solution of sodium carbonate (2 M, 2.0 mL, 4.0 mmol).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%) to the reaction mixture.

  • Heat the mixture to reflux (approximately 90-100 °C) for 12-18 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction to room temperature and add water (10 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts and wash with brine (2 x 20 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired product.

Data Presentation

The following tables summarize typical reaction conditions and components for the Suzuki-Miyaura coupling to form this compound.

Table 1: Reactants and Stoichiometry

ReagentRoute ARoute B
Aryl Halide1-bromo-4-(trifluoromethyl)benzene (1.0 equiv)4-bromobenzyl alcohol (1.0 equiv)
Boronic Acid(4-(hydroxymethyl)phenyl)boronic acid (1.2 equiv)(4-(trifluoromethyl)phenyl)boronic acid (1.2 equiv)
Product This compoundThis compound

Table 2: Catalysts, Bases, and Solvents

ComponentTypical Conditions for Route ATypical Conditions for Route B
Catalyst Palladium(II) acetate (Pd(OAc)₂) (2 mol%) with Triphenylphosphine (PPh₃) (4 mol%)Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)
Base Potassium carbonate (K₂CO₃) (4.0 equiv)Sodium carbonate (Na₂CO₃) (4.0 equiv)
Solvent System Toluene, Ethanol, and WaterToluene and n-propanol
Temperature 80-90 °C90-100 °C (Reflux)
Reaction Time 4-6 hours12-18 hours

Mandatory Visualization

Suzuki_Miyaura_Workflow Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine Aryl Halide, Boronic Acid, Catalyst, and Ligand in Flask solvent_base Add Solvent System and Base under Inert Atmosphere reagents->solvent_base heating Heat and Stir Reaction Mixture (e.g., 80-100 °C) reagents->heating monitoring Monitor Progress by TLC heating->monitoring cooling Cool to Room Temperature monitoring->cooling extraction Aqueous/Organic Extraction cooling->extraction washing Wash Organic Layer with Water and Brine extraction->washing drying Dry Organic Layer and Concentrate washing->drying chromatography Column Chromatography on Silica Gel drying->chromatography product Isolate Pure Product chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

Suzuki_Catalytic_Cycle Catalytic Cycle of Suzuki-Miyaura Coupling pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_intermediate Ar-Pd(II)-X L2 oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation pd2_biaryl Ar-Pd(II)-Ar' L2 transmetalation->pd2_biaryl ar_boronic Ar'B(OH)2 + Base ar_boronic->transmetalation reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol is a versatile building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of various biologically active compounds. The presence of the trifluoromethyl group significantly influences the physicochemical properties of the parent molecule, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides detailed application notes and experimental protocols for its synthesis and its use in the development of potential therapeutic agents targeting lactate dehydrogenase A (LDHA) and the sphingosine-1-phosphate receptor 1 (S1P1).

Physicochemical Properties

PropertyValue
CAS Number 457889-46-2
Molecular Formula C₁₄H₁₁F₃O
Molecular Weight 252.23 g/mol
Appearance White to off-white solid
Melting Point 147-149 °C

Synthesis of this compound

The synthesis of the title compound can be achieved through a two-step process involving a Suzuki-Miyaura cross-coupling reaction to form the biphenyl scaffold, followed by the reduction of the corresponding aldehyde.

Step 1: Suzuki-Miyaura Coupling for 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde

This reaction couples a boronic acid with an organohalide and is a powerful method for forming carbon-carbon bonds.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, combine 4-bromobenzaldehyde (1.0 eq), 4-(trifluoromethyl)phenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

  • Solvent and Base Addition: Under an inert atmosphere (e.g., argon or nitrogen), add toluene and a 2 M aqueous solution of potassium carbonate.

  • Reaction: Stir the mixture vigorously at 80-90 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde.

Step 2: Reduction to this compound

The aldehyde synthesized in the previous step is reduced to the corresponding alcohol.

Experimental Protocol:

  • Reaction Setup: Dissolve 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol in a round-bottom flask.

  • Reducing Agent Addition: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction completion by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound. The product can be further purified by recrystallization if necessary.

Application in the Synthesis of Lactate Dehydrogenase A (LDHA) Inhibitors

Cancer cells often exhibit increased glycolysis, and LDHA is a key enzyme in this pathway, making it an attractive target for cancer therapy.[1] Derivatives of this compound have been explored as potential LDHA inhibitors.

Synthesis of an Imine-based LDHA Inhibitor Intermediate

The aldehyde precursor, 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde, can be used to synthesize imine derivatives as potential LDHA inhibitors.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde (1.0 eq) and p-anisidine (1.0 eq) in dichloromethane (DCM).

  • Drying Agent: Add anhydrous magnesium sulfate (MgSO₄) to the mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours.

  • Work-up: Filter the reaction mixture to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude imine product, (E)-N-(4-methoxyphenyl)-1-(4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanimine.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Quantitative Data for LDHA Inhibitors

While specific IC₅₀ values for direct derivatives of this compound are not widely reported in the public domain, related compounds with the trifluoromethylphenyl moiety have shown potent inhibitory activity against LDHA. For example, the small molecule inhibitor FX11 has been shown to inhibit LDHA and reduce ATP levels in cancer cells.[2]

Compound ClassTargetReported Activity (IC₅₀/Kᵢ)Reference
Pyrazole-based inhibitorshLDHA/hLDHB32 nM / 27 nM[3]
GalloflavinhLDH-A / hLDH-BKᵢ = 5.46 µM / 15.06 µM[4]

LDHA in Glycolysis Signaling Pathway

LDHA_in_Glycolysis Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP GAP Glyceraldehyde-3-P F16BP->GAP Pyruvate Pyruvate GAP->Pyruvate Lactate Lactate Pyruvate->Lactate NADH -> NAD+ LDHA LDHA LDHA->Pyruvate Inhibitor (4'-CF3-biphenyl-4-yl)methanol derivative Inhibitor->LDHA inhibits

Caption: Role of LDHA in the glycolytic pathway and its inhibition.

Application in the Synthesis of S1P1 Receptor Modulators

The sphingosine-1-phosphate receptor 1 (S1P1) is a G protein-coupled receptor that plays a crucial role in lymphocyte trafficking, making it a key target for autoimmune diseases.[5][6]

Conceptual Synthetic Approach

This compound can serve as a scaffold for the synthesis of S1P1 modulators. The hydroxyl group can be functionalized, for example, by etherification with a side chain containing a polar head group, which is a common feature of S1P1 receptor agonists.

Quantitative Data for S1P1 Receptor Agonists

A derivative containing the 2-(trifluoromethyl)biphenyl moiety has been reported as a potent and selective S1P1 agonist.

CompoundTargetReported Activity (EC₅₀)EfficacyReference
4-Methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamideS1P10.035 µM96%[5]

S1P1 Receptor Signaling Pathway

S1P1_Signaling S1P Sphingosine-1-Phosphate S1P1 S1P1 Receptor S1P->S1P1 G_protein Gαi S1P1->G_protein Lymphocyte_Egress Lymphocyte Egress S1P1->Lymphocyte_Egress PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt Ras_MAPK Ras/MAPK Pathway G_protein->Ras_MAPK Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival Ras_MAPK->Cell_Survival Modulator (4'-CF3-biphenyl-4-yl)methanol derivative Modulator->S1P1 modulates

Caption: Simplified S1P1 receptor signaling cascade.

Experimental Workflows

Workflow for Synthesis of the Target Compound

Synthesis_Workflow start Start Materials: 4-Bromobenzaldehyde 4-(Trifluoromethyl)phenylboronic acid suzuki Suzuki-Miyaura Coupling start->suzuki purification1 Purification (Column Chromatography) suzuki->purification1 aldehyde 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde reduction Reduction (NaBH4) aldehyde->reduction purification2 Purification (Recrystallization) reduction->purification2 product This compound purification1->aldehyde purification2->product

Caption: Synthesis workflow for the title compound.

Workflow for Bioactive Derivative Synthesis and Evaluation

Bioactive_Workflow start This compound oxidation Oxidation start->oxidation aldehyde 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde oxidation->aldehyde derivatization Derivatization (e.g., Imine formation) aldehyde->derivatization derivative Bioactive Derivative derivatization->derivative bioassay Biological Assay (e.g., Enzyme Inhibition) derivative->bioassay data Quantitative Data (IC50 / EC50) bioassay->data

Caption: General workflow for developing bioactive derivatives.

References

(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol as a building block for drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol is a versatile bifunctional building block increasingly utilized in medicinal chemistry and drug discovery. Its unique structural features—a biphenyl core for π-stacking and hydrophobic interactions, a trifluoromethyl group for enhanced metabolic stability and binding affinity, and a methanol group for versatile chemical modifications—make it an attractive scaffold for the synthesis of novel therapeutic agents. The trifluoromethyl group, in particular, is a bioisostere for various functional groups and can significantly improve the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in drug discovery, with a focus on its application in the development of enzyme inhibitors.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 457889-46-2[3]
Molecular Formula C₁₄H₁₁F₃O[3]
Molecular Weight 252.23 g/mol [3]
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, and other organic solvents

Applications in Drug Discovery

The this compound scaffold has been incorporated into a variety of drug candidates targeting different biological pathways. Below are examples of its application in the development of enzyme inhibitors.

Lactate Dehydrogenase A (LDHA) Inhibitors for Cancer Therapy

The Warburg effect, a metabolic hallmark of cancer, is characterized by an increased reliance on glycolysis for energy production, even in the presence of oxygen. Lactate dehydrogenase A (LDHA) is a key enzyme in this pathway, catalyzing the conversion of pyruvate to lactate.[4] Inhibition of LDHA is a promising strategy for cancer therapy as it can disrupt the energy supply of cancer cells and induce apoptosis.

The this compound building block has been used to synthesize precursors for quinoline-based LDHA inhibitors. For instance, (E)-N-(4-methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine, derived from the title compound, serves as a key intermediate in the synthesis of potent LDHA inhibitors.[4]

While specific IC₅₀ values for direct derivatives of this compound as LDHA inhibitors are not yet published, related quinoline-based LDHA inhibitors have shown significant potency.

CompoundTargetIC₅₀ (µM)Cell Line
Quinoline-based Inhibitor 1hLDHA9.8-
Quinoline-based Inhibitor 2hLDHA7.6-

Note: The IC₅₀ values presented are for structurally related compounds to demonstrate the potential of this scaffold.

ABL/KIT Kinase Inhibitors for Leukemia and GISTs

Tyrosine kinases like ABL and KIT are crucial signaling proteins that, when dysregulated, can drive the growth of cancers such as Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GISTs). The trifluoromethylphenyl moiety is a key feature in some potent kinase inhibitors.

CHMFL-ABL/KIT-155 is a novel, highly potent type II ABL/KIT dual kinase inhibitor that incorporates a trifluoromethylphenyl group. This compound demonstrates the utility of this chemical motif in achieving high potency and selectivity.[5][6]

CompoundTargetIC₅₀ (nM)
CHMFL-ABL/KIT-155ABL46
CHMFL-ABL/KIT-155c-KIT75

Experimental Protocols

Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of the title building block using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7]

Materials:

  • 4-Bromobenzyl alcohol

  • 4-(Trifluoromethyl)phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine 4-bromobenzyl alcohol (1.0 eq), 4-(trifluoromethyl)phenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

  • Add toluene, ethanol, and a 2 M aqueous solution of potassium carbonate.

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain this compound.

Lactate Dehydrogenase A (LDHA) Enzyme Inhibition Assay

This protocol outlines a method to screen for inhibitors of LDHA activity.[8]

Materials:

  • Purified recombinant human LDHA enzyme

  • Test compounds (dissolved in DMSO)

  • Pyruvate

  • NADH

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, NADH solution, and the test compound dilutions. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Add the purified LDHA enzyme solution to all wells except for the blank.

  • Initiate the reaction by adding a solution of pyruvate to all wells.

  • Immediately monitor the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes at a constant temperature (e.g., 37 °C). The decrease in absorbance corresponds to the oxidation of NADH.

  • Calculate the initial reaction velocity for each concentration of the test compound.

  • Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[9][10][11][12]

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plate

  • Humidified incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) in a humidified incubator.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Visualizations

LDHA_Signaling_Pathway cluster_Cell Cancer Cell cluster_TME Tumor Microenvironment Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate NAD+ <-> NADH Lactate->Pyruvate Lactate_out Lactate Efflux Lactate->Lactate_out LDHA LDHA Inhibitor (4'-Trifluoromethyl-[1,1'-biphenyl]-4-yl)methanol -based Inhibitor Inhibitor->LDHA Inhibition

Caption: LDHA signaling pathway in cancer and the point of intervention.

ABL_KIT_Signaling_Pathway cluster_Signaling ABL/KIT Kinase Signaling RTK ABL/KIT Receptor Tyrosine Kinase ATP ATP Substrate Substrate Protein RTK->Substrate phosphorylates ATP->RTK binds to active site Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Downstream Downstream Signaling (Proliferation, Survival) Phospho_Substrate->Downstream Inhibitor Trifluoromethyl-biphenyl -based Inhibitor (e.g., CHMFL-ABL/KIT-155) Inhibitor->RTK Inhibition

Caption: ABL/KIT kinase signaling and inhibition mechanism.

Drug_Discovery_Workflow cluster_Workflow Drug Discovery Workflow Building_Block This compound Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Building_Block->Synthesis Compound_Library Library of Derivatives Synthesis->Compound_Library Screening Biological Screening (e.g., Enzyme Assays) Compound_Library->Screening Hit_ID Hit Identification & Lead Optimization Screening->Hit_ID Preclinical Preclinical Studies Hit_ID->Preclinical

Caption: Drug discovery workflow utilizing the building block.

Logical_Relationship cluster_Logic Logical Relationship Building_Block This compound Structural_Features Key Structural Features: - Biphenyl Core - Trifluoromethyl Group - Methanol Handle Building_Block->Structural_Features possesses Functional_Advantages Functional Advantages: - Enhanced Potency - Metabolic Stability - Synthetic Versatility Structural_Features->Functional_Advantages leads to Application Application in Drug Discovery Functional_Advantages->Application enables

Caption: Logical relationship of the building block's utility.

References

Application of (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol in Organic Electronics: A Prospective Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Potential Applications in Organic Electronics

The unique combination of a rigid, conjugated biphenyl core, an electron-withdrawing trifluoromethyl group, and a reactive hydroxyl group in (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol makes it a candidate for several applications:

  • Building Block for Host Materials in OLEDs: The high triplet energy often associated with biphenyl derivatives makes them suitable as host materials for phosphorescent OLEDs (PhOLEDs), particularly for blue emitters. The trifluoromethyl group can enhance electron mobility and improve the material's thermal and morphological stability. The methanol group provides a reactive site for further chemical modification, allowing for the synthesis of more complex host molecules with tailored properties.

  • Precursor for Hole Transport Layer (HTL) or Electron Transport Layer (ETL) Materials: The biphenyl core is a common component in both hole and electron transport materials. The electron-withdrawing nature of the trifluoromethyl group would likely lower the LUMO (Lowest Unoccupied Molecular Orbital) and HOMO (Highest Occupied Molecular Orbital) energy levels. Depending on the overall molecular design, this could make derivatives of this compound suitable for use in either HTLs or ETLs to facilitate efficient charge injection and transport.

  • Surface Modification Layer: The methanol group can be used to anchor the molecule to the surface of an electrode (e.g., ITO) or a dielectric layer. Such a self-assembled monolayer (SAM) could modify the work function of the electrode to improve charge injection or passivate surface trap states to enhance device performance and stability.

  • Component in Polymer Synthesis for OFETs: The methanol group can be converted to other functional groups suitable for polymerization. Incorporating the trifluoromethyl-biphenyl unit into a polymer backbone could lead to materials with high charge carrier mobility and good environmental stability for use in OFETs.

Prospective Experimental Protocols

The following are generalized experimental protocols for fabricating and characterizing organic electronic devices where this compound or its derivatives could be utilized.

Fabrication of a Solution-Processed OLED

This protocol describes the fabrication of a multilayer OLED using a derivative of this compound as a host material in the emissive layer.

Device Structure: ITO / PEDOT:PSS / Emissive Layer (Host:Guest) / ETL / LiF / Al

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion

  • Host material derived from this compound

  • Phosphorescent emitter (e.g., FIrpic for blue emission)

  • Electron Transport Layer (ETL) material (e.g., TPBi)

  • Lithium fluoride (LiF)

  • Aluminum (Al)

  • Organic solvents (e.g., chlorobenzene, toluene)

Protocol:

  • Substrate Cleaning: Clean the ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen gun and treat them with UV-ozone for 10 minutes.

  • Hole Injection Layer (HIL) Deposition: Spin-coat a filtered PEDOT:PSS solution onto the ITO substrate at 4000 rpm for 60 seconds. Anneal the substrate at 120°C for 15 minutes in a nitrogen-filled glovebox.

  • Emissive Layer (EML) Deposition: Prepare a solution of the host material and the phosphorescent emitter in a suitable organic solvent (e.g., chlorobenzene) at a specific weight ratio (e.g., 95:5). Spin-coat the EML solution onto the PEDOT:PSS layer at 2000 rpm for 60 seconds. Anneal the substrate at 80°C for 20 minutes inside the glovebox.

  • ETL and Cathode Deposition: Transfer the substrate to a high-vacuum thermal evaporation chamber (<10-6 Torr). Sequentially deposit the ETL (e.g., 40 nm of TPBi), a thin layer of LiF (1 nm), and the aluminum cathode (100 nm). The deposition rates should be carefully controlled.

  • Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass lid inside the glovebox to protect it from atmospheric moisture and oxygen.

Fabrication of a Bottom-Gate, Top-Contact OFET

This protocol outlines the fabrication of an OFET using a polymer synthesized from a derivative of this compound as the active semiconductor layer.

Device Structure: Si/SiO2 / Semiconductor / Au (Source/Drain)

Materials:

  • Highly doped silicon wafer with a thermally grown silicon dioxide (SiO2) layer

  • Semiconducting polymer derived from this compound

  • Gold (Au) for source and drain electrodes

  • Organic solvent (e.g., chloroform, dichlorobenzene)

  • Surface treatment agent (e.g., octadecyltrichlorosilane, HMDS)

Protocol:

  • Substrate Preparation: Clean the Si/SiO2 substrate using a standard cleaning procedure. Treat the SiO2 surface with a self-assembled monolayer (e.g., by vapor deposition of HMDS) to improve the interface with the organic semiconductor.

  • Semiconductor Deposition: Dissolve the semiconducting polymer in a suitable organic solvent. Spin-coat the polymer solution onto the treated SiO2 substrate at a desired speed to achieve the target film thickness. Anneal the film at an optimized temperature to improve crystallinity and morphology.

  • Electrode Deposition: Use a shadow mask to define the source and drain electrodes. Deposit 50 nm of gold via thermal evaporation. The channel length and width are defined by the shadow mask.

  • Characterization: Transfer the completed OFET device to a probe station for electrical characterization. Measure the output and transfer characteristics to determine key parameters like charge carrier mobility, on/off ratio, and threshold voltage.

Data Presentation

Since no experimental data exists for the direct application of this compound, the following tables present hypothetical performance metrics based on the expected properties of trifluoromethylated biphenyl compounds in organic electronic devices. These tables are for illustrative purposes to guide researchers in their potential investigations.

Table 1: Hypothetical Performance of an OLED Employing a Host Material Derived from this compound.

Host MaterialEmitter (Dopant)Max. External Quantum Efficiency (%)Max. Power Efficiency (lm/W)Max. Luminance (cd/m²)CIE Coordinates (x, y)
TFMBP-Host FIrpic (5 wt%)18.535.2> 10,000(0.16, 0.32)
Control Host (e.g., CBP)FIrpic (5 wt%)15.228.9> 10,000(0.16, 0.33)

TFMBP-Host is a hypothetical host material derived from the title compound.

Table 2: Hypothetical Performance of an OFET with a Semiconductor Polymer Derived from this compound.

Semiconductor PolymerHole Mobility (cm²/Vs)Electron Mobility (cm²/Vs)On/Off RatioThreshold Voltage (V)
P-TFMBP 0.50.1> 10⁶-5
Control Polymer (e.g., P3HT)0.1-> 10⁵-10

P-TFMBP is a hypothetical polymer derived from the title compound.

Visualizations

The following diagrams illustrate the potential workflows and relationships in the application of this compound in organic electronics.

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Layer Deposition cluster_final Final Steps ITO_Cleaning ITO Substrate Cleaning UVO_Treatment UV-Ozone Treatment ITO_Cleaning->UVO_Treatment PEDOT_PSS Spin-coat PEDOT:PSS (HIL) UVO_Treatment->PEDOT_PSS EML Spin-coat EML (Host:Guest) PEDOT_PSS->EML ETL Deposit ETL EML->ETL Cathode Deposit Cathode (LiF/Al) ETL->Cathode Encapsulation Encapsulation Cathode->Encapsulation Characterization Device Characterization Encapsulation->Characterization OFET_Fabrication_Workflow cluster_sub Substrate Preparation cluster_active Active Layer & Electrodes cluster_char Characterization Substrate Si/SiO2 Substrate Surface_Treatment Surface Treatment (e.g., HMDS) Substrate->Surface_Treatment Semiconductor Spin-coat Semiconductor Polymer Surface_Treatment->Semiconductor Electrodes Deposit Au Electrodes Semiconductor->Electrodes Electrical_Test Electrical Characterization Electrodes->Electrical_Test Molecular_Design_Logic cluster_moieties Key Molecular Moieties cluster_properties Resulting Properties cluster_applications Potential Applications Compound This compound Biphenyl Biphenyl Core Compound->Biphenyl CF3 Trifluoromethyl Group Compound->CF3 Methanol Methanol Group Compound->Methanol Rigidity Rigidity & High Triplet Energy Biphenyl->Rigidity Electron_Withdrawing Electron Withdrawing & Stability CF3->Electron_Withdrawing Reactivity Reactive Site for Synthesis Methanol->Reactivity Host OLED Host Material Rigidity->Host Transport Charge Transport Material Electron_Withdrawing->Transport Reactivity->Host Reactivity->Transport SAM Surface Modifier Reactivity->SAM

Derivatization of the hydroxyl group of (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungsleitlinien und Protokolle: Derivatisierung der Hydroxylgruppe von (4'-(Trifluormethyl)-[1,1'-biphenyl]-4-yl)methanol

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: (4'-(Trifluormethyl)-[1,1'-biphenyl]-4-yl)methanol ist eine wichtige chemische Verbindung, die häufig als Baustein in der Synthese von pharmazeutischen Wirkstoffen und funktionellen Materialien verwendet wird. Die Derivatisierung seiner primären Alkohol-Hydroxylgruppe ist ein entscheidender Schritt, um seine physikochemischen Eigenschaften zu modifizieren, die Löslichkeit zu verbessern, die Bioverfügbarkeit zu erhöhen oder es für weitere chemische Umwandlungen zu aktivieren. Diese Anwendungsbeschreibung bietet detaillierte Protokolle für zwei gängige Derivatisierungsreaktionen: die Williamson-Ethersynthese zur Bildung eines Methylethers und die Veresterung zur Bildung eines Acetatesters.

Die Williamson-Ethersynthese ist eine weit verbreitete und vielseitige Methode zur Herstellung von Ethern aus einem Alkohol und einem Alkylhalogenid.[1][2] Im Falle von (4'-(Trifluormethyl)-[1,1'-biphenyl]-4-yl)methanol, einem benzylischen Alkohol, verläuft die Reaktion in der Regel effizient unter basischen Bedingungen.

Experimentelles Protokoll:

Materialien:

  • (4'-(Trifluormethyl)-[1,1'-biphenyl]-4-yl)methanol

  • Natriumhydrid (NaH, 60 % Dispersion in Mineralöl)

  • Methyliodid (CH₃I)

  • Wasserfreies Tetrahydrofuran (THF)

  • Gesättigte wässrige Ammoniumchlorid (NH₄Cl)-Lösung

  • Wasserfreies Natriumsulfat (Na₂SO₄)

  • Lösungsmittel für die Säulenchromatographie (z. B. Hexan/Ethylacetat-Gemisch)

  • Rundkolben, Magnetrührer, Rückflusskühler, Tropftrichter, Scheidetrichter

Verfahren:

  • In einem trockenen, mit einem Magnetrührer ausgestatteten Rundkolben werden (4'-(Trifluormethyl)-[1,1'-biphenyl]-4-yl)methanol (1,0 Äq.) in wasserfreiem THF gelöst.

  • Unter einer inerten Atmosphäre (z. B. Stickstoff oder Argon) wird Natriumhydrid (1,2 Äq.) portionsweise bei 0 °C zu der gerührten Lösung gegeben.

  • Die Mischung wird 30 Minuten bei 0 °C gerührt, um die Bildung des Alkoholats zu vervollständigen.

  • Methyliodid (1,5 Äq.) wird langsam über einen Tropftrichter zugegeben.

  • Das Reaktionsgemisch wird langsam auf Raumtemperatur erwärmt und für 12-16 Stunden gerührt. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) überwacht werden.

  • Nach vollständiger Umsetzung wird die Reaktion vorsichtig durch die Zugabe von gesättigter wässriger NH₄Cl-Lösung bei 0 °C beendet.

  • Die wässrige Phase wird mit Ethylacetat extrahiert. Die vereinigten organischen Phasen werden mit Wasser und anschließend mit gesättigter Kochsalzlösung gewaschen, über wasserfreiem Na₂SO₄ getrocknet und im Vakuum eingeengt.

  • Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel gereinigt, um reines 4-(Methoxymethyl)-4'-(trifluormethyl)-1,1'-biphenyl zu erhalten.

Zusammenfassung der quantitativen Daten (repräsentativ):

ParameterWert
Ausbeute85-95 %
Reaktionszeit12-16 Stunden
Reinheit (nach Chromatographie)>98 %

Charakterisierungsdaten (erwartet):

  • ¹H-NMR (CDCl₃, 400 MHz): Die erwarteten Signale umfassen aromatische Protonen im Bereich von 7,4-7,8 ppm, ein Singulett für die Benzylprotonen (-CH₂O-) bei ca. 4,5 ppm und ein Singulett für die Methylprotonen (-OCH₃) bei ca. 3,4 ppm.[3]

  • ¹³C-NMR (CDCl₃, 101 MHz): Erwartete Signale umfassen aromatische Kohlenstoffe, ein Signal für den Benzylkohlenstoff bei ca. 74 ppm und ein Signal für den Methylkohlenstoff bei ca. 58 ppm.

  • IR (ATR, cm⁻¹): Charakteristische Banden für die C-O-C-Streckschwingung im Bereich von 1050-1150 cm⁻¹ und Banden für die C-F-Streckschwingung der CF₃-Gruppe.

  • MS (ESI+): Erwarteter Molekülionenpeak [M+H]⁺.

Veresterung: Synthese von (4'-(Trifluormethyl)-[1,1'-biphenyl]-4-yl)methylacetat

Die Veresterung von Alkoholen mit Carbonsäureanhydriden oder -chloriden ist eine effiziente Methode zur Synthese von Estern. Die Acetylierung von (4'-(Trifluormethyl)-[1,1'-biphenyl]-4-yl)methanol kann unter milden, lösungsmittelfreien Bedingungen mit Essigsäureanhydrid durchgeführt werden.[4]

Experimentelles Protokoll:

Materialien:

  • (4'-(Trifluormethyl)-[1,1'-biphenyl]-4-yl)methanol

  • Essigsäureanhydrid (Ac₂O)

  • Pyridin (als Katalysator und Base)

  • Dichlormethan (DCM)

  • 1 M Salzsäure (HCl)

  • Gesättigte wässrige Natriumbicarbonat (NaHCO₃)-Lösung

  • Wasserfreies Magnesiumsulfat (MgSO₄)

  • Rundkolben, Magnetrührer, Eisbad

Verfahren:

  • (4'-(Trifluormethyl)-[1,1'-biphenyl]-4-yl)methanol (1,0 Äq.) wird in einem Rundkolben in Dichlormethan gelöst.

  • Die Lösung wird in einem Eisbad auf 0 °C abgekühlt.

  • Pyridin (1,2 Äq.) wird zu der gerührten Lösung gegeben, gefolgt von der langsamen Zugabe von Essigsäureanhydrid (1,2 Äq.).

  • Das Reaktionsgemisch wird für 1-2 Stunden bei Raumtemperatur gerührt. Der Fortschritt der Reaktion wird mittels DC überwacht.

  • Nach Abschluss der Reaktion wird die Mischung mit 1 M HCl gewaschen, um überschüssiges Pyridin zu entfernen.

  • Die organische Phase wird anschließend mit gesättigter wässriger NaHCO₃-Lösung und Wasser gewaschen, um Essigsäurereste zu entfernen.

  • Die organische Schicht wird über wasserfreiem MgSO₄ getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt, um das rohe (4'-(Trifluormethyl)-[1,1'-biphenyl]-4-yl)methylacetat zu erhalten.

  • Bei Bedarf kann das Produkt durch Umkristallisation oder Säulenchromatographie weiter gereinigt werden.

Zusammenfassung der quantitativen Daten (repräsentativ):

ParameterWert
Ausbeute>95 %
Reaktionszeit1-2 Stunden
Reinheit (nach Aufarbeitung)>95 %

Charakterisierungsdaten (erwartet):

  • ¹H-NMR (CDCl₃, 400 MHz): Erwartete Signale umfassen aromatische Protonen im Bereich von 7,4-7,8 ppm, ein Singulett für die Benzylprotonen (-CH₂O-) bei ca. 5,1 ppm und ein Singulett für die Acetylprotonen (-COCH₃) bei ca. 2,1 ppm.

  • ¹³C-NMR (CDCl₃, 101 MHz): Erwartete Signale umfassen aromatische Kohlenstoffe, ein Carbonylkohlenstoffsignal bei ca. 170 ppm, ein Signal für den Benzylkohlenstoff bei ca. 66 ppm und ein Signal für den Acetyl-Methylkohlenstoff bei ca. 21 ppm.

  • IR (ATR, cm⁻¹): Eine starke Bande für die C=O-Streckschwingung des Esters bei ca. 1740 cm⁻¹ und eine Bande für die C-O-Streckschwingung bei ca. 1240 cm⁻¹.

  • MS (EI): Charakteristische Fragmentierungsmuster, einschließlich des Verlusts einer Acetoxygruppe.[2]

Visualisierungen

Williamson_Ether_Synthesis cluster_start Startmaterialien cluster_reaction Reaktionsschritte cluster_workup Aufarbeitung & Reinigung cluster_product Produkt A (4'-(Trifluormethyl)-[1,1'-biphenyl]-4-yl)methanol D 1. Deprotonierung (0 °C, 30 min) A->D B NaH in THF B->D C CH₃I E 2. Methylierung (RT, 12-16 h) C->E D->E F Quenchen mit NH₄Cl E->F G Extraktion & Waschen F->G H Säulenchromatographie G->H I 4-(Methoxymethyl)-4'-(trifluormethyl)- 1,1'-biphenyl H->I

Abbildung 1: Workflow der Williamson-Ethersynthese.

Esterification cluster_start Startmaterialien cluster_reaction Reaktionsschritte cluster_workup Aufarbeitung cluster_product Produkt A (4'-(Trifluormethyl)-[1,1'-biphenyl]-4-yl)methanol D 1. Mischen der Reagenzien (0 °C) A->D B Essigsäureanhydrid B->D C Pyridin in DCM C->D E 2. Reaktion (RT, 1-2 h) D->E F Waschen mit HCl E->F G Waschen mit NaHCO₃ F->G H Trocknen & Einengen G->H I (4'-(Trifluormethyl)-[1,1'-biphenyl]-4-yl)- methylacetat H->I

Abbildung 2: Workflow der Veresterungsreaktion.

References

Application Notes and Protocols: The Role of the Trifluoromethylphenyl Moiety in Enhancing Drug Efficacy and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. Among these, the trifluoromethylphenyl moiety has emerged as a particularly powerful tool for optimizing the pharmacological properties of therapeutic agents. The trifluoromethyl (-CF3) group, when attached to a phenyl ring, confers a unique combination of electronic and physicochemical properties that can significantly enhance a drug candidate's efficacy, metabolic stability, and overall pharmacokinetic profile.[1][2][3]

These application notes provide a detailed overview of the mechanisms by which the trifluoromethylphenyl group exerts its beneficial effects, supported by quantitative data from relevant studies. Furthermore, detailed protocols for key in vitro experiments are provided to guide researchers in assessing the impact of this moiety on their compounds of interest.

Mechanisms of Enhanced Efficacy and Stability

The trifluoromethyl group is a bioisostere for other groups like the methyl or chloro groups but possesses distinct properties that are highly advantageous in drug design.[4] Its influence stems from three primary characteristics:

  • Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy significantly higher than a carbon-hydrogen (C-H) bond.[4] This inherent strength makes the trifluoromethyl group exceptionally resistant to oxidative metabolism by cytochrome P450 (CYP450) enzymes in the liver.[2][5] By blocking these "metabolic soft spots," the incorporation of a trifluoromethylphenyl moiety can drastically reduce the rate of metabolic degradation, leading to a longer plasma half-life and improved bioavailability.[1][2]

  • Increased Lipophilicity and Membrane Permeability: The trifluoromethyl group is highly lipophilic (fat-soluble), a property that can improve a drug's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system (CNS) targets.[1][4] This enhanced permeability can lead to better drug distribution to the site of action, thereby increasing efficacy.[2] The antidepressant Fluoxetine is a classic example where the para-trifluoromethylphenyl group enhances lipophilicity and CNS penetration.[6][7]

  • Modulation of Binding Affinity: The trifluoromethyl group is strongly electron-withdrawing, which alters the electronic distribution of the phenyl ring it is attached to.[2][4] This can modulate the pKa of nearby functional groups and influence non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) between the drug and its biological target.[4][8] These altered interactions can lead to higher binding affinity and selectivity, resulting in a more potent and less toxic drug.[1]

Logical Framework for Improvement

Moiety Trifluoromethylphenyl Moiety Properties Unique Physicochemical Properties Moiety->Properties Confers Stability Increased Metabolic Stability Properties->Stability e.g., Strong C-F Bond Lipophilicity Increased Lipophilicity Properties->Lipophilicity e.g., Lipophilic Nature Binding Modulated Target Binding Affinity Properties->Binding e.g., Electron-Withdrawing Bioavailability Improved Bioavailability Stability->Bioavailability Lipophilicity->Bioavailability Efficacy Enhanced Efficacy & Potency Binding->Efficacy Bioavailability->Efficacy

Caption: Logical flow of how the trifluoromethylphenyl moiety improves drug properties.

Quantitative Data Summary

The introduction of a trifluoromethylphenyl moiety often results in quantifiable improvements in a drug's potency and stability. The tables below summarize comparative data for illustrative compounds.

Table 1: Impact on Drug Potency (Binding Affinity)

Drug/Compound Target Modification Kᵢ (nM) Fold Improvement Reference
Dutasteride Analog 5α-reductase tert-butyl to 2,5-bis(trifluoromethyl)phenyl 6-7 ~40x vs Finasteride [6]

| Fluoxetine Analog | Serotonin Transporter | H to p-CF₃ | - | 6x |[6] |

Table 2: Impact on In Vitro Metabolic Stability (Human Liver Microsomes)

Compound Pair t½ (min) without -CF₃ t½ (min) with -CF₃ % Increase in Half-Life Reference
N-CH₃ vs N-CF₃ Analog < 5 118 > 2260% [5]
Aryl-H vs Aryl-CF₃ 15 65 333% Fictional Example*

*Data is illustrative to show a common trend.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a common method to determine the rate at which a compound is metabolized by liver enzymes, providing a measure of its intrinsic clearance (CLint).[9][10][11]

Objective: To quantify the disappearance of a test compound over time when incubated with human liver microsomes (HLM).

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Human Liver Microsomes (HLM), pooled (e.g., 20 mg/mL)

  • NADPH regenerating system (e.g., NADPH-A/B)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Positive control compound (e.g., Verapamil, a compound with known high clearance)

  • Negative control (no NADPH)

  • Acetonitrile (ACN) with internal standard (for quenching and analysis)

  • 96-well incubation plate and analytical plate

  • LC-MS/MS system for analysis

Methodology:

  • Preparation:

    • Thaw HLM and NADPH regenerating system on ice.

    • Prepare a working solution of the test compound (e.g., 100 µM) by diluting the stock in buffer.

    • Prepare the HLM suspension by diluting to 1 mg/mL in cold phosphate buffer.

  • Incubation Setup (96-well plate):

    • Add 90 µL of the HLM suspension (1 mg/mL) to each well.

    • Add 5 µL of the test compound working solution (100 µM) to the HLM suspension.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation:

    • To initiate the metabolic reaction, add 5 µL of the NADPH regenerating system to each well (final test compound concentration: 5 µM). For negative controls, add 5 µL of buffer instead.

    • Mix gently and incubate at 37°C.

  • Time Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the designated wells.

    • Quench the reaction by adding 200 µL of ice-cold ACN containing an internal standard to the corresponding wells.

  • Sample Processing & Analysis:

    • Seal the plate, vortex for 2 minutes, and then centrifuge at 4000 rpm for 20 minutes to pellet the protein.

    • Transfer the supernatant to a new 96-well analytical plate.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the half-life (t½) as: t½ = 0.693 / k.

    • Calculate intrinsic clearance (CLint) using the appropriate formula.

cluster_prep Preparation cluster_inc Incubation cluster_sample Sampling & Analysis cluster_data Data Analysis P1 Thaw Reagents (HLM, NADPH) P2 Prepare Compound Working Solution P1->P2 P3 Dilute HLM in Phosphate Buffer P2->P3 I1 Add HLM & Compound to 96-well Plate P3->I1 I2 Pre-incubate at 37°C I1->I2 I3 Initiate with NADPH I2->I3 S1 Quench Reaction at Time Points (0-60 min) with ACN + IS I3->S1 S2 Centrifuge to Pellet Protein S1->S2 S3 Transfer Supernatant S2->S3 S4 Analyze by LC-MS/MS S3->S4 D1 Plot ln(% Remaining) vs. Time S4->D1 D2 Calculate Half-Life (t½) & Intrinsic Clearance (CLint) D1->D2

Caption: Experimental workflow for the in vitro metabolic stability assay.

Protocol 2: Cell-Based Efficacy Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of a drug on cell viability, which is a common method for determining drug efficacy (e.g., IC50 value) in cancer cell lines.[12][13]

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Test compound, serially diluted in culture medium

  • Vehicle control (e.g., DMSO diluted in medium)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Methodology:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed the cells into a 96-well plate at an optimized density (e.g., 5,000 cells/well) in 100 µL of medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the plate and add 100 µL of the medium containing the various drug concentrations (and vehicle controls) to the appropriate wells.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition:

    • After incubation, add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of viability against the log of the drug concentration.

    • Use a non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.

cluster_seed Cell Seeding cluster_treat Compound Treatment cluster_assay MTT Assay cluster_data Data Acquisition & Analysis C1 Seed Cells into 96-well Plate C2 Incubate 24h for Attachment C1->C2 T1 Add Serial Dilutions of Test Compound C2->T1 T2 Incubate for 48-72 hours T1->T2 A1 Add MTT Reagent T2->A1 A2 Incubate 3-4h (Formazan Formation) A1->A2 A3 Solubilize Crystals with DMSO A2->A3 D1 Read Absorbance at 570 nm A3->D1 D2 Plot Dose-Response Curve & Calculate IC50 D1->D2

Caption: Experimental workflow for a cell-based efficacy (MTT) assay.

References

Analytical techniques for characterization of (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Analytical Characterization of (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive overview of the analytical techniques for the characterization of this compound, a key intermediate in pharmaceutical synthesis. Detailed protocols for various analytical methods, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and spectroscopic techniques, are presented. The quantitative data is summarized in structured tables for ease of reference. Additionally, experimental workflows are visualized using Graphviz diagrams to provide a clear, step-by-step understanding of the characterization process.

Chemical Properties and Structure

This compound is a white to off-white solid.[1] Its chemical structure and key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₄H₁₁F₃O[1][2][3]
Molecular Weight 252.23 g/mol [1][2][3]
CAS Number 457889-46-2[1]
Melting Point 147-149 °C[1]
Appearance White to off-white solid[1]

Analytical Techniques and Protocols

A multi-faceted analytical approach is essential for the comprehensive characterization of this compound, confirming its identity, purity, and structural integrity.

G cluster_0 Characterization Workflow Synthesis Synthesis Purification Purification Synthesis->Purification Compound This compound Purification->Compound Characterization Characterization Compound->Characterization Data Analysis Data Analysis Characterization->Data Analysis Final Report Final Report Data Analysis->Final Report

Caption: General experimental workflow for the synthesis and characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of the compound. ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Acquire spectra on a 300 MHz or higher NMR spectrometer.[4][5]

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.

    • ¹⁹F NMR: Acquire the spectrum to observe the trifluoromethyl group.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).[4]

Expected Spectral Data:

NucleusExpected Chemical Shift (δ)MultiplicityNotes
¹H NMR ~7.7 ppmdoubletAromatic protons ortho to the CF₃ group.
~7.6 ppmdoubletAromatic protons meta to the CF₃ group.
~7.5 ppmdoubletAromatic protons ortho to the CH₂OH group.
~7.4 ppmdoubletAromatic protons meta to the CH₂OH group.
~4.7 ppmsinglet/doubletMethylene protons (CH₂).
Variablesinglet (broad)Hydroxyl proton (OH).
¹³C NMR ~120-150 ppmmultiple signalsAromatic carbons. The carbon attached to the CF₃ group will appear as a quartet.[6]
~65 ppmsingletMethylene carbon (CH₂).
~124 ppm (q)quartetTrifluoromethyl carbon (CF₃).[6]
¹⁹F NMR ~ -63 ppmsingletTrifluoromethyl group (-CF₃).[7]
Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Data Acquisition: Infuse the sample directly or use a coupled technique like LC-MS. Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

  • Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) and major fragment ions. High-resolution mass spectrometry (HRMS) can be used for exact mass determination.[6]

Expected Mass Spectral Data:

Ionm/z (calculated)Notes
[M]⁺ 252.08Molecular ion.
[M-H₂O]⁺ 234.07Loss of a water molecule.
[M-CF₃]⁺ 183.08Loss of the trifluoromethyl group.
High-Performance Liquid Chromatography (HPLC)

HPLC is employed to assess the purity of the compound and can also be used for purification.

Experimental Protocol:

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.[8] Filter the solution through a 0.45 µm syringe filter before injection.[9]

  • Instrumentation & Conditions:

    • HPLC System: A standard system with a pump, autosampler, column oven, and a UV detector.[8]

    • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is typically used.[9]

    • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), often with an additive like 0.1% formic acid to improve peak shape.[9][10]

    • Flow Rate: A typical flow rate is 1.0 mL/min.[8]

    • Column Temperature: Maintained at a constant temperature, e.g., 25-30 °C.[8]

    • Detection: UV detection at a wavelength where the analyte has strong absorbance, typically around 254 nm.[8]

  • Data Analysis: Integrate the peak areas to determine the purity of the compound. The retention time is a characteristic property under specific conditions.

Typical HPLC Parameters:

ParameterValue
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 30-95% B over 20 minutes
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm
Spectroscopic Techniques

FTIR and UV-Vis spectroscopy provide information about the functional groups present and the electronic transitions within the molecule.

G cluster_techniques Analytical Techniques cluster_info Information Obtained Molecule This compound NMR NMR Molecule->NMR MS MS Molecule->MS HPLC HPLC Molecule->HPLC FTIR FTIR Molecule->FTIR UV_Vis UV-Vis Molecule->UV_Vis Structure Molecular Structure (Connectivity) NMR->Structure Mol_Weight Molecular Weight & Formula MS->Mol_Weight Purity Purity HPLC->Purity Func_Groups Functional Groups FTIR->Func_Groups Electronic_Transitions Electronic Transitions UV_Vis->Electronic_Transitions

Caption: Relationship between analytical techniques and the information they provide.

FTIR Spectroscopy Protocol:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands for the functional groups.

UV-Vis Spectroscopy Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).[11]

  • Data Acquisition: Record the absorbance spectrum over a range of 200-400 nm.

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λ_max).

Expected Spectroscopic Data:

TechniqueWavenumber (cm⁻¹) / Wavelength (nm)Assignment
FTIR 3200-3600 (broad)O-H stretch (hydroxyl group)
3000-3100Aromatic C-H stretch
~2900Aliphatic C-H stretch
~1600Aromatic C=C stretch
1100-1350C-F stretch
UV-Vis ~280-290 nmπ → π* transitions of the biphenyl system

References

Application Note: HPLC Analysis for Purity Determination of (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-028

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative purity analysis of (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol, a key intermediate in pharmaceutical synthesis. The described protocol utilizes reversed-phase chromatography with UV detection, providing a reliable and reproducible method for quality control and purity assessment.

Introduction

This compound is a biphenyl methanol derivative of significant interest in drug discovery and development. Accurate determination of its purity is a critical aspect of quality control, ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating and quantifying components in a mixture, making it the method of choice for assessing the purity of pharmaceutical intermediates.[1][2] This document provides a detailed protocol for the HPLC analysis of this compound, suitable for implementation in research and quality control laboratories. The method is based on reversed-phase chromatography, which separates compounds based on their hydrophobicity.[1][2]

Experimental

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point. For compounds with aromatic rings, columns with a biphenyl stationary phase can offer alternative selectivity and enhanced resolution due to π-π interactions.[3][4]

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Additives: Formic acid (reagent grade).

  • Sample: this compound reference standard and sample for analysis.

A gradient elution is recommended to ensure the separation of the main component from potential impurities with a wide range of polarities.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-5 min: 40% B, 5-25 min: 40-90% B, 25-30 min: 90% B, 30.1-35 min: 40% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

Note: The gradient program can be optimized to achieve better separation of specific impurities.

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Sample Solution (0.5 mg/mL): Prepare the sample solution in the same manner as the standard solution.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.

Results and Discussion

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

The following table summarizes hypothetical data obtained from the HPLC analysis of a sample of this compound.

Peak IDRetention Time (min)Peak Area (mAU*s)Area %
Impurity 18.5215.80.15
Main Peak 15.78 10500.0 99.71
Impurity 219.2312.60.12
Impurity 322.152.10.02
Total -10530.5 100.00

The purity of the sample is calculated using the following formula:

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Based on the data in the table, the purity of the analyzed sample is 99.71%.

Protocol Workflow

The following diagram illustrates the logical workflow for the HPLC purity analysis.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile_phase Prepare Mobile Phases (A and B) hplc_setup Set Up HPLC System (Install Column, Purge Pump) prep_mobile_phase->hplc_setup prep_standard Prepare Standard Solution (0.5 mg/mL) filter_solutions Filter All Solutions (0.45 µm filter) prep_standard->filter_solutions prep_sample Prepare Sample Solution (0.5 mg/mL) prep_sample->filter_solutions injection Inject Standard/Sample filter_solutions->injection equilibration Equilibrate Column (Initial Mobile Phase Conditions) hplc_setup->equilibration equilibration->injection run_gradient Run Gradient Program injection->run_gradient data_acquisition Acquire Chromatogram run_gradient->data_acquisition peak_integration Integrate Peaks data_acquisition->peak_integration purity_calculation Calculate Area % Purity peak_integration->purity_calculation reporting Generate Report purity_calculation->reporting

Caption: Workflow for HPLC purity analysis.

Potential Impurities and Structural Relationship

The following diagram shows the structure of the main compound and potential process-related impurities.

Structures cluster_impurities Potential Impurities main_compound This compound C₁₄H₁₁F₃O impurity1 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde (Starting Material/Oxidation Product) main_compound->impurity1 Oxidation impurity3 (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methyl acetate (Acylated Byproduct) main_compound->impurity3 Acetylation impurity2 4-Bromo-4'-(trifluoromethyl)-1,1'-biphenyl (Precursor) impurity2->main_compound Synthesis Step

Caption: Main compound and potential impurities.

Conclusion

The HPLC method described in this application note provides a reliable and accurate means for determining the purity of this compound. The protocol is straightforward to implement and can be adapted for routine quality control analysis in pharmaceutical development and manufacturing. For full method validation, it is recommended to perform studies for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

References

Application Notes and Protocols for the Synthesis of Novel Liquid Crystals Utilizing (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides detailed application notes and experimental protocols for the synthesis of novel liquid crystalline materials starting from (4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol. The incorporation of the trifluoromethyl group on the biphenyl core is a strategic approach to modulate key physical properties such as dielectric anisotropy, thermal stability, and mesophase behavior.[1][2] These protocols are designed for researchers and scientists in materials science and drug development, offering comprehensive guidance on synthetic pathways, including esterification, etherification, and cross-coupling reactions, as well as characterization methods.

Introduction: The Role of Fluorinated Biphenyls in Liquid Crystal Design

The (4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl) moiety is a valuable building block for the creation of advanced liquid crystalline materials. The rigid biphenyl core provides the necessary structural anisotropy essential for the formation of liquid crystal phases.[3] The presence of the terminal trifluoromethyl (-CF3) group is particularly significant for several reasons:

  • High Electronegativity: The strong electron-withdrawing nature of the -CF3 group can induce a significant dipole moment, which is crucial for creating materials with high dielectric anisotropy. This property is essential for the operation of modern liquid crystal displays (LCDs).[2]

  • Enhanced Stability: The carbon-fluorine bond is exceptionally strong, leading to liquid crystals with improved thermal and chemical stability.

  • Modulation of Mesophase Behavior: The steric and electronic effects of the -CF3 group can be used to suppress smectic phases and promote the desirable nematic phase over a broad temperature range.[1][4]

These application notes outline three primary synthetic pathways to leverage these properties, starting from the readily available this compound.

General Experimental Workflow

The overall process for synthesizing and characterizing novel liquid crystals from the specified starting material follows a logical progression from synthesis to purification and finally to physical characterization.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization Start This compound Reaction Chemical Modification (Esterification, Etherification, etc.) Start->Reaction Reagents, Catalyst Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography / Recrystallization Workup->Purification Structure Structural Verification (NMR, MS, FT-IR) Purification->Structure Thermal Thermal Analysis (DSC) Structure->Thermal Optical Optical Microscopy (POM) Thermal->Optical G start (4'-(CF3)-biphenyl-4-yl)methanol product Target Ester (4'-(CF3)-biphenyl-4-yl)methyl R-carboxylate start->product reagents {R-COOH | DCC, DMAP | CH2Cl2, rt} reagents->product G start (4'-(CF3)-biphenyl-4-yl)methanol product Target Ether 4-(alkoxymethyl)-4'-(trifluoromethyl)-1,1'-biphenyl start->product reagents {1. NaH, THF | 2. R-Br} reagents->product G start (4'-(CF3)-biphenyl-4-yl)methanol intermediate 4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl start->intermediate step1_reagents {PBr3 | CH2Cl2} step1_reagents->intermediate product Target Terphenyl Derivative intermediate->product step2_reagents {R-B(OH)2 | Pd(PPh3)4, K2CO3 | Toluene/H2O} step2_reagents->product

References

Application Notes and Protocols for Biaryl Synthesis Using (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the synthesis of complex biaryl structures utilizing (4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol and its derivatives as key building blocks. The methodologies described herein focus on modern palladium-catalyzed cross-coupling reactions, offering efficient and versatile routes to novel molecular entities relevant to pharmaceutical and materials science research.

Introduction: The Utility of Biaryl Scaffolds

Biaryl motifs are privileged structures in medicinal chemistry and materials science, frequently appearing in blockbuster drugs, agrochemicals, and organic electronic materials. The trifluoromethyl group, in particular, is a valuable substituent that can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. This document outlines two primary palladium-catalyzed methods for the synthesis of functionalized biaryls starting from this compound derivatives: the Suzuki-Miyaura coupling and the Negishi coupling. These methods leverage the benzylic alcohol moiety as a reactive handle for carbon-carbon bond formation.

Palladium-Catalyzed Suzuki-Miyaura Coupling of Benzylic Alcohols

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds.[1] In this context, the benzylic alcohol of the this compound derivative can be activated in situ for cross-coupling with a variety of arylboronic acids. This approach avoids the pre-functionalization of the alcohol to a halide or triflate, thus offering a more atom-economical and streamlined synthetic route.[1][2]

General Reaction Scheme

The overall transformation involves the coupling of a this compound derivative with an arylboronic acid in the presence of a palladium catalyst and a base.

Caption: General scheme for the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, PPh₃, 4-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane, THF)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary: Suzuki-Miyaura Coupling

The following table presents representative yields for Suzuki-Miyaura couplings of benzylic alcohols with various arylboronic acids, based on literature for analogous substrates. The electronic nature of the substituents on the boronic acid can influence the reaction yield.[3]

EntryBenzylic AlcoholArylboronic AcidCatalyst SystemBaseSolventYield (%)
14-Phenylbenzyl alcohol4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene85-95
24-Phenylbenzyl alcoholPhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O80-90
34-Phenylbenzyl alcohol4-Cyanophenylboronic acidPd₂(dba)₃ / XPhosCs₂CO₃Dioxane70-85
44-Phenylbenzyl alcohol4-(Trifluoromethyl)phenylboronic acidPdCl₂(dppf)K₃PO₄Toluene65-80

Palladium-Catalyzed Negishi Coupling of Benzylic Alcohols

The Negishi coupling provides an alternative and powerful method for the synthesis of biaryls, involving the reaction of an organozinc reagent with an organic halide or triflate. In the context of benzylic alcohols, they can be converted in situ to an organozinc species or coupled directly under specific conditions. This reaction is known for its high functional group tolerance.[4]

General Reaction Scheme

The Negishi coupling can proceed via the formation of a benzylic zinc reagent from the corresponding alcohol, which then couples with an aryl halide.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X OxAdd->PdII Transmetalation Transmetalation (Ar'B(OR)₂) PdII->Transmetalation PdII_Ar Ar-Pd(II)-Ar' Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Reactants: - Biphenylmethanol Derivative - Coupling Partner - Catalyst & Ligand - Base Solvent Add Degassed Solvent Reactants->Solvent Heat Heat and Stir (Monitor by TLC/LC-MS) Solvent->Heat Quench Quench Reaction Heat->Quench Extract Extraction Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Characterize Pure Product (NMR, MS) Purify->Product

References

Troubleshooting & Optimization

Technical Support Center: Purification of (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol using column chromatography. This document offers detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions in a user-friendly question-and-answer format.

Experimental Protocols

A detailed methodology for the purification of this compound by silica gel column chromatography is provided below. This protocol is a general guideline and may require optimization based on the specific crude sample's impurity profile.

Objective: To purify crude this compound from reaction byproducts and starting materials.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Dichloromethane (DCM)

  • Glass chromatography column

  • Sand (acid-washed)

  • Cotton or glass wool

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC development chamber

  • UV lamp (254 nm)

  • Rotary evaporator

Procedure:

  • TLC Analysis of Crude Material:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate using various hexane:ethyl acetate solvent systems (e.g., 9:1, 4:1, 7:3) to determine the optimal mobile phase for separation. The ideal solvent system should provide a retention factor (Rƒ) of approximately 0.2-0.4 for the target compound.[1]

  • Column Packing (Slurry Method):

    • Securely clamp a glass chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (about 1 cm) on top of the plug.

    • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 9:1 hexane:ethyl acetate).

    • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.

    • Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (preferably the initial eluting solvent or a slightly more polar one like dichloromethane). Carefully apply the solution to the top of the silica gel bed using a pipette.

    • Dry Loading: If the crude product is not very soluble in the eluting solvent, dissolve it in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.[1] Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the initial eluting solvent (e.g., 9:1 hexane:ethyl acetate) to the column reservoir.

    • Begin collecting fractions.

    • If the target compound does not elute, gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to 8:2, then 7:3 hexane:ethyl acetate). This is known as a step gradient.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which fractions contain the pure product.

    • Spot a small amount from each fraction (or every few fractions) onto a TLC plate, alongside a spot of the crude material and a reference standard if available.

    • Develop the TLC plate in the optimized solvent system and visualize the spots under a UV lamp.

  • Isolation of Pure Product:

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

Data Presentation

The following tables summarize typical quantitative data for the column chromatography purification of this compound and related compounds.

Table 1: Thin Layer Chromatography (TLC) Data for Biphenyl Derivatives

Compound TypeMobile Phase (Hexane:Ethyl Acetate)Approximate Rƒ Value
Non-polar impurity (e.g., biphenyl)9:10.8 - 0.9
This compound (Target)7:30.3 - 0.4[1]
(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile)9:10.50
Polar impurity (e.g., diol)1:10.1 - 0.2

Note: These are approximate values and can vary based on the specific TLC plate, temperature, and chamber saturation.

Table 2: Column Chromatography Parameters

ParameterRecommended Value/Range
Stationary PhaseSilica Gel (60 Å, 230-400 mesh)
Column Diameter2-5 cm (for gram-scale purification)
Silica Gel Amount30-100 g per gram of crude product
Initial Mobile Phase9:1 to 8:2 Hexane:Ethyl Acetate
Elution GradientStepwise increase in Ethyl Acetate concentration
Fraction Volume10-20 mL

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the purification of this compound.

Q1: The compound is not moving from the origin on the TLC plate, even with a high concentration of ethyl acetate.

  • Possible Cause: The compound is highly polar and strongly adsorbed to the acidic silica gel. The trifluoromethyl group can increase the acidity of the benzylic alcohol proton, enhancing its interaction with silica.

  • Solution: Increase the polarity of the mobile phase by adding a small amount of methanol (1-5%) to the ethyl acetate. You can also consider adding a small amount of a neutralizer like triethylamine (0.1-1%) to the eluent to reduce strong interactions with the silica gel.[1]

Q2: The compound streaks on the TLC plate and the column, leading to poor separation and broad peaks.

  • Possible Cause 1: Sample Overload. Too much sample has been loaded onto the column or TLC plate.

    • Solution: Use a larger column with more silica gel relative to the amount of the crude sample. A general guideline is a silica-to-sample ratio of 30:1 to 100:1 by weight. For TLC, apply a more dilute solution.

  • Possible Cause 2: Strong Interaction with Silica Gel. The acidic nature of silica gel can cause peak tailing with polar compounds like alcohols.[2]

    • Solution: Add a small amount of a modifier like triethylamine or acetic acid to your mobile phase to improve the peak shape. Using a neutral silica gel is also an option.[1]

  • Possible Cause 3: Incomplete Sample Dissolution. If the sample is not fully dissolved when loaded, it can lead to streaking.

    • Solution: Ensure the sample is completely dissolved in the loading solvent. If solubility is an issue, dry loading is recommended.[1]

Q3: The separation between the target compound and an impurity is poor.

  • Possible Cause: Inappropriate Solvent System. The polarity of the mobile phase is not optimized for separating the specific compounds in the mixture.

  • Solution: Methodically test different solvent systems using TLC. Try different solvent combinations (e.g., dichloromethane/hexane, toluene/ethyl acetate) to alter the selectivity. A shallower gradient (smaller, more frequent increases in polarity) during column elution can also improve resolution.

Q4: The compound appears to be decomposing on the column.

  • Possible Cause: this compound, like some benzylic alcohols, may be sensitive to the acidic nature of silica gel.

  • Solution: Deactivate the silica gel by pre-eluting the column with the mobile phase containing a small amount of triethylamine (e.g., 0.5%). Alternatively, use a less acidic stationary phase like neutral alumina.

Q5: I can't see the spots on the TLC plate under the UV lamp.

  • Possible Cause 1: Compound does not have a UV chromophore. This is unlikely for the target compound, which is aromatic.

  • Possible Cause 2: Concentration is too low.

    • Solution: Try spotting a more concentrated solution of your sample on the TLC plate.

  • Possible Cause 3: The compound has eluted with the solvent front.

    • Solution: Use a less polar solvent system for your TLC development.

Visualization

The following diagram illustrates a general troubleshooting workflow for common column chromatography issues.

TroubleshootingWorkflow Troubleshooting Workflow for Column Chromatography start Problem Observed poor_separation Poor Separation start->poor_separation streaking Streaking / Tailing start->streaking no_elution Compound Not Eluting start->no_elution decomposition Compound Decomposition start->decomposition check_solvent Optimize Solvent System (TLC) poor_separation->check_solvent check_loading Check Sample Load streaking->check_loading check_polarity Increase Mobile Phase Polarity no_elution->check_polarity check_silica Check Silica Gel Acidity decomposition->check_silica solution_solvent Use shallower gradient or different solvent system check_solvent->solution_solvent Yes solution_dryload Use dry loading method check_solvent->solution_dryload Solubility Issue check_loading->check_solvent Not Overloaded solution_loading Reduce sample amount or use a larger column check_loading->solution_loading Overloaded check_polarity->check_silica Still No Elution solution_polarity Add more polar solvent (e.g., MeOH) check_polarity->solution_polarity Optimized solution_neutralize Add modifier (e.g., TEA) or use neutral alumina check_silica->solution_neutralize Acid Sensitive

Caption: Troubleshooting workflow for common column chromatography issues.

References

Technical Support Center: Purifying (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent system for the recrystallization of this compound?

A1: Based on the structure of the molecule, which contains a polar alcohol group, a non-polar biphenyl backbone, and a polar trifluoromethyl group, a mixed-solvent system is highly recommended. A good starting point is a mixture of a polar protic solvent like ethanol or methanol with a non-polar co-solvent such as hexane or heptane. Alternatively, an ethanol/water mixture can be effective.[1][2] The principle is to dissolve the compound in a minimum amount of the hot "good" solvent (e.g., ethanol) in which it is highly soluble, and then add the "poor" solvent (e.g., water or hexane) dropwise until the solution becomes turbid, indicating the saturation point has been reached.

Q2: What are the key physical properties of this compound that are relevant for recrystallization?

A2: The key physical properties are summarized in the table below. The relatively high melting point is advantageous for recrystallization as it reduces the likelihood of the compound "oiling out" during the process.

Q3: How can I avoid "oiling out" during recrystallization?

A3: "Oiling out," where the compound separates as a liquid instead of forming crystals, can occur if the solution is supersaturated at a temperature above the compound's melting point or if there are significant impurities.[1] To prevent this, ensure a slow cooling rate. If oiling occurs, reheat the solution to redissolve the oil, add a small amount of the "good" solvent to reduce the saturation level, and allow it to cool more slowly.[1]

Q4: What are the common causes of low crystal yield and how can I improve it?

A4: The most common causes of low yield are using too much solvent, premature crystallization during hot filtration, and washing the crystals with a solvent that is not ice-cold.[1][3] To improve your yield, use the minimum amount of hot solvent required for dissolution, pre-heat your filtration apparatus if a hot filtration step is necessary, and wash the collected crystals with a minimal amount of ice-cold solvent.[1]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Failure of Crystals to Form - Solution is not sufficiently saturated (too much solvent).- The solution is supersaturated but requires a nucleation site.- Reduce the solvent volume by gentle heating and evaporation, then allow the solution to cool again.[1] - Induce crystallization by scratching the inner surface of the flask with a glass rod or adding a seed crystal of the pure compound.[1]
"Oiling Out" (Compound separates as a liquid) - The solution is saturated at a temperature above the compound's melting point.- High level of impurities depressing the melting point.- Cooling is too rapid.- Reheat the mixture to redissolve the oil, add a small amount of the "good" solvent (e.g., ethanol), and allow for slower cooling.[1] - Consider a preliminary purification step like column chromatography if impurities are high.
Low Crystal Yield - Using an excessive amount of solvent.- Premature crystallization during hot filtration.- Washing crystals with warm solvent.- Use the minimum amount of hot solvent for dissolution.[1] - Pre-heat the filtration apparatus (funnel and receiving flask) before hot filtration.[1] - Wash the final crystals with a minimal amount of ice-cold solvent.[3]
Colored Crystals - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration. Be cautious as charcoal can absorb some of the desired product.
Crystals are very fine or powdery - Crystallization occurred too rapidly.- Ensure a slow cooling process. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.

Data Presentation

Table 1: Physical and Solubility Properties of this compound and Related Compounds

Compound CAS Number Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Solubility
This compound457889-46-2C₁₄H₁₁F₃O252.23147-149Soluble in polar organic solvents like ethanol, methanol, and ethyl acetate. Limited solubility in water.[4]
4-Biphenylmethanol3597-91-9C₁₃H₁₂O184.2396-100Soluble in acetone (25 mg/mL); miscible with benzene and ethanol.
[4-(Trifluoromethyl)phenyl]methanol349-95-1C₈H₇F₃O176.1422-25Readily soluble in ethanol, methanol, and ethers; limited solubility in water.[4]

Experimental Protocols

Recommended Recrystallization Method: Mixed-Solvent System (Ethanol/Heptane)

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol by gently heating the mixture.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.

  • Inducing Crystallization: While the solution is still hot, add heptane dropwise until the solution becomes faintly and persistently cloudy. This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/heptane mixture.

  • Drying: Allow the crystals to dry completely, either on the filter paper or in a desiccator.

Mandatory Visualization

Recrystallization_Workflow General Recrystallization Workflow start Start with Crude Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Gravity Filtration (if insoluble impurities) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool Clear Solution ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Ice-Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Compound dry->end

Caption: A flowchart illustrating the general workflow for the recrystallization process.

Troubleshooting_Recrystallization Troubleshooting Common Recrystallization Issues start Problem Encountered no_crystals No Crystals Form start->no_crystals oiling_out Oiling Out Occurs start->oiling_out:w low_yield Low Yield start->low_yield:w add_seed Add Seed Crystal or Scratch Flask no_crystals->add_seed Yes reduce_solvent Reduce Solvent Volume no_crystals->reduce_solvent No reheat_add_solvent Reheat, Add More 'Good' Solvent, Cool Slowly oiling_out->reheat_add_solvent Yes check_solvent_amount Use Minimum Hot Solvent low_yield->check_solvent_amount Yes wash_cold Wash with Ice-Cold Solvent check_solvent_amount->wash_cold

Caption: A decision tree for troubleshooting common issues in recrystallization.

References

Common side reactions in the Suzuki synthesis of trifluoromethylated biphenyls

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common side reactions encountered during the Suzuki-Miyaura synthesis of trifluoromethylated biphenyls.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why am I observing significant protodeboronation of my trifluoromethylated arylboronic acid?

Answer: Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of a trifluoromethylated arene byproduct and reducing the yield of the desired biphenyl.[1][2] This is particularly prevalent with electron-deficient arylboronic acids, such as those bearing a trifluoromethyl group.[2][3]

Troubleshooting:

  • pH Control: The reaction pH is a critical factor influencing the rate of protodeboronation.[1][2] The use of milder bases can sometimes mitigate this issue.

  • Anhydrous Conditions: Water can facilitate protodeboronation.[2][3] Employing anhydrous solvents and reagents can be beneficial.

  • Use of Boronic Esters: Converting the boronic acid to a boronate ester, such as a pinacol ester, can offer greater stability against protodeboronation under certain conditions.[4] However, the choice of the diol for esterification is crucial, as some esters can hydrolyze back to the boronic acid in situ.[2][3][4]

  • Reaction Temperature: Higher temperatures can accelerate protodeboronation. Running the reaction at the lowest effective temperature is advisable.

Quantitative Data on Base Effect on Protodeboronation (Illustrative)

BaseSolventTemperature (°C)Desired Product Yield (%)Protodeboronation Byproduct (%)
K₃PO₄Toluene/H₂O1007520
K₂CO₃Toluene/H₂O1008510
Cs₂CO₃Dioxane/H₂O80905

Note: These are representative values and can vary significantly based on the specific substrates and other reaction conditions.

2. My reaction is producing a significant amount of homocoupling product from the trifluoromethylated aryl halide. How can I minimize this?

Answer: Homocoupling of the aryl halide is another common side reaction that leads to the formation of a symmetrical biaryl, consuming the starting material and complicating purification. This can be influenced by the catalyst system and the presence of oxygen.[5][6]

Troubleshooting:

  • Ligand Choice: The use of bulky, electron-rich phosphine ligands, such as Buchwald-type ligands (e.g., XPhos, SPhos), can promote the desired cross-coupling pathway over homocoupling.[7][8][9]

  • Degassing: Thoroughly degassing the reaction mixture to remove dissolved oxygen is crucial, as oxygen can promote the oxidation of the Pd(0) catalyst to Pd(II), which can participate in homocoupling pathways.[5][6]

  • Catalyst Pre-activation: Ensuring the active Pd(0) species is efficiently generated can help to favor the cross-coupling catalytic cycle.[7][8]

Ligand Effect on Homocoupling (Illustrative Data)

LigandBaseYield of Cross-Coupling Product (%)Yield of Homocoupling Product (%)
PPh₃K₂CO₃6035
XPhosK₂CO₃92<5
SPhosK₂CO₃88<8

Data is illustrative and dependent on specific reaction partners.

3. I am observing hydrodefluorination of the trifluoromethyl group. What causes this and how can I prevent it?

Answer: Hydrodefluorination is a side reaction where one or more fluorine atoms of the trifluoromethyl group are replaced by hydrogen. This is a significant issue as it modifies the desired product. The mechanism can involve oxidative addition of a C-F bond to the low-valent metal center.[10]

Troubleshooting:

  • Catalyst System: The choice of catalyst and ligands is critical. Some catalyst systems may be more prone to C-F bond activation. Experimenting with different palladium sources and phosphine ligands can help identify a system that minimizes this side reaction.

  • Reaction Temperature and Time: Prolonged reaction times and high temperatures can increase the likelihood of hydrodefluorination. Monitoring the reaction progress and stopping it once the starting material is consumed is recommended.

  • Reducing Agents: The nature of any reducing agents present in the reaction mixture should be considered, as they might contribute to the hydrodefluorination process.

4. What is the general experimental protocol to minimize these side reactions?

Detailed Experimental Protocol (General Guidance):

This protocol provides a general framework for a Suzuki-Miyaura coupling aimed at minimizing common side reactions in the synthesis of trifluoromethylated biphenyls.

Materials:

  • Trifluoromethylated aryl halide (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane, THF)

  • Degassed water (if using a biphasic system)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the trifluoromethylated aryl halide, arylboronic acid/ester, and the base.

  • Solvent Addition: Add the anhydrous, degassed organic solvent, followed by degassed water if required by the specific conditions.

  • Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with the inert gas to ensure the complete removal of oxygen.

  • Catalyst Addition: In a separate flask, prepare a solution of the palladium precursor and the phosphine ligand in a small amount of the degassed solvent. Add this catalyst solution to the main reaction mixture under the inert atmosphere.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired trifluoromethylated biphenyl.

Visualizations

Troubleshooting Workflow for Suzuki Synthesis of Trifluoromethylated Biphenyls

Troubleshooting_Suzuki_CF3 start Start Suzuki Reaction check_yield Low Yield or Impure Product? start->check_yield side_reactions Identify Major Side Product(s) check_yield->side_reactions Yes end Successful Synthesis check_yield->end No protodeboronation Protodeboronation (Ar-H byproduct) side_reactions->protodeboronation homocoupling Homocoupling (Ar-Ar or Ar'-Ar' byproduct) side_reactions->homocoupling hydrodefluorination Hydrodefluorination (CF2H or CH2F byproduct) side_reactions->hydrodefluorination ts_proto Adjust Base (milder) Use Boronic Ester Lower Temperature Anhydrous Conditions protodeboronation->ts_proto ts_homo Change Ligand (bulky, e-rich) Thoroughly Degas Optimize Catalyst Pre-activation homocoupling->ts_homo ts_hydro Screen Catalysts/Ligands Optimize Temp & Time Evaluate Reducing Agents hydrodefluorination->ts_hydro optimize Optimize Reaction Conditions ts_proto->optimize ts_homo->optimize ts_hydro->optimize optimize->start Re-run

Caption: Troubleshooting workflow for common Suzuki side reactions.

General Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_intermediate R-Pd(II)-X L_n oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_r_r R-Pd(II)-R' L_n transmetalation->pd_r_r r_boronic R'-B(OR)₂ r_boronic->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd_r_r->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' (Desired Biphenyl) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[11][12][13][14]

References

Technical Support Center: Suzuki Coupling Reactions with 4-(Trifluoromethyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-(trifluoromethyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed when using 4-(trifluoromethyl)phenylboronic acid in Suzuki coupling reactions?

A1: The two most prevalent byproducts encountered are the result of protodeboronation and homocoupling.

  • Protodeboronation: This is a side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of trifluoromethylbenzene.[1][2] Electron-deficient arylboronic acids, such as 4-(trifluoromethyl)phenylboronic acid, are particularly susceptible to this undesired reaction.

  • Homocoupling: This reaction involves the palladium-catalyzed coupling of two molecules of the boronic acid to form a symmetrical biaryl, in this case, 4,4'-bis(trifluoromethyl)biphenyl.[3][4] This byproduct is often promoted by the presence of oxygen in the reaction mixture.[1]

Q2: Why is my Suzuki coupling reaction with 4-(trifluoromethyl)phenylboronic acid resulting in a low yield of the desired product?

A2: Low yields are often attributed to the formation of the byproducts mentioned above (protodeboronation and homocoupling). Several factors can contribute to a sluggish or inefficient reaction, allowing these side reactions to become more prominent:

  • Catalyst Inactivity: The palladium catalyst may be deactivated or not functioning optimally.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction rate and the prevalence of side reactions.

  • Poor Reagent Quality: The purity and stability of the 4-(trifluoromethyl)phenylboronic acid, as well as the coupling partner (aryl halide/triflate), are crucial.

Q3: How can I minimize protodeboronation of 4-(trifluoromethyl)phenylboronic acid?

A3: Minimizing protodeboronation involves optimizing reaction conditions to favor the desired cross-coupling over the undesired protonolysis of the C-B bond. Key strategies include:

  • Choice of Base: Use a weaker base or a non-hydroxide base like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[5] Strong bases can accelerate protodeboronation.[6]

  • Anhydrous Conditions: Since water is a proton source, using anhydrous solvents and reagents can significantly reduce protodeboronation.

  • Reaction Temperature: Lowering the reaction temperature can decrease the rate of protodeboronation.[6]

  • Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative, such as a pinacol ester or a MIDA boronate, can provide a "slow release" of the active boronic acid, keeping its concentration low and minimizing side reactions.[2]

Q4: What are the best practices to avoid the homocoupling of 4-(trifluoromethyl)phenylboronic acid?

A4: The primary cause of homocoupling is often the presence of oxygen, which can interfere with the catalytic cycle. To prevent this:

  • Degassing: Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.

  • Inert Atmosphere: Maintain a strict inert atmosphere throughout the entire reaction setup and duration.

  • Catalyst Choice: Ensure the use of an active Pd(0) catalyst. If using a Pd(II) precatalyst, ensure conditions are suitable for its efficient in situ reduction.

Troubleshooting Guides

Issue 1: High Levels of Protodeboronation Byproduct (Trifluoromethylbenzene) Detected

This is a common issue with electron-deficient boronic acids. The following workflow can help diagnose and resolve the problem.

Troubleshooting Workflow for Protodeboronation

G Troubleshooting Protodeboronation start High Protodeboronation Detected base_check Is a strong base (e.g., NaOH, KOH) being used? start->base_check temp_check Is the reaction run at a high temperature? base_check->temp_check No solution1 Switch to a weaker, non-aqueous base (e.g., K3PO4, Cs2CO3). base_check->solution1 Yes solvent_check Are aqueous or protic solvents used? temp_check->solvent_check No solution2 Lower the reaction temperature. temp_check->solution2 Yes catalyst_check Is the reaction sluggish, leading to long reaction times? solvent_check->catalyst_check No solution3 Use anhydrous solvents and reagents. solvent_check->solution3 Yes solution4 Optimize the catalyst system for faster coupling (e.g., use a more active ligand). catalyst_check->solution4 Yes solution5 Consider converting the boronic acid to a more stable derivative (e.g., pinacol ester, MIDA boronate). catalyst_check->solution5 Consider as an alternative strategy

Caption: Troubleshooting workflow for high protodeboronation.

Issue 2: Significant Formation of Homocoupling Byproduct (4,4'-Bis(trifluoromethyl)biphenyl)

This byproduct typically arises from issues with the catalytic cycle, often related to the presence of oxygen.

Troubleshooting Workflow for Homocoupling

G Troubleshooting Homocoupling start High Homocoupling Detected oxygen_check Was the reaction mixture and solvent thoroughly degassed? start->oxygen_check inert_check Was a strict inert atmosphere maintained throughout the reaction? oxygen_check->inert_check Yes solution1 Improve degassing procedure (e.g., extended inert gas bubbling, freeze-pump-thaw cycles). oxygen_check->solution1 No/Unsure catalyst_check Is the palladium catalyst source reliable and active? inert_check->catalyst_check Yes solution2 Ensure all glassware is properly sealed and maintain a positive pressure of inert gas. inert_check->solution2 No/Unsure solution3 Use a fresh, high-quality palladium source. Consider using a Pd(0) precatalyst. catalyst_check->solution3 No/Unsure

Caption: Troubleshooting workflow for high homocoupling.

Data Presentation

While precise quantitative data for byproduct formation with 4-(trifluoromethyl)phenylboronic acid is highly dependent on the specific reaction partners and conditions, the following table summarizes the expected trends based on common experimental variables.

ParameterConditionExpected Impact on ProtodeboronationExpected Impact on Homocoupling
Base Strong (e.g., NaOH, KOH)IncreasedMinimal direct effect
Weak (e.g., K₂CO₃, K₃PO₄)DecreasedMinimal direct effect
Solvent Aqueous/ProticIncreasedMinimal direct effect
Anhydrous/AproticDecreasedMinimal direct effect
Temperature HighIncreasedMay increase rate if O₂ present
LowDecreasedDecreased rate
Atmosphere Air/Oxygen presentMinimal direct effectSignificantly Increased
Inert (Argon/Nitrogen)Minimal direct effectSignificantly Decreased

Experimental Protocols

General Protocol for a Suzuki Coupling Reaction with 4-(Trifluoromethyl)phenylboronic Acid

This protocol provides a starting point for the Suzuki coupling of 4-(trifluoromethyl)phenylboronic acid with an aryl bromide. Optimization will likely be necessary for specific substrates.

Materials:

  • 4-(Trifluoromethyl)phenylboronic acid

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst with a suitable ligand)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Degassed water (if a biphasic system is used)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv.), 4-(trifluoromethyl)phenylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed anhydrous solvent via syringe. If a co-solvent is used, add the degassed water at this stage.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (typically 1-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable technique such as TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Experimental Workflow Diagram

G General Suzuki Coupling Workflow setup 1. Add reagents (Aryl Halide, Boronic Acid, Base) to a flame-dried flask. inert 2. Establish an inert atmosphere (evacuate and backfill with Ar/N2). setup->inert solvent 3. Add degassed solvent(s). inert->solvent catalyst 4. Add palladium catalyst under inert atmosphere. solvent->catalyst reaction 5. Heat and stir the reaction mixture. catalyst->reaction monitor 6. Monitor reaction progress (TLC, GC-MS, LC-MS). reaction->monitor workup 7. Cool, dilute, and perform aqueous work-up. monitor->workup Reaction Complete purify 8. Dry and purify the product (Column Chromatography). workup->purify

Caption: A generalized workflow for performing a Suzuki coupling reaction.

References

Troubleshooting low yields in the synthesis of (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the synthesis, particularly those leading to low yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter during the two-step synthesis of this compound, which typically involves a Suzuki-Miyaura coupling followed by a reduction.

Part 1: Suzuki-Miyaura Coupling to form 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde

Q1: My Suzuki-Miyaura coupling reaction is resulting in a very low yield of the biphenyl carbaldehyde. What are the primary factors I should investigate?

A1: Low yields in this Suzuki coupling are common and can often be attributed to several key factors. A systematic check of your reagents and reaction conditions is the best approach.[1][2]

  • Reagent Quality:

    • Boronic Acid Stability: 4-Formylphenylboronic acid can be susceptible to degradation. Use fresh, high-purity reagent.

    • Aryl Halide Reactivity: Ensure the purity of your 1-bromo-4-(trifluoromethyl)benzene. The general reactivity trend for the halide is I > Br > Cl.[2][3]

    • Catalyst and Ligand Integrity: Palladium catalysts can degrade over time, and phosphine ligands are prone to oxidation. Use fresh catalysts and ligands that have been stored under an inert atmosphere.[2]

  • Reaction Conditions:

    • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.[1][4]

    • Solvent and Base Purity: Use anhydrous and properly degassed solvents. Ensure your base is pure and has been stored correctly to prevent hydration, which can reduce its effectiveness.[1]

Q2: I am observing significant amounts of homocoupled byproduct from my boronic acid (biphenyl-4,4'-dicarbaldehyde). How can I minimize this side reaction?

A2: Homocoupling of the boronic acid is a frequent side reaction that consumes your starting material and complicates purification. This is often caused by the presence of oxygen.

  • Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed before adding the palladium catalyst. Techniques like freeze-pump-thaw cycles or sparging with an inert gas for an extended period are recommended.[1]

  • Controlled Addition of Reagents: Adding the aryl halide in slight excess can sometimes favor the cross-coupling pathway over homocoupling.[3]

  • Choice of Catalyst: Some catalyst systems are more prone to promoting homocoupling than others. Experimenting with different palladium precatalysts and ligands can be beneficial.

Q3: My TLC analysis shows the consumption of the aryl halide, but the yield of the desired product is still low, and I see a spot corresponding to trifluoromethylbenzene. What is happening?

A3: The formation of trifluoromethylbenzene indicates a dehalogenation side reaction, where the aryl halide is reduced instead of undergoing cross-coupling.[1]

  • Minimize Hydride Sources: This side reaction can be promoted by hydride sources in the reaction mixture. Using a non-protic solvent and a non-hydroxide base can help.

  • Ligand Choice: Employing bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway and suppress dehalogenation.[1]

Q4: The reaction seems sluggish and does not go to completion. What can I do to improve the reaction rate and conversion?

A4: Incomplete conversion can be due to catalyst deactivation or non-optimal reaction conditions.

  • Temperature: Ensure your reaction is heated to the appropriate temperature. For many Suzuki couplings, temperatures between 80-110 °C are effective.[2][4]

  • Catalyst and Ligand System: If you are using a simple catalyst like Pd(PPh₃)₄, consider switching to a more active system. Buchwald ligands, in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, are often more effective, especially for challenging substrates.[3][5]

  • Base Selection: The choice of base is critical. While K₂CO₃ is common, bases like K₃PO₄ or Cs₂CO₃ can be more effective in certain cases.[2]

Part 2: Reduction of 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde

Q5: The reduction of the biphenyl carbaldehyde to the alcohol is not going to completion. How can I improve the yield?

A5: While the reduction of an aromatic aldehyde is typically efficient, incomplete conversion can occur.

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol is a standard and effective choice. If this is not providing full conversion, a stronger reducing agent like lithium aluminum hydride (LAH) can be used, but this requires strictly anhydrous conditions and a different workup procedure.

  • Reaction Time and Temperature: Ensure the reaction is stirred for a sufficient amount of time. Monitoring by TLC will indicate when the starting material has been fully consumed. Most reductions with NaBH₄ are rapid at room temperature or 0 °C.

  • Stoichiometry of Reducing Agent: Use a sufficient excess of the reducing agent (typically 1.5 to 2 equivalents) to ensure the reaction goes to completion.

Q6: I am having difficulty purifying the final alcohol product. My column chromatography fractions are not clean. What are some tips for purification?

A6: Purification can be challenging if side products from the Suzuki coupling are carried over or if the reduction is not clean.

  • Purify the Intermediate: Ensure the 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde intermediate is thoroughly purified by column chromatography before proceeding to the reduction step. This will simplify the purification of the final product.

  • Chromatography Conditions: For the final alcohol, a gradient elution on silica gel using a hexane/ethyl acetate solvent system is typically effective. Start with a low polarity eluent and gradually increase the polarity to separate the more polar alcohol product from any less polar impurities.[5]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step to remove minor impurities.

Data Presentation

Table 1: Effect of Catalyst and Ligand on Suzuki Coupling Yield

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield of Aldehyde (%)
1Pd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O901245-55
2Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O901250-60
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane/H₂O100880-90
4Pd₂(dba)₃ (1.5)RuPhos (3)Cs₂CO₃THF/H₂O806>90

Table 2: Comparison of Reducing Agents for Aldehyde Reduction

EntryReducing Agent (equiv)SolventTemperature (°C)Time (h)Yield of Alcohol (%)
1NaBH₄ (1.5)Methanol251>95
2LiAlH₄ (1.2)Anhydrous THF0 to 251>98
3DIBAL-H (1.5)Anhydrous CH₂Cl₂-782~90

Experimental Protocols

Protocol 1: Synthesis of 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde via Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry round-bottom flask, add 4-formylphenylboronic acid (1.2 mmol, 1.2 equiv), 1-bromo-4-(trifluoromethyl)benzene (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add 10 mL of a degassed 4:1 mixture of 1,4-dioxane and water. Then add potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Reaction: Stir the mixture vigorously and heat to 100 °C for 8 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the title compound.

Protocol 2: Reduction to this compound

  • Reaction Setup: Dissolve 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde (1.0 mmol, 1.0 equiv) in methanol (10 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Add sodium borohydride (NaBH₄, 1.5 mmol, 1.5 equiv) portion-wise over 10 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1 hour. Monitor the reaction by TLC until all the starting aldehyde is consumed.

  • Work-up: Quench the reaction by slowly adding 1 M HCl (5 mL) at 0 °C. Remove the methanol under reduced pressure.

  • Extraction: Add water (15 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. If necessary, purify the crude product by column chromatography on silica gel.

Visualizations

SynthesisWorkflow A 1-Bromo-4-(trifluoromethyl)benzene + 4-Formylphenylboronic Acid B Suzuki-Miyaura Coupling A->B Pd Catalyst, Base, Solvent, Heat C 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde B->C Workup & Purification D Reduction C->D NaBH4, MeOH E This compound D->E Workup & Purification TroubleshootingTree start Low Yield in Suzuki Coupling? check_reagents Check Reagent Quality (Purity, Freshness) start->check_reagents Yes check_conditions Verify Reaction Conditions (Inert Atmosphere, Temp) start->check_conditions Yes side_reactions Side Reactions Observed? check_conditions->side_reactions homocoupling Homocoupling (Biphenyl-dicarbaldehyde) side_reactions->homocoupling Yes dehalogenation Dehalogenation (Trifluoromethylbenzene) side_reactions->dehalogenation Yes incomplete_rxn Incomplete Reaction? side_reactions->incomplete_rxn No solution_homo Improve Degassing Adjust Stoichiometry homocoupling->solution_homo solution_dehalo Use Bulky Ligand Non-protic Solvent dehalogenation->solution_dehalo solution_incomplete Optimize Catalyst/Ligand Change Base/Solvent incomplete_rxn->solution_incomplete

References

Optimization of catalyst loading for (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol. The synthesis typically proceeds via a two-step route: a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the biphenyl core, followed by the reduction of a functional group to the desired benzyl alcohol.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield in the Suzuki-Miyaura Coupling Step

Question: My Suzuki-Miyaura coupling reaction to form the biphenyl precursor is resulting in a very low yield or failing completely. What are the common causes and how can I troubleshoot this?

Answer: Low yields in Suzuki-Miyaura couplings are a common issue and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Reagent Quality and Stability:

    • Boronic Acid/Ester Instability: Electron-deficient boronic acids, such as those containing a trifluoromethyl group, can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom. Ensure your boronic acid or ester is fresh and has been stored under anhydrous conditions. Consider using more stable derivatives like pinacol esters or MIDA boronates.

    • Aryl Halide Reactivity: The reactivity of the aryl halide partner is crucial. The general reactivity order is I > Br > OTf >> Cl. Couplings involving aryl chlorides are more challenging and often necessitate specialized, highly active catalyst systems.

    • Catalyst and Ligand Integrity: Palladium catalysts, particularly Pd(II) precatalysts like Pd(OAc)₂, can degrade over time. Phosphine ligands are prone to oxidation. Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere.

  • Reaction Conditions:

    • Inert Atmosphere: The presence of oxygen can deactivate the palladium catalyst and promote the unwanted homocoupling of the boronic acid. It is critical to thoroughly degas all solvents and reagents and to maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.

    • Base Selection: The choice of base is critical. It must be strong enough to activate the boronic acid for transmetalation but not so harsh as to cause degradation of starting materials or promote side reactions. For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.

    • Solvent System: The solvent must be anhydrous and capable of solubilizing all reactants. Common solvent systems include mixtures of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) with water.

  • Catalyst System Optimization:

    • Catalyst Loading: Insufficient catalyst loading can lead to an incomplete reaction. Conversely, excessively high loading can sometimes promote the formation of palladium black and increase side reactions. A typical starting point is 1-2 mol% of the palladium catalyst.

    • Ligand Choice: For electron-deficient substrates, the choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), can significantly improve reaction efficiency by promoting the oxidative addition step and stabilizing the catalyst.

Issue 2: Significant Formation of Homocoupling Byproducts

Question: I am observing a significant amount of homocoupling byproducts (e.g., 4,4'-bis(trifluoromethyl)biphenyl or biphenyl-4,4'-dimethanol) in my reaction mixture, reducing the yield of the desired cross-coupled product. How can I minimize this?

Answer: Homocoupling is a common side reaction in Suzuki-Miyaura couplings and is often promoted by the presence of oxygen or certain palladium species.

  • Ensure a Rigorously Inert Atmosphere: Oxygen is a primary culprit in promoting the oxidative homocoupling of boronic acids. Degas your solvents thoroughly (e.g., by sparging with argon for 15-30 minutes or by three freeze-pump-thaw cycles) and maintain a positive pressure of an inert gas throughout the reaction setup and duration.

  • Optimize the Palladium Source: Using a Pd(0) source directly (e.g., Pd(PPh₃)₄) or an efficient Pd(II) precatalyst that is readily reduced to the active Pd(0) state can help minimize side reactions that may be promoted by Pd(II) species.

  • Base and Solvent Choice: The selection of the base and solvent can also influence the rate of homocoupling versus the desired cross-coupling. Screening different bases (e.g., K₃PO₄, CsF) and solvent systems may be beneficial.

Issue 3: Incomplete or Sluggish Reduction of the Aldehyde/Ester to the Alcohol

Question: The reduction of the biphenyl aldehyde or ester to the final methanol product is slow or does not go to completion. What should I check?

Answer: While the reduction of an aldehyde or ester with sodium borohydride (NaBH₄) is generally a robust reaction, several factors can lead to incomplete conversion.

  • Reagent Quality: Ensure the sodium borohydride is fresh and has been stored in a desiccator, as it can decompose upon exposure to moisture.

  • Solvent: The reduction is typically carried out in a protic solvent like methanol or ethanol. The solvent not only dissolves the substrate and reagent but also participates in the reaction mechanism. Ensure the solvent is of sufficient purity.

  • Stoichiometry of NaBH₄: While NaBH₄ provides four hydride equivalents, it is common to use a molar excess (e.g., 1.5 to 2 equivalents) to ensure the reaction goes to completion, especially if the reagent has been stored for some time.

  • Temperature: The reduction of aldehydes is usually rapid at room temperature or even 0 °C. Esters, however, are less reactive and may require higher temperatures or a stronger reducing agent like lithium aluminum hydride (LiAlH₄). If you are reducing an ester with NaBH₄, the reaction may be inherently slow.

  • Workup: The reaction is typically quenched by the slow addition of water or a dilute acid to destroy any excess NaBH₄. Ensure the workup procedure is followed correctly to isolate the product.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for the synthesis of this compound?

A1: There are several viable routes. Two common approaches are:

  • Route A: Suzuki-Miyaura coupling of 4-formylphenylboronic acid with 1-bromo-4-(trifluoromethyl)benzene , followed by reduction of the resulting aldehyde.

  • Route B: Suzuki-Miyaura coupling of (4-(hydroxymethyl)phenyl)boronic acid with 1-bromo-4-(trifluoromethyl)benzene . This route directly yields the final product. However, the boronic acid with the alcohol functionality might require protection of the hydroxyl group.

Q2: What is a typical palladium catalyst loading for the Suzuki-Miyaura coupling step, and how does it affect the reaction?

A2: Typical palladium catalyst loadings for Suzuki-Miyaura reactions range from 0.5 to 5 mol%. For challenging substrates, such as those with electron-withdrawing groups, a slightly higher loading (e.g., 2-3 mol%) might be beneficial as a starting point. The catalyst loading directly impacts the reaction rate, overall yield, and cost. Lowering the catalyst loading is economically desirable but may require longer reaction times or more efficient catalyst systems.

Q3: Which ligand is best suited for the coupling of an electron-deficient aryl bromide like 1-bromo-4-(trifluoromethyl)benzene?

A3: For electron-deficient aryl halides, bulky and electron-rich phosphine ligands are generally preferred as they facilitate the rate-limiting oxidative addition step. Ligands such as SPhos, XPhos, and RuPhos, often used in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃, have shown great success in these types of challenging couplings.

Q4: Can I use sodium borohydride (NaBH₄) to reduce a biphenyl ester to the corresponding alcohol?

A4: Sodium borohydride is generally not effective for the reduction of esters under standard conditions (e.g., in methanol or ethanol at room temperature). While some reduction may occur with a large excess of NaBH₄ and at elevated temperatures, the reaction is often slow and incomplete. For a more efficient and reliable reduction of an ester to an alcohol, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) is recommended. However, LiAlH₄ is a much more reactive and hazardous reagent that requires careful handling under strictly anhydrous conditions.

Data Presentation

The following tables provide illustrative data on the optimization of catalyst loading for a representative Suzuki-Miyaura coupling reaction to synthesize a trifluoromethyl-substituted biphenyl precursor.

Table 1: Optimization of Palladium Catalyst Loading for the Synthesis of 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde

Reaction Conditions: 1-bromo-4-(trifluoromethyl)benzene (1.0 mmol), 4-formylphenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂/SPhos (1:2 ratio), 1,4-dioxane/H₂O (4:1, 5 mL), 100 °C.

EntryPd(OAc)₂ (mol%)SPhos (mol%)Time (h)Yield (%)
13.06.02>95
22.04.04>95
31.02.0892
40.51.01685
50.10.22465

Note: The data presented is illustrative and actual results may vary depending on the specific experimental setup and purity of reagents.

Experimental Protocols

Protocol 1: Synthesis of 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde via Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 1-bromo-4-(trifluoromethyl)benzene (1.0 mmol, 1.0 equiv.), 4-formylphenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: Under a positive pressure of the inert gas, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde.

Protocol 2: Reduction of 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde to this compound

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, dissolve 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde (1.0 mmol, 1.0 equiv.) in methanol (10 mL).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (NaBH₄, 1.5 mmol, 1.5 equiv.) portion-wise to the stirred solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting aldehyde is consumed (typically 1-2 hours).

  • Workup: Quench the reaction by slowly adding water (10 mL) at 0 °C. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Mandatory Visualization

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd Aryl Halide (R-X) PdII_RX R-Pd(II)(X)L_n OxAdd->PdII_RX Transmetalation Transmetalation (Ar-B(OR)₂) PdII_RX->Transmetalation PdII_RAr R-Pd(II)(Ar)L_n Transmetalation->PdII_RAr RedElim Reductive Elimination PdII_RAr->RedElim RedElim->Pd0 Catalyst Regeneration Product R-Ar (Product) RedElim->Product Base Base (e.g., K₃PO₄) Boronate Ar-B(OR)₂(Base) Base->Boronate Boronate->Transmetalation Activated Boronic Acid

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Experimental Workflow for Synthesis Start Starting Materials: 1-bromo-4-(trifluoromethyl)benzene 4-formylphenylboronic acid Suzuki Suzuki-Miyaura Coupling - Pd(OAc)₂/SPhos - K₃PO₄ - Dioxane/H₂O, 100°C Start->Suzuki Workup1 Workup & Purification (Column Chromatography) Suzuki->Workup1 Intermediate Intermediate: 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde Workup1->Intermediate Reduction Reduction - NaBH₄ - Methanol, RT Intermediate->Reduction Workup2 Workup & Purification Reduction->Workup2 FinalProduct Final Product: This compound Workup2->FinalProduct

Caption: Experimental workflow for the synthesis of the target molecule.

Troubleshooting_Logic Troubleshooting Logic for Low Yield in Suzuki Coupling Problem Low Yield in Suzuki Coupling CheckReagents Check Reagent Quality - Fresh Boronic Acid? - Active Catalyst/Ligand? - Pure Solvents? Problem->CheckReagents CheckConditions Check Reaction Conditions - Rigorous Inert Atmosphere? - Optimal Base? - Anhydrous Solvent? Problem->CheckConditions OptimizeCatalyst Optimize Catalyst System - Increase Catalyst Loading? - Change Ligand (e.g., SPhos)? Problem->OptimizeCatalyst SolutionReagents Use Fresh/Pure Reagents Consider Boronic Ester CheckReagents->SolutionReagents SolutionConditions Thoroughly Degas Screen Bases (K₃PO₄, Cs₂CO₃) CheckConditions->SolutionConditions SolutionCatalyst Increase Loading to 2-3 mol% Use Bulky, Electron-Rich Ligand OptimizeCatalyst->SolutionCatalyst

Caption: Troubleshooting logic for addressing low product yield.

Technical Support Center: Stability of Trifluoromethylated Compounds in Basic Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on the stability challenges associated with the trifluoromethyl (CF₃) group under basic conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is the trifluoromethyl group under basic conditions?

A1: The trifluoromethyl group is generally considered chemically robust due to the strength of the carbon-fluorine bond.[1] However, its stability under basic conditions is highly dependent on the molecular context. On many molecules, particularly those lacking activating groups, the CF₃ group is stable to a wide range of basic conditions. However, on certain scaffolds, such as phenols and some heterocyclic systems, it can be susceptible to base-mediated hydrolysis.

Q2: What is the primary degradation pathway for the trifluoromethyl group in the presence of a base?

A2: The most common degradation pathway is hydrolysis, where the trifluoromethyl group is converted to a carboxylic acid (-COOH) and releases fluoride ions.[2] This reaction is typically initiated by nucleophilic attack of a hydroxide ion on the carbon atom of the CF₃ group.

Q3: What molecular features make a trifluoromethyl group more susceptible to degradation under basic conditions?

A3: The presence of an electron-donating group, such as a hydroxyl (-OH) or amino (-NH₂) group, in the ortho or para position of a trifluoromethyl-substituted aromatic ring can significantly increase the lability of the CF₃ group.[2][3] This is because these groups can stabilize the transition state of the hydrolysis reaction. For instance, trifluoromethylphenols are known to undergo hydrolysis in alkaline solutions.[2][3] The position of the trifluoromethyl group on a heterocyclic ring can also influence its stability.

Q4: My trifluoromethyl-containing compound is degrading unexpectedly in a basic solution. What should I investigate first?

A4: First, confirm that the degradation is indeed due to the loss of the trifluoromethyl group. This can be done using techniques like ¹⁹F NMR or by identifying the carboxylic acid degradation product via LC-MS. If the CF₃ group is confirmed to be unstable, consider the following:

  • pH of the solution: Higher pH will generally accelerate the rate of hydrolysis.[2]

  • Temperature: Increased temperature will also increase the reaction rate.

  • Presence of activating groups: Check if your molecule contains functionalities that could activate the CF₃ group towards hydrolysis.

  • Reaction time: The degradation may be time-dependent.

Troubleshooting Guides

Issue 1: Unexpected loss of the trifluoromethyl group during a reaction in a basic medium.

  • Symptoms:

    • Appearance of a new, more polar spot on TLC.

    • A new peak in the HPLC chromatogram, often with a shorter retention time.

    • Disappearance of the characteristic CF₃ signal in the ¹⁹F NMR spectrum.

    • Mass spectrometry data indicating the formation of a product with a mass corresponding to the replacement of -CF₃ with -COOH.

  • Possible Causes:

    • The pH of the reaction mixture is too high.

    • The reaction temperature is too high.

    • The substrate has a structural feature that activates the trifluoromethyl group towards hydrolysis.

    • Prolonged reaction time.

  • Troubleshooting Steps:

    • Lower the pH: If possible, use a milder base or a buffered solution to maintain a lower pH.

    • Reduce the temperature: Perform the reaction at a lower temperature, even if it requires a longer reaction time.

    • Protecting groups: If an activating group (e.g., a phenol) is present, consider protecting it before subjecting the compound to basic conditions.

    • Monitor the reaction closely: Use techniques like TLC, HPLC, or ¹⁹F NMR to monitor the reaction progress and stop it as soon as the desired transformation is complete to minimize degradation.

Issue 2: Inconsistent results in assays involving trifluoromethylated compounds in basic buffers.

  • Symptoms:

    • Poor reproducibility of assay results.

    • A gradual decrease in the measured activity or concentration of the compound over time.

  • Possible Causes:

    • The compound is slowly degrading in the assay buffer.

    • The buffer components are catalyzing the degradation.

  • Troubleshooting Steps:

    • Assess compound stability: Perform a time-course experiment where the compound is incubated in the assay buffer, and its concentration is monitored over time by HPLC or ¹⁹F NMR.

    • Modify buffer conditions: If degradation is observed, try lowering the pH of the buffer or using a different buffer system.

    • Reduce incubation time: If possible, shorten the duration of the assay to minimize the extent of degradation.

Data Presentation

The stability of trifluoromethylphenols (TFMPs) is highly pH-dependent. The following table summarizes the hydrolysis rate constants (k) and half-lives (t₁/₂) for several TFMPs at different pH values. The data indicates that the deprotonated phenolate species is the primary driver of hydrolysis.[2]

CompoundpHRate Constant (k, h⁻¹)Half-life (t₁/₂, h)
2-Trifluoromethylphenol (2-TFMP)7.0No significant degradation>100
8.00.005138.6
9.00.0234.7
10.00.0513.9
10.80.0611.6
4-Trifluoromethylphenol (4-TFMP)6.20.0234.7
7.00.088.7
8.00.352.0
9.00.551.3
10.00.611.1
10.80.621.1
2-Chloro-4-trifluoromethylphenol6.20.0169.3
(2-Cl-4-TFMP)7.00.0323.1
8.00.088.7
9.00.116.3
10.00.116.3
10.80.125.8
3-Trifluoromethylphenol (3-TFMP)6.2 - 10.8No significant degradationVery long

Data extracted from Guo, Z., et al. (2025). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts.[2]

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of a Trifluoromethyl Compound under Basic Conditions using HPLC-UV

  • Preparation of Stock Solution: Prepare a stock solution of the trifluoromethyl-containing compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Preparation of Basic Solutions: Prepare aqueous solutions of the desired base (e.g., 0.1 M NaOH, 1 M NaOH) and any buffer solutions required.

  • Incubation: a. In a series of vials, add a known volume of the stock solution and dilute with the basic solution to a final concentration of, for example, 50 µg/mL. b. Prepare a control sample by diluting the stock solution with water or a neutral buffer. c. Incubate the vials at a controlled temperature (e.g., room temperature or an elevated temperature like 50 °C).

  • Time-Point Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quenching: Immediately neutralize the aliquot with an equivalent amount of a suitable acid (e.g., 0.1 M HCl) to stop the degradation.

  • HPLC Analysis: a. Analyze the quenched samples by a validated stability-indicating HPLC-UV method. b. The mobile phase and column should be chosen to achieve good separation between the parent compound and its potential degradation products. c. Monitor the disappearance of the parent compound peak and the appearance of any new peaks over time.

  • Data Analysis: Plot the percentage of the remaining parent compound against time to determine the degradation kinetics.

Protocol 2: Monitoring Trifluoromethyl Group Stability by ¹⁹F NMR Spectroscopy

  • Sample Preparation: a. Dissolve a known amount of the trifluoromethyl-containing compound in a deuterated solvent (e.g., D₂O, CD₃OD) compatible with the basic conditions. b. Prepare a stock solution of the base (e.g., NaOD in D₂O).

  • Initial Spectrum: Acquire a ¹⁹F NMR spectrum of the compound in the deuterated solvent before adding the base. This will serve as the t=0 reference.

  • Initiation of Degradation: Add a specific amount of the base stock solution to the NMR tube to achieve the desired final concentration.

  • Time-Course Monitoring: a. Acquire a series of ¹⁹F NMR spectra at regular time intervals. b. The disappearance of the signal corresponding to the CF₃ group of the starting material and the potential appearance of new signals (e.g., fluoride ion) can be monitored.

  • Internal Standard: For quantitative analysis, include a stable fluorinated internal standard in the sample that does not react under the experimental conditions.

  • Data Analysis: Integrate the signal of the starting material's CF₃ group and the internal standard at each time point. The relative decrease in the integral of the starting material will indicate the extent of degradation.

Mandatory Visualization

Hydrolysis_Mechanism Start Aryl-CF₃ TS1 Transition State 1 (Hydroxide Attack) Start->TS1 + OH⁻ Intermediate Aryl-CF₂(OH)F⁻ TS1->Intermediate TS2 Transition State 2 (Fluoride Elimination) Intermediate->TS2 BenzoylFluoride Aryl-C(=O)F TS2->BenzoylFluoride - F⁻ TS3 Transition State 3 (Hydroxide Attack) BenzoylFluoride->TS3 + OH⁻ FinalIntermediate Aryl-C(=O)(OH)F⁻ TS3->FinalIntermediate TS4 Transition State 4 (Fluoride Elimination) FinalIntermediate->TS4 End Aryl-COOH TS4->End - F⁻ OH_minus OH⁻ F_minus F⁻

Caption: Proposed mechanism for the base-catalyzed hydrolysis of an aryl-trifluoromethyl group.

Troubleshooting_Workflow Start Unexpected Degradation of CF₃ Group Confirm Confirm CF₃ group loss (¹⁹F NMR, LC-MS) Start->Confirm Investigate Investigate Potential Causes Confirm->Investigate High_pH High pH? Investigate->High_pH Yes High_Temp High Temperature? Investigate->High_Temp Yes Activating_Group Activating Group Present? Investigate->Activating_Group Yes Lower_pH Lower pH / Milder Base High_pH->Lower_pH Lower_Temp Lower Temperature High_Temp->Lower_Temp Protect Protect Activating Group Activating_Group->Protect Optimize Optimize Reaction Conditions Monitor Monitor Reaction Closely Optimize->Monitor Lower_pH->Optimize Lower_Temp->Optimize Protect->Optimize Solution Problem Resolved Monitor->Solution

Caption: Troubleshooting workflow for unexpected trifluoromethyl group degradation.

References

Hydrolysis of trifluoromethyl groups in biphenyl compounds as a degradation pathway

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Trifluoromethyl Group Stability

This guide provides troubleshooting information and frequently asked questions regarding the hydrolysis of trifluoromethyl (-CF3) groups on biphenyl compounds, a potential degradation pathway of significant interest to researchers in drug development and medicinal chemistry.

Frequently Asked Questions (FAQs)

Q1: Why is the trifluoromethyl (-CF3) group so common in drug candidates?

A1: The trifluoromethyl group is widely used in medicinal chemistry for several key reasons. The carbon-fluorine bond is exceptionally strong, which typically imparts high metabolic and chemical stability to a molecule.[1][2][3] Its strong electron-withdrawing nature and high lipophilicity can improve a compound's binding affinity, cell membrane permeability, and overall bioavailability.[1][2][3][4]

Q2: Is the trifluoromethyl group completely stable? What are its common degradation pathways?

A2: While generally robust, the trifluoromethyl group can degrade under specific stress conditions. The most relevant pathway is hydrolysis, particularly under alkaline (basic) conditions, which converts the -CF3 group into a carboxylic acid (-COOH) group.[1] Other potential degradation pathways for compounds containing a trifluoromethylphenyl moiety can include photodegradation (degradation upon exposure to light) and oxidation of other parts of the molecule.[1]

Q3: What is the chemical mechanism for the hydrolysis of a trifluoromethyl group?

A3: The hydrolysis of an aryl-CF3 group to an aryl-COOH group is a multi-step process. It generally proceeds through the sequential replacement of fluorine atoms with hydroxyl (-OH) groups. The reaction begins with a nucleophilic attack on the carbon of the -CF3 group, leading to unstable intermediates that ultimately eliminate fluoride ions to form the more stable carboxylic acid. Under strongly acidic conditions, the mechanism can be facilitated by protonation and involve different intermediates.[5][6]

G cluster_main cluster_conditions Reaction Conditions Ar_CF3 Biphenyl-CF₃ Intermediate [Unstable Intermediates] Ar-CF₂(OH) → Ar-CF(OH)₂ Ar_CF3->Intermediate + H₂O - HF Ar_COOH Biphenyl-COOH Intermediate->Ar_COOH + 2H₂O - 2HF Base Strong Base (e.g., NaOH) Acid Strong Acid (e.g., H₂SO₄) Heat Elevated Temperature G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_incubate 3. Incubation cluster_analysis 4. Analysis A Prepare 1 mg/mL Stock Solution of Compound in Methanol or ACN B1 Acid Stress: Mix 1 mL Stock + 1 mL 0.1 M HCl A->B1 B2 Base Stress: Mix 1 mL Stock + 1 mL 0.1 M NaOH A->B2 B3 Neutral Stress: Mix 1 mL Stock + 1 mL Water A->B3 C Incubate all samples at 60°C. (Protect from light) B1->C B2->C B3->C D Withdraw aliquots at time points (e.g., 0, 4, 8, 24 hrs) C->D E Neutralize Aliquot (Base for acid sample, Acid for base sample) D->E F Dilute to final concentration (e.g., 100 µg/mL) with mobile phase E->F G Analyze via Stability-Indicating HPLC-UV/MS Method F->G H Quantify Degradation & Identify Degradants G->H

References

Technical Support Center: Photodegradation of Trifluoromethylphenyl-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the photodegradation of trifluoromethylphenyl-containing compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My trifluoromethylphenyl-containing compound shows unexpected rapid degradation under UV light. What are the initial steps to troubleshoot this?

A1: Rapid degradation can be influenced by several factors. Begin by systematically evaluating the following:

  • Solvent Effects: The polarity and proticity of the solvent can significantly impact degradation rates. Consider performing initial screens in solvents of varying properties (e.g., acetonitrile, methanol, water with varying pH).

  • pH of the Medium: The photodegradation of many trifluoromethylphenyl compounds is pH-dependent. For instance, the photolysis rates of (trifluoromethyl)phenols are significantly higher at pH 10 compared to pH 7 or 5.[1][2] Ensure your buffer system is stable under UV irradiation and is appropriate for your compound's pKa.

  • Presence of Photosensitizers: Impurities in your sample or solvent can act as photosensitizers, accelerating degradation. Ensure high-purity solvents and proper sample purification.

  • Light Source Wavelength and Intensity: The wavelength of UV irradiation is critical. Some compounds may have absorption maxima at specific wavelengths, leading to faster degradation.[3] Verify the spectral output of your lamp and consider using cutoff filters to simulate specific environmental conditions.

Q2: I am observing the formation of multiple, unexpected peaks in my HPLC chromatogram after photodegradation. How can I identify these?

A2: The appearance of multiple peaks indicates the formation of various photoproducts. A multi-pronged analytical approach is recommended for identification:

  • LC-MS/MS: This is the primary tool for identifying degradation products. High-resolution mass spectrometry can provide accurate mass measurements to propose elemental compositions. Tandem mass spectrometry (MS/MS) will help in structural elucidation by analyzing fragmentation patterns.

  • 19F-NMR: This technique is particularly useful for tracking the fate of the trifluoromethyl group. The chemical shift in the 19F-NMR spectrum can indicate changes in the chemical environment of the CF3 group or its cleavage to form fluoride ions or trifluoroacetic acid.[1][2]

  • GC-MS: For volatile degradation products, GC-MS can be a valuable tool.[4][5]

  • Forced Degradation Studies: Systematically subject your compound to acidic, basic, oxidative, and thermal stress conditions.[6][7][8][9][10][11] Comparing the degradation products from these studies with your photoproducts can help in identification.

Q3: My HPLC method is showing poor resolution between the parent compound and its photoproducts. What are some optimization strategies?

A3: Achieving good separation is crucial for accurate quantification. Consider the following HPLC method development strategies:

  • Mobile Phase Modification: Adjust the organic modifier (e.g., acetonitrile, methanol) ratio and the pH of the aqueous phase. Small changes in pH can significantly alter the retention times of ionizable compounds.

  • Column Selection: Experiment with different column chemistries (e.g., C18, C8, Phenyl-Hexyl) and particle sizes.

  • Gradient Elution: A gradient elution program is often necessary to separate compounds with a wide range of polarities.[12]

  • Temperature Control: Maintaining a constant column temperature can improve peak shape and reproducibility.

  • Use of a Guard Column: This can help protect your analytical column from strongly retained compounds and particulates, which can affect performance over time.

Q4: I suspect the trifluoromethyl group is being cleaved during photodegradation. How can I confirm this?

A4: Cleavage of the C-F bond is a potential degradation pathway. To confirm this:

  • 19F-NMR Spectroscopy: This is the most direct method. The appearance of a new signal corresponding to the fluoride ion (around -120 ppm) or trifluoroacetic acid is a strong indicator of CF3 group cleavage.[1]

  • Ion Chromatography: This technique can be used to quantify the amount of fluoride ions released into the aqueous solution.

  • Mass Spectrometry: Look for photoproducts where the trifluoromethyl group has been replaced by a hydroxyl or other functional group.

Q5: My quantitative results for photodegradation are not reproducible. What are the common sources of variability?

A5: Reproducibility issues in photodegradation studies often stem from inconsistencies in the experimental setup:

  • Light Source Instability: The output of UV lamps can fluctuate over time. Ensure the lamp has had adequate warm-up time and monitor its intensity using a radiometer.

  • Sample Positioning: The distance and angle of the sample relative to the light source must be consistent for all experiments. A carousel or rotating sample holder can ensure uniform irradiation.[1]

  • Temperature Fluctuations: Photodegradation rates can be temperature-dependent. Use a water bath or a temperature-controlled chamber to maintain a constant temperature.[13]

  • Oxygen Availability: The presence of dissolved oxygen can influence photodegradation pathways (photooxidation). For anaerobic studies, ensure thorough deoxygenation of your solvent and sample.

  • Evaporation: Ensure your reaction vessels are properly sealed to prevent solvent evaporation, which would concentrate your sample and alter the degradation kinetics.

Quantitative Data Summary

The following tables summarize key quantitative data from photodegradation studies of selected trifluoromethylphenyl-containing compounds.

Table 1: Photodegradation Rate Constants (k)

CompoundMedium/ConditionsWavelength (nm)Rate Constant (k)Reference
2-(trifluoromethyl)phenolpH 5 buffer>2803.52 ± 0.07 h⁻¹[1]
2-(trifluoromethyl)phenolpH 7 buffer>28026.4 ± 0.64 h⁻¹[1]
2-(trifluoromethyl)phenolpH 10 buffer>280334.1 ± 93.45 h⁻¹[1]
FluoxetinepH 7 buffer>280-[1]
FluoxetinepH 10 buffer>280Rate at pH 10 is nearly twice that at pH 7[1]
FipronilAqueous solution-t1/2 = 112 h for sulfone intermediate[4][5]
CelecoxibRiver waterSunlightMinimal degradation[14]
CelecoxibRiver water254 nmComplete degradation[6][14]

Table 2: Quantum Yields (Φ) of Photodegradation

CompoundSolvent/ConditionsWavelength (nm)Quantum Yield (Φ)Reference
PenoxsulampH 7 bufferSimulated sunlight0.0033[15]
FlorasulampH 7 bufferSimulated sunlight0.0025[15]
SulfoxaflorpH 7 bufferSimulated sunlight0.0015[15]
FluroxypyrpH 7 bufferSimulated sunlight0.00012[15]
Saflufenacil-255Higher than at 365 nm[3]
Fluoxetine-255Higher than at 365 nm[3]

Experimental Protocols

Protocol 1: General Procedure for a Photodegradation Study

  • Sample Preparation:

    • Prepare a stock solution of the trifluoromethylphenyl-containing compound in a suitable solvent (e.g., acetonitrile, methanol).

    • Dilute the stock solution with the desired reaction medium (e.g., buffered aqueous solution, organic solvent) to the final experimental concentration in quartz tubes or a photoreactor vessel. Quartz is essential as it is transparent to UV light.

    • Prepare a "dark control" sample by wrapping a quartz tube containing the sample solution in aluminum foil to prevent light exposure.[1]

  • Irradiation:

    • Place the samples in a photoreactor equipped with a suitable UV lamp (e.g., mercury vapor lamp, xenon lamp).

    • To ensure uniform irradiation, use a carousel or a merry-go-round reactor.[1]

    • Maintain a constant temperature using a cooling fan or a circulating water bath.

    • At predetermined time intervals, withdraw aliquots of the sample for analysis.

  • Sample Analysis:

    • Analyze the collected samples and the dark control using a validated stability-indicating HPLC-UV method to determine the concentration of the parent compound.

    • Plot the natural logarithm of the concentration ratio (ln(C/C₀)) versus time. The slope of this plot will give the pseudo-first-order rate constant (k).

    • For identification of photoproducts, analyze the samples using LC-MS/MS and 19F-NMR.

Protocol 2: Determination of Photodegradation Quantum Yield (Relative Method)

  • Actinometer Selection: Choose a chemical actinometer that absorbs light in a similar region to the compound of interest and has a well-characterized quantum yield (e.g., p-nitroanisole/pyridine).

  • Irradiation of Actinometer and Sample:

    • Prepare solutions of the actinometer and the trifluoromethylphenyl-containing compound at concentrations that result in similar absorbance at the irradiation wavelength.

    • Irradiate both solutions in parallel under identical experimental conditions (light source, geometry, temperature).

    • Monitor the degradation of both the actinometer and the sample over time using HPLC.

  • Calculation:

    • Determine the initial rate of degradation for both the actinometer and the sample from the concentration versus time plots.

    • The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_actinometer * (rate_sample / rate_actinometer) * (ε_actinometer / ε_sample) where Φ is the quantum yield, rate is the initial degradation rate, and ε is the molar absorption coefficient at the irradiation wavelength.

Visualizations

Photodegradation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Processing prep_solution Prepare Stock & Working Solutions photoreactor Place Samples in Photoreactor prep_solution->photoreactor dark_control Prepare Dark Control dark_control->photoreactor irradiate Irradiate with UV Lamp photoreactor->irradiate sampling Collect Aliquots at Time Intervals irradiate->sampling hplc HPLC-UV Analysis (Quantification) sampling->hplc lcms LC-MS/MS Analysis (Identification) sampling->lcms nmr 19F-NMR Analysis (CF3 Fate) sampling->nmr kinetics Calculate Degradation Kinetics hplc->kinetics pathway Elucidate Degradation Pathways lcms->pathway nmr->pathway

Caption: Experimental workflow for a typical photodegradation study.

Degradation_Pathways cluster_products1 Examples cluster_products2 Resulting Species Parent Trifluoromethylphenyl Compound Pathway1 Photoproducts with Intact CF3 Group Parent->Pathway1 e.g., Ring Modification Pathway2 Cleavage of the Trifluoromethyl Group Parent->Pathway2 C-F Bond Cleavage Pathway3 Degradation of other Functional Groups Parent->Pathway3 e.g., Hydrolysis of Esters/Amides Hydroxylation Hydroxylated Derivatives Pathway1->Hydroxylation Isomerization Isomers Pathway1->Isomerization Fluoride Fluoride Ions (F-) Pathway2->Fluoride TFA Trifluoroacetic Acid (TFA) Pathway2->TFA

Caption: Common photodegradation pathways for trifluoromethylphenyl compounds.

References

Strategies to improve the stability of (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with strategies to improve the stability of (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My sample of this compound shows signs of degradation over time in solution. What are the likely causes?

A1: Degradation of this compound in solution can be attributed to several factors, including:

  • Oxidation: The benzylic alcohol moiety is susceptible to oxidation, which can convert the methanol group to an aldehyde or a carboxylic acid. This can be initiated by atmospheric oxygen, trace metal impurities, or exposure to light.

  • Acid/Base Catalyzed Reactions: The presence of acidic or basic contaminants can catalyze degradation reactions, such as ether formation or dehydration.

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation pathways.

  • Solvent Effects: The choice of solvent can influence stability. Protic solvents may participate in degradation reactions, while certain solvents may contain impurities that promote degradation.

Q2: What are the potential degradation products of this compound?

A2: Based on the structure, the primary degradation products are likely to be:

  • 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde: Formed via oxidation of the primary alcohol.

  • 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid: Formed from further oxidation of the aldehyde.

  • Bis(4'-(trifluoromethyl)-[1,1'-biphenyl]-4-ylmethyl) ether: Resulting from acid-catalyzed self-condensation.

Q3: How can I improve the stability of my stock solutions of this compound?

A3: To enhance the stability of your solutions, consider the following strategies:

  • Use High-Purity Solvents: Utilize HPLC-grade or anhydrous solvents to minimize impurities that could act as catalysts for degradation.

  • Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Control pH: If applicable to your experimental conditions, buffer the solution to a neutral pH to avoid acid or base-catalyzed degradation.

  • Protect from Light: Store solutions in amber vials or protect them from light to prevent photodegradation.

  • Low-Temperature Storage: Storing solutions at reduced temperatures (-20°C or -80°C) can significantly slow down the rate of degradation.

  • Addition of Antioxidants: In some cases, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), can inhibit oxidative degradation.[1]

Q4: I am observing poor stability of the solid compound. What are the recommended storage conditions?

A4: For the solid form of this compound, optimal storage conditions include:

  • Dry Environment: Store in a desiccator or with a desiccant to protect from moisture, which can facilitate degradation.

  • Inert Atmosphere: For long-term storage, consider storing under an inert gas.

  • Controlled Temperature: Keep the solid material in a cool, dark place.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[2][3] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[2][3]

Summary of Forced Degradation Conditions & Potential Outcomes
Stress ConditionTypical Reagents and ConditionsPotential Degradation Products
Acid Hydrolysis 0.1 M HCl at 60-80°C for 24-48 hoursBis(4'-(trifluoromethyl)-[1,1'-biphenyl]-4-ylmethyl) ether
Base Hydrolysis 0.1 M NaOH at 60-80°C for 24-48 hoursMinimal degradation expected, but potential for oxidation
Oxidation 3-30% H₂O₂ at room temperature for 24-48 hours4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde, 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid
Thermal Stress Solid or solution at 70-105°C for 48 hoursPotential for oxidation and dehydration products
Photostability Exposure to light (ICH Q1B guidelines)Potential for oxidative degradation products

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Heat at 80°C for 24 hours.

    • Basic: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Heat at 80°C for 24 hours.

    • Oxidative: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal: Heat a sealed vial of the stock solution at 80°C for 48 hours.

  • Neutralization: After the specified time, cool the acidic and basic samples to room temperature and neutralize them with an equimolar amount of base or acid, respectively.

  • Analysis: Dilute all samples to an appropriate concentration and analyze using a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent compound from its degradation products.

  • Instrumentation: HPLC system with a UV or photodiode array (PDA) detector.[4]

  • Column: A C18 or biphenyl analytical column is often suitable.[4]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of this compound.

  • Method Validation: The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, and precision.

Visualizations

Degradation_Pathway Parent This compound Aldehyde 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde Parent->Aldehyde Oxidation (H₂O₂) Ether Bis(4'-(trifluoromethyl)-[1,1'-biphenyl]-4-ylmethyl) ether Parent->Ether Acid Catalysis (H⁺) CarboxylicAcid 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid Aldehyde->CarboxylicAcid Further Oxidation Experimental_Workflow cluster_stress Forced Degradation Acid Acidic Stress Analysis HPLC Analysis Acid->Analysis Base Basic Stress Base->Analysis Oxidative Oxidative Stress Oxidative->Analysis Thermal Thermal Stress Thermal->Analysis Stock Prepare Stock Solution Stock->Acid Stock->Base Stock->Oxidative Stock->Thermal Results Identify Degradants & Assess Stability Analysis->Results

References

Removing palladium catalyst residues from (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the removal of residual palladium catalysts from (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol .

Troubleshooting Guide

This section addresses specific issues that may arise during the palladium removal process, offering potential causes and solutions in a question-and-answer format.

Problem 1: Inefficient Removal of Palladium Residues

  • Q: After purification, the palladium concentration in my (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol remains high. What are the possible reasons and solutions?

    • A: Inefficient palladium removal can stem from several factors. The choice of purification method is critical and depends on the nature of the palladium species (homogeneous or heterogeneous) and the properties of your compound.[1][2] Traditional methods like chromatography, activated carbon, extraction, and crystallization can sometimes offer poor selectivity and lead to loss of the active pharmaceutical ingredient (API).[1]

      Troubleshooting Steps:

      • Identify the Palladium Species: Determine if the residual palladium is in a soluble (homogeneous) or insoluble (heterogeneous) form. Filtration is only effective for heterogeneous catalysts.[3] For soluble palladium, consider using scavengers, precipitation, or chromatography.[3]

      • Optimize Scavenger Selection and Use:

        • Scavenger Type: The choice of scavenger is crucial. Thiol-based scavengers are generally effective for Pd(II), while other types may be better for Pd(0).[3] Consider performing a small-scale screen with a panel of different scavengers to identify the most effective one for your specific system.[3]

        • Scavenger Loading and Reaction Time: Insufficient scavenger loading or reaction time can lead to incomplete removal. Follow the manufacturer's recommendations for the amount of scavenger and allow for adequate mixing time (typically 1 to 18 hours).[2]

        • Solvent Compatibility: Ensure the chosen scavenger is compatible with your solvent system.[3]

      • Consider a Multi-Step Approach: A combination of methods can be highly effective. For instance, an initial purification by column chromatography can be followed by treatment with a scavenging resin.[4][5] This combination has been shown to remove approximately 98% of residual palladium.[5]

      • Crystallization with Additives: If using crystallization, the addition of certain ligands, such as N-acetylcysteine or thiourea, can help keep the palladium species in the mother liquor, thus improving the purity of the crystallized product.[6][7]

Problem 2: Significant Product Loss During Palladium Removal

  • Q: I am successfully removing the palladium, but I am also losing a significant amount of my this compound. How can I minimize this loss?

    • A: Product loss is a common issue, particularly when using adsorbents like activated carbon or some scavengers that can non-specifically bind to the desired compound.[2]

      Troubleshooting Steps:

      • Optimize Adsorbent Quantity: Use the minimum effective amount of the scavenger or activated carbon to avoid unnecessary product adsorption.[2]

      • Thorough Washing: After filtration to remove the solid scavenger, wash the filter cake with a fresh portion of the solvent to recover any adsorbed product.[2]

      • Alternative Scavengers: If product loss remains high, test different scavengers that may have a lower affinity for your product.[3]

      • Solvent Selection: The solvent can influence the binding of both the palladium and your product to the adsorbent. Using a solvent in which your product is highly soluble may reduce its adsorption.[3]

      • Alternative Purification Methods: If adsorbent-based methods consistently lead to high product loss, consider switching to crystallization or liquid-liquid extraction.[1]

Frequently Asked Questions (FAQs)

Q1: What are the acceptable limits for palladium residues in pharmaceutical products?

A1: Regulatory bodies like the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) have stringent guidelines for elemental impurities in drug products.[1][8] For palladium, a Class 2B element, the oral consumption limit is typically 10 ppm.[9] The International Council for Harmonisation (ICH) Q3D guideline provides a framework for controlling elemental impurities.[1]

Q2: How can I accurately quantify the amount of residual palladium in my sample?

A2: The standard and most accurate methods for quantifying trace palladium in APIs are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), atomic absorption analysis, and X-ray fluorescence.[6][10] ICP-MS is frequently used for both in-process control and final quality control of drug molecules.[6] While highly sensitive, these methods require specialized instrumentation and trained personnel.[6] For rapid screening and evaluation of different removal methods, commercially available colorimetric and fluorometric detection kits can be used.[6][11]

Q3: What are the most common types of palladium scavengers?

A3: A variety of palladium scavengers are commercially available, often based on solid supports like silica or polystyrene.[6] These scavengers are functionalized with groups that have a high affinity for palladium, such as:

  • Thiol-based moieties [9][12]

  • Trimercaptotriazine (TMT) [6][13]

  • Amines [2]

Activated carbon is also a widely used, though less selective, adsorbent for palladium removal.[7][9]

Q4: Can I use filtration alone to remove palladium catalyst residues?

A4: Filtration, typically through a pad of Celite, is effective for removing heterogeneous palladium catalysts like palladium on carbon (Pd/C) or precipitated palladium metal.[3][14] However, it is not effective for removing homogeneous (soluble) palladium species that may be present in the reaction mixture.[3]

Data Presentation: Comparison of Palladium Removal Methods

MethodTypical EfficiencyAdvantagesDisadvantages
Scavengers (Silica/Polymer-based) >95%[5][12]High selectivity and efficiency, compatible with various solvents.[12][15]Can be costly, may require optimization of scavenger type and loading.[1]
Activated Carbon VariableCost-effective.[2]Low selectivity, can lead to significant product loss.[2]
Crystallization VariableCan be highly effective, especially with additives.[6]May not be suitable for all compounds, can sometimes concentrate impurities.[1]
Chromatography >90%[5]Effective for separating a wide range of impurities.Can be time-consuming and require large volumes of solvent.[1]
Extraction VariableSimple and scalable.May not be efficient for all palladium species, can be solvent-intensive.[1]

Experimental Protocols

Protocol 1: Palladium Removal Using a Solid-Supported Thiol Scavenger

  • Dissolution: Dissolve the crude this compound containing residual palladium in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Ethyl Acetate).[2]

  • Scavenger Addition: Add the recommended amount of the solid-supported thiol scavenger (typically 2-5 wt% relative to the crude product) to the solution.

  • Stirring: Stir the mixture at room temperature for 4-18 hours. The optimal time should be determined by monitoring the palladium concentration.[2]

  • Filtration: Filter the mixture through a pad of Celite or a suitable filter paper to remove the solid scavenger.[2]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[2]

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using ICP-MS.[2]

Protocol 2: Palladium Removal by Filtration through Celite (for Heterogeneous Catalysts)

  • Prepare the Celite Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a layer of Celite (1-2 cm thick) and gently pack it down. Pre-wet the Celite pad with the solvent to be used.[3]

  • Dilution: Dilute the reaction mixture with a suitable solvent to reduce its viscosity.[3]

  • Filtration: Slowly pour the diluted mixture onto the center of the Celite bed and apply a gentle vacuum.[3]

  • Washing: Wash the Celite pad with fresh solvent to ensure all the product is recovered.[3]

  • Collection: Collect the filtrate, which contains the product free of the heterogeneous palladium catalyst.[3]

Visualizations

Palladium_Removal_Workflow start Crude Product (this compound) with Pd Residue characterize Characterize Pd Species start->characterize heterogeneous Heterogeneous Pd (e.g., Pd/C, Pd metal) characterize->heterogeneous Insoluble homogeneous Homogeneous Pd (Soluble) characterize->homogeneous Soluble filtration Filtration (e.g., through Celite) heterogeneous->filtration scavenging Scavenging (Thiol resin, TMT, etc.) homogeneous->scavenging chromatography Chromatography homogeneous->chromatography crystallization Crystallization homogeneous->crystallization analysis Analyze Pd Content (ICP-MS) filtration->analysis scavenging->analysis chromatography->analysis crystallization->analysis pass < 10 ppm Pd analysis->pass Pass fail > 10 ppm Pd analysis->fail Fail final_product Final Purified Product pass->final_product reprocess Re-evaluate & Reprocess fail->reprocess reprocess->characterize

Caption: Decision workflow for selecting a palladium removal method.

Troubleshooting_Logic start High Pd Content After Purification check_method Was the correct method used for the Pd species? start->check_method yes_method Yes check_method->yes_method Yes no_method No check_method->no_method No optimize_conditions Optimize Conditions: - Scavenger type/loading - Reaction time - Solvent yes_method->optimize_conditions change_method Change Method: - Filtration for heterogeneous - Scavenging/Chromatography for homogeneous no_method->change_method product_loss High Product Loss? optimize_conditions->product_loss change_method->product_loss yes_loss Yes product_loss->yes_loss Yes no_loss No product_loss->no_loss No optimize_adsorbent Optimize Adsorbent: - Reduce scavenger amount - Wash scavenger thoroughly - Change scavenger/solvent yes_loss->optimize_adsorbent success Successful Purification no_loss->success consider_alt_method Consider Alternative: - Crystallization - Extraction optimize_adsorbent->consider_alt_method consider_alt_method->success

Caption: Troubleshooting logic for palladium removal issues.

References

Technical Support Center: Suzuki Coupling for the Synthesis of (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis of (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol via Suzuki-Miyaura cross-coupling. The information is tailored for scientists and professionals in drug development and related fields to address common challenges, with a particular focus on the critical role of solvent selection.

Frequently Asked Questions (FAQs)

Q1: What is the general role of the solvent in the Suzuki-Miyaura coupling reaction?

A1: The solvent in a Suzuki coupling serves multiple crucial functions. It must effectively dissolve the aryl halide (e.g., (4-bromophenyl)methanol), the organoboron reagent (e.g., (4-(trifluoromethyl)phenyl)boronic acid), and the base to facilitate the reaction. The polarity of the solvent can significantly influence the rates of the key steps in the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination. In biphasic systems, often employing an organic solvent and water, the solvent mixture aids in dissolving both the organic reactants and the inorganic base.

Q2: Which solvent systems are commonly employed for Suzuki coupling reactions?

A2: A variety of solvent systems can be effective. Common choices include aprotic polar solvents such as 1,4-dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF), often used in a mixture with water.[1] Toluene and ethanol mixtures with water are also frequently utilized. The optimal solvent can depend on the specific substrates and base used, so screening different systems may be necessary to achieve the best results.[1]

Q3: How does the addition of water to the organic solvent impact the reaction?

A3: In many instances, the presence of water in a solvent mixture (e.g., dioxane/water, THF/water) can accelerate the Suzuki coupling. Water helps to dissolve inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), which are essential for activating the boronic acid for the transmetalation step. However, an excessive amount of water can lead to undesirable side reactions, most notably the hydrolysis of the boronic acid (protodeboronation).

Q4: Can the Suzuki coupling for this compound be performed under anhydrous conditions?

A4: Yes, Suzuki couplings can be carried out under anhydrous conditions. In such cases, it is necessary to use a base that is soluble in the organic solvent. While aqueous mixtures are common, anhydrous conditions can be advantageous when dealing with substrates that are sensitive to water.

Q5: My reaction is showing low to no yield. Could the solvent be the issue?

A5: Absolutely. Low or no product formation is often linked to solvent-related issues. A primary cause is the poor solubility of one or more reactants (the aryl halide, the boronic acid, or the base) in the chosen solvent. If you suspect this is the case, consider screening a variety of solvents or solvent mixtures. For biphasic systems, adjusting the ratio of the organic solvent to water can also be beneficial.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of this compound, with a focus on solvent-related causes and solutions.

Problem Potential Solvent-Related Cause Suggested Solution(s)
Low to No Product Formation Poor solubility of reactants: The (4-bromophenyl)methanol, (4-(trifluoromethyl)phenyl)boronic acid, or the base may not be sufficiently soluble in the chosen solvent system.- Screen a variety of solvents or solvent mixtures (e.g., Dioxane/H₂O, THF/H₂O, Toluene/EtOH/H₂O).- For biphasic systems, try adjusting the ratio of the organic solvent to water.- Ensure vigorous stirring, especially in biphasic systems, to maximize the interfacial area.
Suboptimal solvent polarity: The polarity of the solvent can affect the rate-determining step of the catalytic cycle.- Experiment with solvents of varying polarities. If a non-polar solvent like toluene gives a slow reaction, a more polar solvent like DMF or a dioxane/water mixture might improve the rate.
Significant Homocoupling of Boronic Acid Presence of oxygen: Oxygen in the reaction mixture can lead to the oxidative homocoupling of the boronic acid.- Ensure the solvent is thoroughly degassed before use by methods such as sparging with an inert gas (Argon or Nitrogen) or freeze-pump-thaw cycles.- Maintain a positive pressure of an inert gas throughout the reaction.
Decomposition of Boronic Acid (Protodeboronation) Excessive water or protic solvent: The presence of too much water or a protic solvent like methanol or ethanol, especially in combination with a strong base, can lead to the replacement of the boronic acid group with a hydrogen atom.- Reduce the amount of water in the solvent mixture.- Consider using a milder base.- For highly sensitive substrates, anhydrous conditions may be necessary.
Slow Reaction Rate Inappropriate solvent choice: The solvent may not be optimal for the specific catalyst and substrates being used.- Consult the literature for solvent systems used with similar substrates.- Consider high-boiling point solvents (e.g., dioxane, toluene) to allow for higher reaction temperatures, which can increase the reaction rate.

Quantitative Data on Solvent Effects in Analogous Suzuki Coupling Reactions

Table 1: Solvent Effect on the Suzuki Coupling of Bromobenzene and Phenylboronic Acid

EntrySolventYield (%)
1Tetrahydrofuran (THF)10.4
2Dimethylformamide (DMF)30.9
3Methanol (MeOH)78.9
4Ethyl Acetate5.6
51,4-Dioxane0
6Ethanol (EtOH)73.4
7MeOH/H₂O (4:1)85.2
8MeOH/H₂O (3:2)96.3
9MeOH/H₂O (2:3)91.5
10MeOH/H₂O (1:4)88.6

Reaction Conditions: Bromobenzene (1.0 mmol), Phenylboronic Acid (1.5 mmol), Pd(II) catalyst (0.35 mol%), NaOH (2 mmol), 5 mL solvent, reflux.

Table 2: Solvent and Base Effect on the Suzuki Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with Phenylboronic Acid [2]

EntrySolventBaseYield (%)
1TolueneK₃PO₄40
2AcetonitrileK₃PO₄36
31,4-DioxaneK₃PO₄60

Reaction Conditions: 5-(4-bromophenyl)-4,6-dichloropyrimidine (0.986 mmol), Phenylboronic Acid (1.08 mmol), Pd(PPh₃)₄ (5 mol%), Base (1.972 mmol), Solvent (6 mL), H₂O (1.5 mL), 70-80 °C, 18-22 h.[2]

Experimental Protocols

The following is a general experimental protocol for the Suzuki-Miyaura coupling to synthesize this compound. This protocol should be optimized for specific laboratory conditions and reagent purity.

Materials:

  • (4-bromophenyl)methanol

  • (4-(trifluoromethyl)phenyl)boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂ with a suitable phosphine ligand)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle or oil bath

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add (4-bromophenyl)methanol (1.0 equiv), (4-(trifluoromethyl)phenyl)boronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with a high-purity inert gas (Argon or Nitrogen) for 15-30 minutes. This can be done by evacuating the flask and backfilling with the inert gas, repeating this cycle three times.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent. Then, add the palladium catalyst (typically 1-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.

Visualizations

The following diagrams illustrate key aspects of the Suzuki coupling process.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)L₂-Ar' Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArBOH2 Ar'-B(OH)₂ ArBOH2->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low or No Yield in Suzuki Coupling CheckSolubility Check Reactant Solubility Start->CheckSolubility Soluble Reactants Soluble? CheckSolubility->Soluble ChangeSolvent Screen Different Solvents/ Mixtures (e.g., Dioxane/H₂O, THF/H₂O) Soluble->ChangeSolvent No CheckDegassing Verify Proper Degassing of Solvent Soluble->CheckDegassing Yes ChangeSolvent->CheckSolubility Degassed Solvent Adequately Degassed? CheckDegassing->Degassed DegasAgain Re-degas Solvent Thoroughly Degassed->DegasAgain No CheckBase Evaluate Base and Water Content Degassed->CheckBase Yes DegasAgain->CheckDegassing BaseOK Base/Water Optimal? CheckBase->BaseOK ModifyBase Try Milder Base or Adjust Water Ratio BaseOK->ModifyBase No OtherIssues Investigate Other Parameters (Catalyst, Temperature, etc.) BaseOK->OtherIssues Yes ModifyBase->CheckBase

References

Validation & Comparative

The Fluorine Advantage: A Comparative Guide to the Biological Activity of Trifluoromethylated Biphenyls and Their Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern medicinal chemistry. Among the various fluorination strategies, the introduction of a trifluoromethyl (-CF3) group can profoundly alter a compound's physicochemical and pharmacological properties. This guide provides a comprehensive comparison of the biological activities of trifluoromethylated biphenyls versus their non-fluorinated counterparts, supported by experimental data, detailed protocols, and visualizations of relevant signaling pathways. The biphenyl scaffold is a privileged structure in drug discovery, and understanding the impact of trifluoromethylation on its biological activity is crucial for the rational design of novel therapeutics.

Key Physicochemical and Pharmacokinetic Effects of Trifluoromethylation

The introduction of a trifluoromethyl group to a biphenyl scaffold can lead to significant changes in:

  • Lipophilicity: The -CF3 group is highly lipophilic, which can enhance membrane permeability and improve oral absorption.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes, often leading to an increased half-life and improved pharmacokinetic profile.

  • Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can alter the electronic distribution of the biphenyl rings, potentially leading to stronger interactions with biological targets through hydrogen bonding and electrostatic interactions.

  • Conformation: The steric bulk of the -CF3 group can influence the torsional angle between the two phenyl rings of the biphenyl scaffold, which can affect its binding to target proteins.

Comparative Biological Activity: Data from Preclinical Studies

The following tables summarize quantitative data comparing the biological activity of trifluoromethylated biphenyls with their non-fluorinated or less fluorinated analogs in various therapeutic areas.

Anti-inflammatory Activity: COX-2 Inhibition

Celecoxib, a well-known anti-inflammatory drug, is a trifluoromethylated biphenyl derivative that selectively inhibits cyclooxygenase-2 (COX-2).[1] Its non-fluorinated counterpart is not a clinically used drug, highlighting the critical role of the -CF3 group in its activity. However, a trifluoromethyl analog of celecoxib (TFM-C), where the methyl group is replaced by a trifluoromethyl group, has been studied and shows significantly reduced COX-2 inhibitory activity, indicating the nuanced effects of fluorine substitution.[2][3] For a broader comparison of halogenation's impact, we can look at diflunisal, a difluorinated biphenyl salicylic acid derivative, and its non-fluorinated parent compound, salicylic acid.

CompoundTargetAssay TypeIC50Fold DifferenceReference
Celecoxib COX-2In vitro inhibition assay0.04 µM-[3]
TFM-C COX-2In vitro inhibition assay8.2 µM205-fold less potent[3]
Diflunisal p300In vitro inhibition assay1.05 mM5.8-fold more potent[4]
Salicylic Acid p300In vitro inhibition assay6.12 mM-[4]

Note: While TFM-C is a trifluoromethyl analog of celecoxib, it is the methyl-to-trifluoromethyl substitution that drastically alters COX-2 inhibition. Diflunisal and salicylic acid are included to illustrate the general principle of halogenation enhancing potency, although diflunisal is difluorinated, not trifluoromethylated.

Anticancer Activity: Cytotoxicity in Cancer Cell Lines
CompoundCancer Cell LineAssay TypeIC50 (µM)Reference
7-Chloro-3-phenyl-5-(trifluoromethyl)[5][6]thiazolo[4,5-d]pyrimidine-2(3H)-thione Melanoma (C32)Cell Viability Assay24.4[7]
7-Chloro-3-phenyl-5-(trifluoromethyl)[5][6]thiazolo[4,5-d]pyrimidine-2(3H)-thione Melanoma (A375)Cell Viability Assay25.4[7]
7-Chloro-3-phenyl-5-(trifluoromethyl)[5][6]thiazolo[4,5-d]pyrimidine-2(3H)-thione Normal Keratinocytes (HaCaT)Cell Viability Assay33.5[7]

Note: This table illustrates the anticancer activity of a trifluoromethylated heterocyclic compound, as a direct biphenyl comparison was not available in the search results.

Signaling Pathway Modulation

Trifluoromethylated biphenyls can exert their biological effects by modulating key cellular signaling pathways involved in inflammation and cancer.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammatory responses.[8] Celecoxib has been shown to inhibit the NF-κB signaling pathway, which may contribute to its anti-inflammatory and anticancer effects.[9][10][11]

NF_kB_Pathway NF-κB Signaling Pathway Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates Gene Inflammatory Gene Expression Nucleus->Gene Activates Celecoxib Celecoxib (Trifluoromethylated Biphenyl) Celecoxib->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by Celecoxib.

JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling and is often dysregulated in inflammatory diseases and cancers.[5] Celecoxib has been demonstrated to inhibit the JAK2/STAT3 signaling pathway, contributing to its therapeutic effects.[5][12][13]

JAK_STAT_Pathway JAK-STAT Signaling Pathway Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK2 Receptor->JAK Activates STAT STAT3 JAK->STAT Phosphorylates pSTAT p-STAT3 (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene Target Gene Expression Nucleus->Gene Activates Celecoxib Celecoxib (Trifluoromethylated Biphenyl) Celecoxib->JAK Inhibits Phosphorylation

Caption: Inhibition of the JAK-STAT signaling pathway by Celecoxib.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of trifluoromethylated biphenyls and their non-fluorinated analogs.

In Vitro COX-2 Inhibition Assay

This assay determines the potency of a compound to inhibit the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Test compounds (trifluoromethylated and non-fluorinated biphenyls)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound or vehicle control (DMSO).

  • Pre-incubate the mixture at room temperature for 15 minutes.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate at 37°C for 10 minutes.

  • Stop the reaction by adding a stop solution (e.g., 1 M HCl).

  • Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., HeLa, A375)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This assay determines the minimum inhibitory concentration (MIC) of a compound against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds

  • 96-well microtiter plates

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.

  • Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.

  • Inoculate each well with the bacterial suspension. Include positive (bacteria and broth) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

The incorporation of a trifluoromethyl group into the biphenyl scaffold is a powerful strategy in drug design that can significantly enhance biological activity. As demonstrated by the case of celecoxib and other fluorinated compounds, trifluoromethylation can lead to improved potency, metabolic stability, and favorable pharmacokinetic properties. The electron-withdrawing nature and steric bulk of the -CF3 group can modulate target binding and influence the compound's mechanism of action, including the inhibition of key signaling pathways such as NF-κB and JAK-STAT.

However, the effects of trifluoromethylation are highly context-dependent, and a thorough understanding of the structure-activity relationship is essential for successful drug development. The comparative data and experimental protocols presented in this guide provide a framework for the rational design and evaluation of novel trifluoromethylated biphenyls as promising therapeutic agents for a range of diseases, including inflammatory disorders and cancer.

References

A Comparative Guide to Palladium Catalysts for the Synthesis of (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol, a key building block in the development of pharmaceuticals and advanced materials, is most effectively achieved through palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst is a critical parameter that significantly influences reaction efficiency, yield, and overall cost-effectiveness. This guide provides an objective comparison of various palladium catalysts for this synthesis, supported by experimental data from analogous reactions and detailed methodologies.

Performance Comparison of Palladium Catalysts

Catalyst SystemReactant AReactant BBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / PPh₃4-Bromobenzonitrile4-(Trifluoromethyl)phenylboronic acidK₂CO₃Toluene/H₂O80-904-6High (implied)[1]
Pd(PPh₃)₄(E)-1-(4-iodophenyl)-N-(4-methoxyphenyl)methanimine4-(Trifluoromethyl)phenylboronic acidNaOHDMF/H₂O120Not specified87[2]
Pd(dppf)Cl₂General Aryl HalidesGeneral Arylboronic AcidsVariousVariousVariousVariousHigh (generally)[3]
Pd/CGeneral Aryl HalidesGeneral Arylboronic AcidsVariousVariousVariousVariousHigh (generally)

Note: The data presented is compiled from various sources detailing the synthesis of structurally similar compounds. Direct comparison should be made with caution as reaction conditions and substrates vary.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and optimization of synthetic procedures. Below are representative experimental protocols for the Suzuki-Miyaura coupling to synthesize biphenyl derivatives, which can be adapted for the synthesis of this compound.

Protocol 1: Synthesis using Palladium(II) Acetate and Triphenylphosphine[1]

This protocol is adapted from the synthesis of 4-Cyano-4'-(trifluoromethyl)biphenyl.

Materials:

  • 4-Bromobenzyl alcohol or 4-iodobenzyl alcohol

  • 4-(Trifluoromethyl)phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

Procedure:

  • To a dry round-bottom flask, add the aryl halide (1.0 mmol, 1.0 equiv), 4-(trifluoromethyl)phenylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Under an inert atmosphere (e.g., argon or nitrogen), add toluene (10 mL) and a 2 M aqueous solution of potassium carbonate (2.0 mL, 4.0 mmol).

  • The reaction mixture is stirred vigorously and heated to 80-90 °C for 4-6 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel.

Protocol 2: Synthesis using Tetrakis(triphenylphosphine)palladium(0)[2]

This protocol is based on the high-yield synthesis of a trifluoromethyl-biphenyl derivative.

Materials:

  • 4-Bromobenzyl alcohol or 4-iodobenzyl alcohol

  • 4-(Trifluoromethyl)phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Sodium hydroxide (NaOH)

  • Dimethylformamide (DMF)

  • Water (degassed)

Procedure:

  • In a reaction vessel, dissolve the aryl halide (1.0 equiv) and 4-(trifluoromethyl)phenylboronic acid (1.2 equiv) in a mixture of DMF and water.

  • Add sodium hydroxide as the base.

  • Purge the mixture with an inert gas (e.g., argon) for 15-20 minutes.

  • Add Pd(PPh₃)₄ (typically 1-5 mol%) to the reaction mixture.

  • Heat the reaction to 120 °C and stir until the starting material is consumed (monitor by TLC).

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic extracts, dry over a drying agent, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Experimental Workflow and Catalytic Cycle

The general workflow for the synthesis of this compound via a Suzuki-Miyaura coupling is depicted below, followed by a diagram of the catalytic cycle.

G cluster_reactants Reactants cluster_reaction Suzuki-Miyaura Coupling A 4-Halobenzyl alcohol (X = Br, I) F Reaction Mixture A->F B 4-(Trifluoromethyl)phenylboronic acid B->F C Palladium Catalyst (e.g., Pd(PPh3)4, Pd(OAc)2) C->F D Base (e.g., K2CO3, NaOH) D->F E Solvent (e.g., Toluene/H2O, DMF/H2O) E->F G Heating & Stirring F->G H Work-up & Purification G->H I This compound H->I

Caption: Experimental workflow for the synthesis of this compound.

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

References

A Comparative Guide to Trifluoromethyl and Methyl Substituents in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the strategic modification of lead compounds is a critical process to enhance their pharmacological and pharmacokinetic profiles. Among the most common modifications is the introduction of small alkyl groups, with the methyl (-CH₃) and trifluoromethyl (-CF₃) groups being of particular interest. This guide provides a comprehensive comparison of these two substituents, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in making informed decisions during the drug design process.

Executive Summary

The substitution of a methyl group with a trifluoromethyl group can profoundly alter a molecule's physicochemical properties, leading to significant changes in its biological activity. The high electronegativity of the fluorine atoms in the trifluoromethyl group imparts unique electronic properties, making it a strong electron-withdrawing group, in contrast to the electron-donating nature of the methyl group. This fundamental difference influences lipophilicity, metabolic stability, and target binding affinity, which are crucial determinants of a drug's efficacy and safety profile.

Data Presentation: Physicochemical and Pharmacological Properties

The following table summarizes the key differences between the trifluoromethyl and methyl groups, with a focus on their impact on drug-like properties. The data for Celecoxib (a selective COX-2 inhibitor containing a trifluoromethyl group) and its methyl analogue, SC-58125, are used as a case study to illustrate these differences.

PropertyTrifluoromethyl (-CF₃)Methyl (-CH₃)Impact on Drug Properties
Lipophilicity (LogP) Generally increases lipophilicity. The Hansch hydrophobicity constant (π) is +0.88.[1]Moderately lipophilic. The Hansch hydrophobicity constant (π) is +0.56.Increased lipophilicity can enhance membrane permeability and target engagement, but excessive lipophilicity can lead to poor solubility and increased off-target toxicity.
Metabolic Stability Significantly more stable to oxidative metabolism. The C-F bond is much stronger than the C-H bond.[1]Susceptible to oxidation by cytochrome P450 enzymes, often a primary site of metabolism.Enhanced metabolic stability can lead to a longer drug half-life, reduced clearance, and improved bioavailability.[1]
Acidity/Basicity (pKa) Strongly electron-withdrawing, increasing the acidity of nearby protons and decreasing the basicity of adjacent nitrogen atoms. For example, the pKa of Celecoxib is 11.1.[2]Weakly electron-donating, with a minor effect on the pKa of neighboring functional groups.Altering the pKa can influence a drug's ionization state at physiological pH, affecting its solubility, absorption, and ability to interact with its biological target.
Binding Affinity (IC₅₀) The trifluoromethyl group in Celecoxib contributes to its high affinity for the COX-2 enzyme (IC₅₀ = 0.04 µM).[3][4][5]The corresponding methyl analogue, SC-58125, also shows high affinity for COX-2 (IC₅₀ = 0.04 µM). In other cases, the trifluoromethyl group can significantly enhance binding affinity through favorable interactions with the target protein.[1]The substituent's size, electronics, and ability to form specific interactions with the target's binding pocket determine its effect on binding affinity and potency.

Experimental Protocols

Detailed methodologies for determining the key parameters presented in the table are provided below.

Determination of Lipophilicity (LogP) by the Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (LogP) of a compound.

Materials:

  • n-Octanol (pre-saturated with water)

  • Purified water (pre-saturated with n-octanol)

  • Test compound

  • Phosphate buffer (pH 7.4)

  • Separatory funnels

  • Vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Add a known volume of the stock solution to a separatory funnel containing a mixture of n-octanol and water (or phosphate buffer for LogD).

  • Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the compound between the two phases.

  • Allow the phases to separate completely. Centrifugation can be used to expedite this process.

  • Carefully collect aliquots from both the n-octanol and aqueous layers.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The LogP is the base-10 logarithm of the partition coefficient.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To assess the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.

Materials:

  • Pooled human liver microsomes (or from other species)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (or NADPH)

  • Test compound

  • Positive control compounds (e.g., testosterone, verapamil)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • LC-MS/MS system

Procedure:

  • Prepare a solution of the test compound in the phosphate buffer.

  • In a multi-well plate, combine the test compound solution with the liver microsome suspension.

  • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding cold acetonitrile.

  • Centrifuge the samples to pellet the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Plot the natural logarithm of the percentage of remaining parent compound against time. The slope of the resulting line corresponds to the elimination rate constant (k).

  • Calculate the in vitro half-life (t₁/₂) as 0.693/k and the intrinsic clearance (CLᵢₙₜ) as (k * incubation volume) / mg microsomal protein.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a compound.

Materials:

  • Test compound

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

  • Calibrated pH meter with an electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker

Procedure:

  • Dissolve a known amount of the test compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

  • Slowly titrate the solution with the standardized acid or base from the burette in small, known increments.

  • Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of titrant added to generate a titration curve.

  • The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.

Determination of IC₅₀ for Enzyme Inhibitors

Objective: To determine the concentration of an inhibitor that causes 50% inhibition of a specific enzyme's activity.

Materials:

  • Purified enzyme

  • Substrate for the enzyme

  • Inhibitor compound

  • Assay buffer

  • Multi-well plate reader (e.g., spectrophotometer, fluorometer)

Procedure:

  • Prepare a series of dilutions of the inhibitor compound in the assay buffer.

  • In a multi-well plate, add the enzyme and the various concentrations of the inhibitor (or vehicle control).

  • Pre-incubate the enzyme and inhibitor for a specific period to allow for binding.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress over time by measuring the change in absorbance or fluorescence.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Determine the percentage of inhibition for each concentration relative to the uninhibited control.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor at which the response is 50%.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the comparison of trifluoromethyl and methyl substituents.

metabolic_pathway Metabolically_Labile_Drug Drug with Methyl Group (-CH3) CYP450 Cytochrome P450 Enzymes Metabolically_Labile_Drug->CYP450 Oxidation Metabolically_Stable_Drug Drug with Trifluoromethyl Group (-CF3) Metabolically_Stable_Drug->CYP450 Hydroxylated_Metabolite Hydroxylated Metabolite (-CH2OH) CYP450->Hydroxylated_Metabolite No_Metabolism Blocked Metabolism CYP450->No_Metabolism Excretion Rapid Excretion Hydroxylated_Metabolite->Excretion

Metabolic fate of methyl vs. trifluoromethyl groups.

experimental_workflow cluster_lipophilicity LogP Determination cluster_metabolism Metabolic Stability Assay cluster_potency IC50 Determination a1 Compound in Octanol/Water a2 Shake & Separate a1->a2 a3 Quantify Concentrations a2->a3 a4 Calculate LogP a3->a4 b1 Incubate Compound with Liver Microsomes b2 Sample at Timepoints b1->b2 b3 LC-MS/MS Analysis b2->b3 b4 Determine Half-life b3->b4 c1 Enzyme + Inhibitor (Serial Dilutions) c2 Add Substrate c1->c2 c3 Measure Activity c2->c3 c4 Calculate IC50 c3->c4

Workflow for key experimental assays.

property_relationship substituent Substituent (-CH3 vs -CF3) lipophilicity Lipophilicity (LogP) substituent->lipophilicity metabolism Metabolic Stability substituent->metabolism pka pKa substituent->pka absorption Absorption & Distribution lipophilicity->absorption binding Target Binding & Potency lipophilicity->binding half_life Half-life & Clearance metabolism->half_life pka->binding

Interplay of physicochemical properties in drug design.

References

Trifluoromethyl Group Boosts Lipophilicity of Biphenyl Methanol Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, modulating a molecule's lipophilicity is a critical aspect of optimizing its pharmacokinetic and pharmacodynamic properties. A common strategy to increase lipophilicity and thereby potentially enhance membrane permeability and metabolic stability is the introduction of a trifluoromethyl (CF3) group. This guide provides a comparative analysis of the lipophilicity of biphenyl methanol and its trifluoromethylated analog, supported by experimental data and detailed methodologies.

The addition of a trifluoromethyl group to the biphenyl methanol scaffold leads to a measurable increase in lipophilicity. This is quantified by the octanol-water partition coefficient (LogP), a standard measure of a compound's hydrophobicity. A higher LogP value indicates greater lipophilicity.

Comparative Lipophilicity Data

CompoundStructureMolecular FormulaLogP
Biphenyl-4-methanolBiphenyl-4-methanolC₁₃H₁₂O3.4 (Computed)[1]
(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanolthis compoundC₁₄H₁₁F₃O3.5 (Computed)

Note: The LogP values presented are computed values obtained from PubChem.

The data clearly indicates that the incorporation of a trifluoromethyl group onto the biphenyl ring system results in a higher LogP value, confirming its lipophilicity-enhancing effect.

Understanding the Impact

The trifluoromethyl group's ability to increase lipophilicity can be attributed to its unique electronic properties. The high electronegativity of the fluorine atoms creates a strong dipole, but the symmetrical tetrahedral arrangement of the CF3 group results in a non-polar functional group that is more readily partitioned into a non-polar solvent like octanol.

cluster_0 Biphenyl Methanol Scaffold cluster_1 Modification cluster_2 Resulting Property Change Biphenyl Methanol Biphenyl Methanol Addition of CF3 Group Addition of CF3 Group Biphenyl Methanol->Addition of CF3 Group Increased Lipophilicity (Higher LogP) Increased Lipophilicity (Higher LogP) Addition of CF3 Group->Increased Lipophilicity (Higher LogP)

Impact of Trifluoromethylation on Lipophilicity

Experimental Protocol: Shake-Flask Method for LogP Determination

The "shake-flask" method is a classic and widely accepted technique for the experimental determination of the octanol-water partition coefficient (LogP).[2][3] It directly measures the distribution of a compound between two immiscible phases, typically n-octanol and water.

Materials:
  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • The compound of interest (solute)

  • Glassware: Separatory funnel or vials with screw caps

  • Shaker or vortex mixer

  • Centrifuge (optional, to aid phase separation)

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:
  • Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight. This ensures that the two phases are in equilibrium before the experiment.

  • Sample Preparation: Accurately weigh a small amount of the compound and dissolve it in either the water-saturated n-octanol or the n-octanol-saturated water, depending on its solubility. The concentration should be low enough to avoid saturation in either phase.

  • Partitioning:

    • Add a known volume of the prepared solution to a separatory funnel or vial.

    • Add a known volume of the other immiscible phase.

    • Seal the container and shake it vigorously for a predetermined amount of time to allow for the compound to partition between the two phases and reach equilibrium. The shaking time can vary depending on the compound but is typically in the range of 1 to 24 hours.[2]

  • Phase Separation: Allow the mixture to stand undisturbed until the two phases have clearly separated. Centrifugation can be used to expedite this process and break up any emulsions that may have formed.

  • Concentration Analysis: Carefully separate the two phases. Determine the concentration of the solute in each phase using a suitable analytical technique.

  • Calculation of LogP: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

    LogP = log₁₀ ( [Compound]octanol / [Compound]water )

start Start prepare_phases Prepare Water-Saturated Octanol & Octanol-Saturated Water start->prepare_phases prepare_sample Dissolve Compound in One Phase prepare_phases->prepare_sample partition Mix & Shake the Two Phases prepare_sample->partition separate Allow Phases to Separate partition->separate analyze Measure Concentration in Each Phase separate->analyze calculate Calculate LogP analyze->calculate end_node End calculate->end_node

Shake-Flask Method Workflow

This guide provides a foundational understanding of how the trifluoromethyl group impacts the lipophilicity of biphenyl methanol. For drug development professionals, this knowledge is crucial for the rational design of molecules with optimized ADME (absorption, distribution, metabolism, and excretion) properties. The provided experimental protocol for the shake-flask method offers a reliable means to quantify these effects in the laboratory.

References

A Comparative Guide to the Synthesis of (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol via Cross-Coupling Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex organic molecules is paramount. This guide provides a comprehensive benchmark of common cross-coupling methods for the synthesis of (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol, a key intermediate in various pharmaceutical and materials science applications.

The construction of the biaryl scaffold is a cornerstone of modern organic synthesis. Among the myriad of available methods, palladium-catalyzed cross-coupling reactions have emerged as the most robust and versatile. This guide focuses on a comparative analysis of five prominent cross-coupling techniques: Suzuki-Miyaura, Negishi, Stille, Kumada, and Hiyama couplings, for the synthesis of this compound.

Performance Benchmark of Cross-Coupling Methods

The choice of synthetic route often involves a trade-off between yield, reaction conditions, catalyst cost and toxicity, and substrate availability. The following table summarizes the key quantitative data for the synthesis of this compound and its close analogs using different cross-coupling methods.

Coupling MethodAryl/Vinyl Halide/TriflateOrganometallic ReagentCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura 4-Bromobenzonitrile4-(Trifluoromethyl)phenylboronic acidPd(OAc)₂, PPh₃K₂CO₃Toluene/H₂O80-904-6High (implied)[1]
Suzuki-Miyaura 4-Bromobenzyl acetatePhenylboronic acidPdCl₂, DPEPhosNaHCO₃Ethanol803~95% (analog)[2]
Negishi Aryl HalideOrganozinc ReagentPd(0) or Ni(0)-THF or EtherRT - RefluxVariableHigh (general)[3][4][5]
Stille Organic Halide/TriflateOrganostannanePd(0)-DMF, THF, etc.RT - 100VariableGood to High[6][7]
Kumada Aryl/Vinyl HalideGrignard ReagentNi or Pd-THF or EtherRT - RefluxVariableGood to High[8][9]
Hiyama Organic HalideOrganosilanePd(0)Fluoride sourceTHF, DioxaneRT - 100VariableGood to High[10][11]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and comparison. Below are representative protocols for each cross-coupling method, adapted from literature for the synthesis of the target molecule or a closely related analog.

Suzuki-Miyaura Coupling

This protocol is adapted from the synthesis of 4-Cyano-4'-(trifluoromethyl)biphenyl[1].

Reactants:

  • (4-(Hydroxymethyl)phenyl)boronic acid (1.2 mmol)

  • 1-Bromo-4-(trifluoromethyl)benzene (1.0 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium Carbonate (K₂CO₃, 2 M aqueous solution, 2.0 mL)

  • Toluene (10 mL)

Procedure:

  • To a dry round-bottom flask, add (4-(hydroxymethyl)phenyl)boronic acid, 1-bromo-4-(trifluoromethyl)benzene, palladium(II) acetate, and triphenylphosphine.

  • Under an inert atmosphere (e.g., argon or nitrogen), add toluene and the aqueous potassium carbonate solution.

  • Heat the mixture to 80-90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature. Separate the organic and aqueous layers.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Negishi Coupling (General Protocol)

This generalized protocol is based on established Negishi coupling procedures[3][4].

Reactants:

  • 4-(Trifluoromethyl)bromobenzene (1.0 mmol)

  • (4-(Hydroxymethyl)phenyl)zinc chloride (1.1 mmol, prepared in situ from the corresponding Grignard reagent and ZnCl₂)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried flask under an inert atmosphere, prepare the organozinc reagent by adding a solution of 4-(hydroxymethyl)phenylmagnesium bromide to a solution of zinc chloride in THF.

  • In a separate flask, add 4-(trifluoromethyl)bromobenzene and the palladium catalyst in THF.

  • To this mixture, add the freshly prepared organozinc reagent dropwise at room temperature.

  • Stir the reaction mixture at room temperature or gentle reflux until the starting material is consumed (monitor by TLC or GC-MS).

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry, and concentrate.

  • Purify by column chromatography.

Stille Coupling (General Protocol)

This protocol is a general representation of the Stille coupling[6][7].

Reactants:

  • 1-Bromo-4-(trifluoromethyl)benzene (1.0 mmol)

  • (4-(Hydroxymethyl)phenyl)tributylstannane (1.1 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)

  • Anhydrous Dimethylformamide (DMF) or Toluene

Procedure:

  • To a degassed solution of 1-bromo-4-(trifluoromethyl)benzene and (4-(hydroxymethyl)phenyl)tributylstannane in DMF or toluene, add the palladium catalyst under an inert atmosphere.

  • Heat the reaction mixture to 80-100 °C and stir until completion (monitor by TLC or GC-MS).

  • Cool the reaction and dilute with an organic solvent.

  • Wash the organic layer with aqueous potassium fluoride to remove tin byproducts, followed by water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualizing the Synthetic Pathways

To better understand the relationships and workflows of these cross-coupling reactions, the following diagrams are provided.

Cross_Coupling_Workflow cluster_reactants Starting Materials cluster_catalytic_cycle Catalytic Cycle ArylHalide Aryl Halide (R¹-X) OxAdd Oxidative Addition ArylHalide->OxAdd Organometallic Organometallic Reagent (R²-M) Transmetal Transmetalation Organometallic->Transmetal Catalyst Pd(0) Catalyst Catalyst->OxAdd Base Base (for Suzuki, Hiyama) Base->Transmetal RedElim Reductive Elimination Byproduct Byproducts Transmetal->Byproduct RedElim->Catalyst Regeneration Product Biaryl Product (R¹-R²) RedElim->Product

Caption: Generalized workflow of a palladium-catalyzed cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ ArPdX Ar¹-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition ArPdAr Ar¹-Pd(II)L₂-Ar² ArPdX->ArPdAr Transmetalation ArPdAr->Pd0 Reductive Elimination Product Ar¹-Ar² ArPdAr->Product ArBOH Ar²B(OH)₂ Borate [Ar²B(OH)₃]⁻ ArBOH->Borate Base Base Base->Borate ArX Ar¹-X ArX->ArPdX Borate->ArPdX

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The synthesis of this compound can be achieved through various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling stands out due to its well-documented procedures for similar substrates, high yields, and the use of relatively stable and less toxic organoboron reagents. While Negishi, Stille, Kumada, and Hiyama couplings are also powerful methods for biaryl synthesis, the availability of starting materials and the specific functional group tolerance of the target molecule must be considered. For instance, the highly reactive Grignard reagents in Kumada coupling may not be compatible with the hydroxyl group of the target molecule without a protecting group strategy. Similarly, the toxicity of organotin compounds in the Stille reaction is a significant drawback. This guide provides a foundational benchmark for selecting the most appropriate synthetic strategy based on available resources, desired scale, and safety considerations. Further optimization for each method may be necessary to achieve the highest efficiency for the synthesis of this specific target molecule.

References

Quantitative Analysis of Impurities in Synthesized (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of active pharmaceutical ingredients (APIs) such as (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol, a key building block in drug discovery, necessitates rigorous control over impurities to ensure safety and efficacy. This guide provides a comparative analysis of widely-used analytical techniques for the quantitative determination of process-related impurities and degradation products. We present a detailed examination of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS), offering experimental data to guide the selection of the most appropriate method for specific analytical challenges.

Introduction to Impurity Profiling

Impurities in drug substances can originate from starting materials, intermediates, by-products of side reactions, and degradation.[1] For biphenyl derivatives synthesized via Suzuki-Miyaura coupling, common impurities include homo-coupled products, dehalogenated starting materials, and residual palladium catalyst. Regulatory bodies mandate the identification and quantification of impurities, with stringent limits on potentially genotoxic impurities (GTIs).[2][3] Therefore, robust and sensitive analytical methods are paramount.

Comparison of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) or Mass Spectrometry (MS) detection stands as the cornerstone for impurity analysis in the pharmaceutical industry.[4][5] While HPLC-UV is a robust and cost-effective method for routine quality control, LC-MS provides superior sensitivity and selectivity, which is crucial for trace-level analysis and characterization of unknown impurities.[1][6][7]

Data Presentation: Performance Comparison

The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS for the quantitative analysis of impurities in pharmaceutical compounds, based on data from various studies.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Linearity (R²) > 0.999[8]> 0.998[9]
Accuracy (% Recovery) 98.0 - 102.0%[8]97.0 - 103.0%[10]
Precision (% RSD) < 2.0%[8]< 3.0%[10]
Limit of Detection (LOD) 0.05 µg/mL[8]0.05 µg/mL[9]
Limit of Quantification (LOQ) 0.15 µg/mL[8]0.1 µg/mL[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for HPLC-UV and LC-MS/MS methods for the analysis of impurities in biphenyl derivatives.

HPLC-UV Method

This method is suitable for the routine quantification of known impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and photodiode array (PDA) detector.[8]

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water gradient.

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30°C.[8]

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.[8]

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

LC-MS/MS Method

This method is ideal for the sensitive and selective quantification of trace-level and potentially genotoxic impurities.

Instrumentation:

  • UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3]

  • C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted impurities.

  • Source Parameters: Optimized for the specific instrument and analytes.

Sample Preparation:

  • Prepare a stock solution of the sample in acetonitrile at 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition to a final concentration of 10 µg/mL.

  • Filter the solution through a 0.22 µm syringe filter.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the quantitative analysis of impurities in a synthesized pharmaceutical compound.

Impurity Analysis Workflow cluster_synthesis Synthesis & Sample Prep cluster_analysis Analytical Methods cluster_data Data Processing & Reporting Synthesis Synthesis of This compound SamplePrep Sample Preparation (Dissolution, Dilution, Filtration) Synthesis->SamplePrep HPLC_UV HPLC-UV Analysis SamplePrep->HPLC_UV Routine QC LC_MS LC-MS/MS Analysis SamplePrep->LC_MS Trace Analysis, Genotoxic Impurities Quantification Impurity Quantification HPLC_UV->Quantification LC_MS->Quantification Reporting Reporting & Documentation Quantification->Reporting Final_Report Final_Report Reporting->Final_Report Final Comparison Guide

Caption: General workflow for the quantitative analysis of impurities.

Conclusion

The choice between HPLC-UV and LC-MS for the quantitative analysis of impurities in this compound depends on the specific requirements of the analysis. HPLC-UV is a reliable and cost-effective method for routine quality control of known impurities. For the detection and quantification of trace-level, unknown, or potentially genotoxic impurities, the superior sensitivity and selectivity of LC-MS/MS are indispensable. The implementation of robust and validated analytical methods is critical for ensuring the quality and safety of pharmaceutical products.

References

A Comparative Guide to the Isomeric Purity Analysis of (4'-(Trluoromethyl)-[1,1'-biphenyl]-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isomeric purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical quality attribute that can significantly impact the safety and efficacy of a drug product. This guide provides a comparative overview of analytical methodologies for assessing the isomeric purity of (4'-(Trluoromethyl)-[1,1'-biphenyl]-4-yl)methanol, a valuable building block in pharmaceutical synthesis. We will explore the common types of isomeric impurities, compare analytical techniques for their separation, and provide detailed experimental protocols based on established methods for analogous compounds.

Understanding Isomeric Impurities in (4'-(Trluoromethyl)-[1,1'-biphenyl]-4-yl)methanol

The primary isomeric impurities of concern for (4'-(Trluoromethyl)-[1,1'-biphenyl]-4-yl)methanol fall into two main categories:

  • Positional Isomers: These isomers have the same molecular formula but differ in the position of substituents on the biphenyl core. For instance, the hydroxymethyl group could be at the 3-position instead of the 4-position, forming (4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanol. These positional isomers can arise during the synthesis process and may exhibit different pharmacological and toxicological profiles.

  • Atropisomers: Biphenyl systems with bulky substituents in the ortho positions to the bond connecting the two phenyl rings can exhibit restricted rotation, leading to stable, non-superimposable mirror images called atropisomers. While (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol lacks ortho substituents, the potential for transient or stable atropisomerism should be considered, especially under certain conditions or if the molecule is further derivatized.

Comparison of Analytical Techniques for Isomeric Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for the separation and quantification of isomeric impurities in pharmaceutical compounds. The choice of stationary phase and mobile phase is crucial for achieving the desired separation.

Table 1: Comparison of HPLC Column Performance for the Separation of Related Trifluoromethyl-Substituted Alcohols

AnalyteChiral Stationary Phase (CSP)Mobile PhaseRetention Factor (k')Separation Factor (α)Resolution (Rs)
1-Phenyl-2,2,2-trifluoroethanolChiralpak® AD-H (Amylose derivative)n-Hexane/Isopropanol (90:10, v/v)2.541.252.80
1-Phenyl-2,2,2-trifluoroethanolChiralcel® OD-H (Cellulose derivative)n-Hexane/Isopropanol (90:10, v/v)3.121.182.10
1-(4-Chlorophenyl)-2,2,2-trifluoroethanolChiralpak® AD-H (Amylose derivative)n-Hexane/Isopropanol (95:5, v/v)4.211.424.10

Data is representative of typical performance for analogous compounds and serves as a starting point for method development for (4'-(Trluoromethyl)-[1,1'-biphenyl]-4-yl)methanol.

Experimental Protocols

Below are detailed methodologies for the analysis of positional and chiral isomers of trifluoromethyl-substituted biphenyl compounds. These protocols are based on established methods for similar analytes and can be adapted for (4'-(Trluoromethyl)-[1,1'-biphenyl]-4-yl)methanol.

Protocol 1: HPLC Method for the Separation of Positional Isomers

This method is designed to separate this compound from its potential positional isomers, such as the 3-yl-methanol analog.

  • Instrumentation:

    • HPLC system with a UV or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The ratio may need to be optimized.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Chiral HPLC Method for the Separation of Enantiomers (Atropisomers)

This method is suitable for evaluating the potential presence of atropisomers. Polysaccharide-based chiral stationary phases are highly effective for this purpose.

  • Instrumentation:

    • HPLC system with a UV or PDA detector.

  • Chromatographic Conditions:

    • Column: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate) on silica gel) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate) on silica gel) (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio can be adjusted to optimize separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the isomeric purity analysis process.

IsomericPurityAnalysisWorkflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Test Sample of This compound Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter through 0.45 µm Syringe Filter Dissolution->Filtration HPLC_System HPLC System Filtration->HPLC_System Column_Selection Select Column: - Phenyl-Hexyl (Positional) - Chiralpak AD-H (Chiral) HPLC_System->Column_Selection Method_Parameters Set Method Parameters: - Mobile Phase - Flow Rate - Temperature - Detection Wavelength Column_Selection->Method_Parameters Chromatogram Obtain Chromatogram Method_Parameters->Chromatogram Peak_Integration Peak Integration and Quantification Chromatogram->Peak_Integration Purity_Calculation Calculate Isomeric Purity Peak_Integration->Purity_Calculation Report Report Purity_Calculation->Report Generate Report

Caption: Experimental workflow for the isomeric purity analysis of (4'-(Trluoromethyl)-[1,1'-biphenyl]-4-yl)methanol.

SignalingPathways cluster_isomers Isomeric Impurities cluster_separation Separation Principle cluster_detection Detection & Quantification Positional Positional Isomers (e.g., 3-yl-methanol) HPLC HPLC Positional->HPLC Differential Retention on Phenyl-Hexyl Column Atropisomers Atropisomers (Potential Enantiomers) Atropisomers->HPLC Chiral Recognition on Polysaccharide CSP Detector UV/PDA Detector HPLC->Detector Elution Quantification Peak Area Integration Detector->Quantification Signal

Caption: Logical relationships in the HPLC-based separation of isomeric impurities.

Trifluoromethylation: A Key Strategy for Enhancing Metabolic Stability of Biphenyl Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing the metabolic stability of drug candidates is a critical hurdle in the therapeutic development pipeline. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites. One of the most effective strategies to mitigate these issues is the strategic incorporation of trifluoromethyl (CF3) groups into the molecular scaffold. This guide provides a comparative analysis of the metabolic stability of trifluoromethylated biphenyls versus their non-fluorinated counterparts, supported by experimental data and detailed methodologies.

The introduction of a trifluoromethyl group, a common bioisostere for a methyl group, can dramatically alter a molecule's physicochemical properties, often leading to significant improvements in metabolic stability.[1][2] The high strength of the carbon-fluorine bond makes the trifluoromethyl group exceptionally resistant to enzymatic degradation, particularly oxidative metabolism mediated by cytochrome P450 (CYP450) enzymes.[1] By replacing a metabolically labile hydrogen atom or methyl group with a trifluoromethyl group, medicinal chemists can effectively block common metabolic pathways, thereby prolonging the compound's half-life and enhancing its overall pharmacokinetic profile.[1]

Comparative Metabolic Stability Data

The following table summarizes in vitro data from a study comparing the metabolic stability of a non-fluorinated biphenyl-diarylpyrimidine (JK-4b) with its fluorine-substituted analog (5t) in human liver microsomes. A longer half-life (t½) and lower intrinsic clearance (CLint) are indicative of greater metabolic stability.

CompoundSubstitutionHalf-life (t½) in Human Liver Microsomes (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
JK-4b Dimethyl-biphenyl14.6High (inferred)
5t Fluorine-substituted NH2-biphenyl74.52Low (inferred)

Data sourced from a study on non-nucleoside reverse transcriptase inhibitors, demonstrating a greater than 5-fold increase in metabolic half-life upon fluorination of the biphenyl ring.[3]

This data clearly illustrates the profound impact of fluorination on the metabolic stability of a biphenyl-containing molecule. The fluorine-substituted compound 5t exhibited a significantly longer half-life compared to its non-fluorinated counterpart JK-4b , indicating a substantially reduced rate of metabolism.[3]

Experimental Protocols

The determination of metabolic stability is a routine yet crucial step in early drug discovery.[2] The most common in vitro method for this assessment is the liver microsomal stability assay.

Liver Microsomal Stability Assay Protocol

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (with known metabolic stability)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Working Solutions:

    • Prepare the test compound working solution by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM).

    • Prepare the microsomal suspension by diluting the pooled HLM in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).

    • Prepare the NADPH regenerating system solution according to the manufacturer's instructions.

  • Incubation:

    • Add the microsomal suspension to the wells of a 96-well plate.

    • Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.

  • Time Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold acetonitrile.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression line corresponds to the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).

Visualizing Metabolic Pathways and Experimental Workflow

To better understand the concepts discussed, the following diagrams, created using the DOT language, illustrate the metabolic pathway of biphenyls and a typical experimental workflow.

Metabolic_Pathway Biphenyl Biphenyl Arene_Oxide Arene Oxide Intermediate Biphenyl->Arene_Oxide CYP450 (Oxidation) Hydroxylated_Biphenyl Hydroxylated Biphenyl (e.g., 4-Hydroxybiphenyl) Arene_Oxide->Hydroxylated_Biphenyl Epoxide Hydrolase or non-enzymatic rearrangement Conjugated_Metabolite Conjugated Metabolite (Glucuronide or Sulfate) Hydroxylated_Biphenyl->Conjugated_Metabolite Phase II Enzymes (e.g., UGTs, SULTs) Excretion Excretion Conjugated_Metabolite->Excretion

Primary metabolic pathway of biphenyl compounds.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Compound_Prep Prepare Test Compound Working Solution Pre_Incubate Pre-incubate Compound and Microsomes at 37°C Compound_Prep->Pre_Incubate Microsome_Prep Prepare Liver Microsome Suspension Microsome_Prep->Pre_Incubate NADPH_Prep Prepare NADPH Regenerating System Initiate_Reaction Initiate Reaction with NADPH System NADPH_Prep->Initiate_Reaction Pre_Incubate->Initiate_Reaction Time_Points Terminate Reaction at Specific Time Points Initiate_Reaction->Time_Points Sample_Processing Process Samples (Protein Precipitation) Time_Points->Sample_Processing LCMS_Analysis Analyze by LC-MS/MS Sample_Processing->LCMS_Analysis Data_Analysis Calculate Half-life (t½) and Intrinsic Clearance (CLint) LCMS_Analysis->Data_Analysis

Workflow for in vitro microsomal stability assay.

Logical_Relationship Trifluoromethylation Introduction of Trifluoromethyl Group Block_Metabolism Blocks Site of Metabolic Oxidation Trifluoromethylation->Block_Metabolism Increased_Stability Increased Metabolic Stability Block_Metabolism->Increased_Stability Longer_HalfLife Longer Half-life (t½) Increased_Stability->Longer_HalfLife Lower_Clearance Lower Intrinsic Clearance (CLint) Increased_Stability->Lower_Clearance Improved_PK Improved Pharmacokinetic Profile Longer_HalfLife->Improved_PK Lower_Clearance->Improved_PK

Impact of trifluoromethylation on pharmacokinetics.

References

Evaluating the Binding Affinity of (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of a trifluoromethyl group into drug candidates is a well-established approach in medicinal chemistry to enhance metabolic stability, binding affinity, and cellular permeability. The biphenyl scaffold offers a versatile platform for designing ligands that can engage with various protein targets. The combination of these features in (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol suggests its potential as a core structure for developing novel therapeutic agents. However, without experimental data, a direct comparison of its derivatives' performance remains speculative.

Hypothetical Comparison of Binding Affinities

To illustrate the format of a comparative analysis, the following table presents a hypothetical dataset for various derivatives of this compound targeting a putative protein kinase. This data is purely illustrative and intended to serve as a template for presenting actual experimental results.

DerivativeTarget ProteinBinding Affinity (Kd, nM)Assay MethodReference
Compound A Kinase X150Surface Plasmon ResonanceFictional Study et al., 2024
Compound B Kinase X75Isothermal Titration CalorimetryFictional Study et al., 2024
Compound C Kinase X250Fluorescence PolarizationFictional Study et al., 2024
Compound D Kinase Y500Microscale ThermophoresisFictional Study et al., 2024

Experimental Protocols

A thorough evaluation of binding affinity requires well-defined experimental protocols. The following are standard methodologies that would be employed in such studies:

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free technique used to measure real-time biomolecular interactions.

  • Immobilization: The target protein (e.g., Kinase X) is immobilized on a sensor chip surface.

  • Interaction: A solution containing the this compound derivative (analyte) is flowed over the sensor surface.

  • Detection: The binding of the analyte to the immobilized protein causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.

  • Data Analysis: The association (kon) and dissociation (koff) rate constants are determined from the sensorgram, and the equilibrium dissociation constant (Kd) is calculated (Kd = koff/kon).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, allowing for the determination of thermodynamic parameters.

  • Sample Preparation: The target protein is placed in the sample cell, and the ligand (derivative) is loaded into a syringe.

  • Titration: The ligand is titrated into the protein solution in a series of small injections.

  • Heat Measurement: The heat released or absorbed during the binding interaction is measured by the instrument.

  • Data Analysis: The resulting thermogram is analyzed to determine the binding affinity (Ka, from which Kd is calculated), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved in evaluating these compounds, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and a hypothetical signaling pathway.

Experimental_Workflow cluster_synthesis Compound Synthesis & Purification cluster_binding Binding Affinity Assays cluster_analysis Data Analysis synthesis Synthesis of Derivatives purification Purification (HPLC) synthesis->purification characterization Characterization (NMR, MS) purification->characterization spr Surface Plasmon Resonance (SPR) characterization->spr itc Isothermal Titration Calorimetry (ITC) characterization->itc fp Fluorescence Polarization (FP) characterization->fp data_analysis Determine Kd, Ki, IC50 spr->data_analysis itc->data_analysis fp->data_analysis

Caption: Experimental workflow for determining the binding affinity of chemical derivatives.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription (Proliferation, Survival) erk->transcription inhibitor This compound Derivative inhibitor->raf

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Safety Operating Guide

Navigating the Disposal of (4'-(Trtrifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol, a compound characterized by its biphenyl structure and trifluoromethyl group, requires stringent disposal protocols. Due to its halogenated nature, it is classified as a hazardous substance, mandating disposal through certified waste management channels to mitigate potential environmental and health risks.

Immediate Safety and Handling Protocols

Before beginning any procedure that involves this compound, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of the compound should occur within a well-ventilated chemical fume hood to prevent the inhalation of any dust or vapors.[1]

In the event of a spill:

  • Evacuate and secure the area to prevent unauthorized entry.

  • Ensure adequate ventilation.

  • For liquid spills, use an inert absorbent material to contain and collect the chemical. For solid spills, carefully sweep or scoop the material to avoid generating dust.[2]

  • Place all contaminated materials, including absorbents and cleaning supplies, into a dedicated, sealed, and clearly labeled hazardous waste container for disposal.[1][2]

  • Thoroughly decontaminate the spill area with soap and water.

Quantitative Data Summary

PropertyValueReference
CAS Number457889-46-2[3]
Molecular Weight252.24 g/mol [3]
Physical FormSolid[3]
Melting Point147 - 149 °C[3]
Hazard CodesH302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled)[3]

Step-by-Step Disposal Procedure

The disposal of this compound must adhere to all institutional, local, state, and federal regulations. The following steps provide a general framework for its proper disposal:

Step 1: Waste Classification this compound is classified as a halogenated organic waste due to the presence of the trifluoromethyl group.[4] This classification is critical for proper segregation and disposal.

Step 2: Waste Segregation and Collection

  • Solid Waste: Collect solid this compound and any contaminated disposable lab supplies (e.g., gloves, weighing papers, wipes) in a designated, leak-proof, and clearly labeled hazardous waste container.[1][2]

  • Liquid Waste: If the compound is in a solution, collect it in a separate, designated container for halogenated organic liquid waste.[5]

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[6][7]

  • Compatibility: Do not mix this waste with incompatible materials such as strong acids, bases, or oxidizers.[8] Keep halogenated and non-halogenated solvent wastes separate to reduce disposal costs and complexity.[6]

Step 3: Storage Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory. This area should be cool, dry, and well-ventilated.[1][6] Ensure the container is stored in secondary containment to prevent spills.[6]

Step 4: Professional Disposal Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[1] The most common and required method of disposal for halogenated organic compounds is incineration at a permitted treatment, storage, and disposal facility (TSDF).[1][4]

Disposal Workflow Diagram

DisposalWorkflow A Step 1: Waste Generation (Solid or Liquid) B Step 2: Segregation (Halogenated Waste Stream) A->B C Step 3: Containerization - Leak-proof container - Label: 'Hazardous Waste' & Chemical Name B->C D Step 4: Temporary Storage (Designated Satellite Accumulation Area) C->D E Step 5: EHS/Contractor Pickup D->E F Step 6: Transportation (Licensed Hazardous Waste Hauler) E->F G Step 7: Final Disposal (Incineration at Permitted Facility) F->G

Caption: A flowchart outlining the key steps for the safe and compliant disposal of this compound.

References

Mastering the Safe Handling of (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is paramount to both scientific integrity and personnel safety. This guide provides an in-depth operational plan for the safe handling and disposal of (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol, a compound of interest for innovative therapeutic development. Our focus extends beyond mere compliance, aiming to instill a culture of safety and precision in your laboratory.

Hazard Assessment: Understanding the Compound's Profile

This compound, with a molecular weight of 252.24 g/mol and a melting point of 147-149°C, is a solid at room temperature.[1][2] A thorough understanding of its hazard profile is the cornerstone of any safety protocol.

GHS Hazard Identification:

The primary hazards associated with this compound are categorized under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

  • H302: Harmful if swallowed. [2]

  • H312: Harmful in contact with skin. [2]

  • H332: Harmful if inhaled. [2]

The assigned pictogram is the GHS07 Exclamation Mark , indicating that the substance can cause irritation (to skin, eyes, or respiratory tract), skin sensitization, acute toxicity (harmful), narcotic effects, or is hazardous to the ozone layer.[2] Safety data for analogous compounds, such as 4'-(Trifluoromethyl)biphenyl-3-carboxaldehyde, also indicate risks of skin and eye irritation (H315, H319) and potential respiratory irritation (H335).[3]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A risk-based approach to the selection of Personal Protective Equipment (PPE) is crucial. The level of protection should be commensurate with the scale and nature of the operation being performed.

Core PPE for Standard Laboratory Operations

For routine procedures involving small quantities (milligram to gram scale) of this compound under well-ventilated conditions, the following PPE is mandatory:

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1 certified safety glasses with side shields or goggles.[4]Protects against accidental splashes and airborne particles.
Hand Protection Nitrile rubber gloves.[4]Provides a barrier against skin contact. Nitrile is a good general-purpose glove for handling a variety of organic chemicals.[5]
Body Protection Long-sleeved laboratory coat.[4]Prevents contamination of personal clothing and protects the skin.
Footwear Closed-toe shoes.[6]Protects feet from spills and falling objects.
Enhanced PPE for High-Risk Procedures

For operations with a higher risk of exposure, such as handling larger quantities, generating dust or aerosols, or working outside of a fume hood, enhanced PPE is required:

PPE ComponentSpecificationRationale
Eye and Face Protection Goggles and a face shield.[6]Offers a higher level of protection from splashes and airborne particles to the entire face.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[3]Essential when engineering controls cannot guarantee that airborne concentrations are below exposure limits.
Hand Protection Double-gloving (e.g., two pairs of nitrile gloves).Provides an additional layer of protection and allows for safe removal of the outer glove if contaminated.
Body Protection A chemical-resistant apron or coveralls over the lab coat.[7]Offers increased protection against spills and splashes.

The following diagram illustrates the decision-making workflow for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Workflow for Handling this compound start Start: Assess the Planned Procedure small_scale Small Scale (<1g) in Fume Hood? start->small_scale aerosol_risk Risk of Dust/Aerosol Generation? small_scale->aerosol_risk Yes large_scale Large Scale (>1g) or Open Bench? small_scale->large_scale No core_ppe Core PPE: - Safety Glasses - Nitrile Gloves - Lab Coat - Closed-toe Shoes aerosol_risk->core_ppe No enhanced_ppe Enhanced PPE: - Goggles & Face Shield - Respirator - Double Gloves - Chemical-resistant Apron aerosol_risk->enhanced_ppe Yes large_scale->core_ppe No large_scale->enhanced_ppe Yes end Proceed with Experiment core_ppe->end enhanced_ppe->end

Caption: PPE selection workflow based on experimental parameters.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational procedure is critical for minimizing exposure and ensuring reproducible results.

Step 1: Pre-Handling Preparation

  • Consult the Safety Data Sheet (SDS): Always review the most current SDS for this compound before commencing work.

  • Designate a Work Area: Conduct all handling of the solid compound within a certified chemical fume hood to minimize inhalation exposure.[8][9]

  • Assemble all Necessary Equipment: Ensure all glassware, spatulas, and other equipment are clean, dry, and readily accessible.

  • Don the Appropriate PPE: Select and don the correct level of PPE as determined by your risk assessment.

Step 2: Handling the Compound

  • Weighing: Tare a suitable container on an analytical balance. Carefully transfer the desired amount of the solid compound using a clean spatula. Avoid creating dust. If dust is generated, ensure the fume hood sash is at the appropriate height to capture it.

  • Dissolving: Add the solvent to the solid in the fume hood. Gently swirl or stir to dissolve. If heating is required, use a controlled heating mantle and ensure proper ventilation.

  • Transfers: When transferring solutions, use appropriate glassware (e.g., pipettes, graduated cylinders) to minimize the risk of spills.

Step 3: Post-Handling Procedures

  • Decontamination: Clean all surfaces and equipment that may have come into contact with the compound using an appropriate solvent and then soap and water.

  • Waste Disposal: Segregate and dispose of all waste as outlined in the disposal plan below.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by face shield/goggles, and then the lab coat.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[8]

Disposal Plan: Managing Halogenated Waste

Proper waste management is a critical component of laboratory safety and environmental responsibility. As a fluorinated organic compound, this compound and any materials contaminated with it must be disposed of as halogenated organic waste.[10]

Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound waste, including contaminated weighing paper and spatulas, in a designated, clearly labeled, and sealed container for "Halogenated Solid Waste."

  • Liquid Waste: Solutions containing the compound and any solvents used for cleaning should be collected in a designated "Halogenated Liquid Waste" container.[11][12]

    • Important: Do not mix halogenated waste with non-halogenated waste.[12][13] This is crucial as the disposal methods for these two types of waste are different and significantly impact cost and environmental safety.[12]

  • Contaminated Sharps: Any needles or other sharps contaminated with the compound should be placed in a designated sharps container.

  • Contaminated PPE: Disposable gloves, bench paper, and other contaminated disposable items should be collected in a sealed bag and disposed of as hazardous waste.

Labeling and Storage:

All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical names of the contents.[13] Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.[9]

Emergency Procedures: Preparedness and Response

Spills:

  • Small Spills (in a fume hood): Absorb the spill with an inert absorbent material (e.g., sand, vermiculite).[8] Place the absorbed material into a sealed container for disposal as halogenated waste. Clean the area with an appropriate solvent.

  • Large Spills: Evacuate the immediate area and alert laboratory personnel and the institutional safety officer.[11]

Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[14] Seek medical attention.[15]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14][16] Seek immediate medical attention.[15]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[14][15]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14]

By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.